1-(2-Methylnaphthyl) trifluoromethyl ketone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSLYJRHLULLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564272 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131831-98-6 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Methylnaphthalen-1-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-methylnaphthalen-1-yl)-2,2,2-trifluoroethanone (CAS No. 131831-98-6), a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. We delve into its chemical properties, explore viable synthetic routes with a critical analysis of regioselectivity challenges, and present a detailed protocol for its characterization. This document is designed to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and other advanced applications.
Introduction: The Significance of the Trifluoromethyl Ketone Moiety
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. When incorporated as a trifluoromethyl ketone, this functional group acts as a potent electrophile and a bioisostere for other functional groups, making it an invaluable "warhead" for designing enzyme inhibitors, particularly for cysteine and serine proteases.
1-(2-Methylnaphthalen-1-yl)-2,2,2-trifluoroethanone combines this powerful functional group with a 2-methylnaphthalene scaffold. The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methyl substituent at the 2-position introduces specific steric and electronic features that can be exploited to fine-tune binding interactions with biological targets. This guide will illuminate the properties and synthesis of this specific molecule, providing a robust framework for its application in research.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its application. The key identifiers and known physical properties for 1-(2-methylnaphthalen-1-yl)-2,2,2-trifluoroethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone | Fluorochem[1] |
| Synonyms | 1-(2-Methylnaphthyl) trifluoromethyl ketone | Fluorochem[1], BLD Pharm[2] |
| CAS Number | 131831-98-6 | Fluorochem[1], BLD Pharm[2] |
| Molecular Formula | C₁₃H₉F₃O | Fluorochem[1] |
| Molecular Weight | 238.21 g/mol | - |
| Boiling Point | 85-100 °C (at 0.3 Torr) | ChemicalBook[3] |
| Density (Predicted) | 1.268 ± 0.06 g/cm³ | ChemicalBook[3] |
| Appearance | (Not specified, likely a solid or high-boiling oil) | - |
| Solubility | (Not specified, expected to be soluble in common organic solvents) | - |
Synthesis Pathway: The Challenge of Regiocontrolled Friedel-Crafts Acylation
The most direct and logical route to 1-(2-methylnaphthalen-1-yl)-2,2,2-trifluoroethanone is the Friedel-Crafts acylation of 2-methylnaphthalene. However, this reaction is mechanistically complex and presents a significant regioselectivity challenge.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acetylation of 2-methylnaphthalene is known to produce a mixture of up to seven possible isomers. The substitution pattern is highly sensitive to reaction conditions such as the Lewis acid catalyst, solvent, and temperature. The methyl group at the 2-position is an ortho-, para-director, activating the 1, 3, 4, 6, and 8 positions. However, steric hindrance and the electronic properties of the naphthalene ring system lead to a complex distribution of products. Acylation at the 1-position is sterically hindered by the peri-hydrogen at the 8-position, but it is electronically favored.
For trifluoroacetylation, the acylating agent, typically trifluoroacetic anhydride (TFAA), is highly reactive. Controlling this reactivity to favor acylation at the desired C-1 position over other activated positions (like C-6 or C-8) is the primary synthetic hurdle.
Sources
1-(2-Methylnaphthyl) trifluoromethyl ketone chemical structure
An In-depth Technical Guide to 1-(2-Methylnaphthyl) trifluoromethyl ketone
Abstract
This technical guide provides a comprehensive analysis of 1-(2-methylnaphthalen-1-yl)-2,2,2-trifluoroethanone, a specialized chemical compound featuring a trifluoromethyl ketone (TFMK) moiety appended to a 2-methylnaphthalene scaffold. We delve into its core chemical structure, elucidating the electronic and steric properties that define its reactivity and potential applications. This document outlines a robust synthetic pathway, details expected analytical and spectroscopic signatures for structural verification, and explores the mechanistic rationale for its utility in drug discovery, particularly as a covalent reversible enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers leveraging TFMK chemistry in the development of novel therapeutics and chemical probes.
Molecular Structure and Physicochemical Profile
This compound, with CAS Number 131831-98-6, represents a confluence of two critical pharmacophoric elements: a rigid, lipophilic naphthalene core and a highly electrophilic trifluoromethyl ketone group.[1][2][3] The strategic placement of these groups dictates the molecule's overall properties and potential biological interactions.
The core structure consists of a naphthalene ring system substituted at the 2-position with a methyl group and at the 1-position with a trifluoroacetyl group. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing entity, significantly polarizes the adjacent carbonyl bond. This polarization renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a key feature exploited in inhibitor design.[4] The 2-methylnaphthalene portion provides a large, hydrophobic surface area, which can facilitate binding to target proteins through van der Waals forces and potential π-π stacking interactions.
Below is a diagram illustrating the key functional regions and their inherent electronic influences.
Caption: Figure 1: Key functional moieties and their resulting chemical properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone | [1] |
| CAS Number | 131831-98-6 | [1][2][3] |
| Molecular Formula | C₁₃H₉F₃O | [1][3] |
| Molecular Weight | 238.21 g/mol | [3] |
| Canonical SMILES | CC1=CC=C2C=CC=CC2=C1C(=O)C(F)(F)F | [1] |
| Boiling Point | 85-100 °C at 0.3 Torr (Predicted) | [3] |
| Density | 1.268 ± 0.06 g/cm³ (Predicted) |[3] |
Synthesis and Mechanistic Considerations
The synthesis of aryl trifluoromethyl ketones is a well-established field, with several methodologies available.[5][6] A highly effective and relevant approach for preparing this compound involves the nucleophilic trifluoromethylation of a corresponding ester precursor, such as methyl 2-methyl-1-naphthoate. This transformation can be efficiently achieved using fluoroform (HCF₃) as the trifluoromethyl source in the presence of a strong base.[7][8][9]
The rationale for this experimental design is rooted in the need to generate the highly unstable trifluoromethyl anion (CF₃⁻). Fluoroform, an inexpensive industrial byproduct, serves as an ideal precursor.[7] A strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) is required to deprotonate the fluoroform. The choice of a glyme solvent, such as triglyme, is critical; it effectively chelates the potassium cation, which helps to stabilize the reactive CF₃⁻ anion and prevent its rapid decomposition into difluorocarbene (:CF₂).[9] The generated CF₃⁻ then attacks the electrophilic carbonyl of the ester, leading to the formation of a stable tetrahedral intermediate, which upon acidic workup yields the desired trifluoromethyl ketone.
Caption: Figure 2: Step-by-step workflow for the synthesis from a methyl ester precursor.
Experimental Protocol: Nucleophilic Trifluoromethylation
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet, and septum, add methyl 2-methyl-1-naphthoate (1.0 equiv).
-
Inert Conditions: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Reagent Addition: Add anhydrous triglyme via syringe. Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Add a solution of KHMDS (2.0 equiv) in toluene or THF dropwise while maintaining the temperature.
-
Trifluoromethylation: Slowly bubble fluoroform (HCF₃) gas (1.1-1.5 equiv) through the stirred solution. The reaction is typically exothermic and may require careful monitoring of the addition rate.
-
Monitoring: Stir the reaction at -40 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl, followed by 1M HCl until the solution is acidic.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Analytical & Spectroscopic Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of this compound. The expected spectral data are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.2 ppm | Protons on the naphthalene ring system. |
| Methyl Protons (-CH₃) | δ ~2.5 ppm (singlet) | Methyl group attached to the aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~180 ppm (quartet, JCF ≈ 35 Hz) | Highly deshielded due to oxygen and CF₃; coupled to fluorine. |
| CF₃ Carbon | δ ~117 ppm (quartet, JCF ≈ 290 Hz) | Characteristic large one-bond coupling to three fluorine atoms. | |
| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals corresponding to the naphthalene carbons. | |
| Methyl Carbon (-CH₃) | δ ~20 ppm | Standard chemical shift for an aryl methyl group. | |
| ¹⁹F NMR | Trifluoromethyl (-CF₃) | δ ~ -70 to -75 ppm (singlet) | Relative to CFCl₃ standard. |
| IR Spec. | C=O Stretch | ν ~1720-1740 cm⁻¹ | Shifted to higher wavenumber due to the electron-withdrawing CF₃ group.[10] |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 238.06 | Corresponds to the molecular formula C₁₃H₉F₃O. |
| Key Fragment | m/z = 169 | Loss of CF₃ radical ([M-69]⁺). |
| | Key Fragment | m/z = 141 | Represents the 2-methylnaphthyl cation. |
Relevance and Application in Drug Discovery
The true value of this compound lies in the functional properties of the TFMK moiety, which is a powerful tool in modern medicinal chemistry.[5][11][12]
Covalent Reversible Inhibition
Trifluoromethyl ketones are well-established as "warheads" for the reversible covalent inhibition of serine and cysteine proteases.[4][13] The high electrophilicity of the ketone's carbonyl carbon makes it an ideal target for nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site. This attack forms a stable hemiketal or hemithioketal adduct, respectively.[4]
Unlike irreversible covalent inhibitors, this adduct can dissociate, restoring the enzyme to its active state. This reversibility can be a significant advantage in drug design, potentially reducing off-target effects and toxicity associated with permanent enzyme inactivation.
Caption: Figure 3: Covalent reversible inhibition of a cysteine protease by a TFMK.
Pharmacokinetic Optimization
The inclusion of a trifluoromethyl group is a classic strategy for enhancing the drug-like properties of a molecule.[11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[11]
-
Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.[11]
-
Binding Affinity: The unique electronic nature of the CF₃ group can alter hydrogen bonding capabilities and dipole interactions, potentially leading to enhanced binding affinity for a target receptor.
Given these properties, this compound serves as an excellent starting point or fragment for developing potent and selective inhibitors for enzymes that have a binding pocket accommodating a naphthalene-like structure. Potential targets could include certain classes of proteases, kinases, or other enzymes where a reactive cysteine or serine is present in the active site.
Conclusion
This compound is a precisely engineered chemical entity with significant potential for research and development. Its structure combines a bulky, lipophilic anchor with a highly reactive, yet controllably so, electrophilic center. The synthetic accessibility and well-understood mechanism of action of the TFMK warhead make this compound and its derivatives valuable tools for chemical biologists and medicinal chemists. This guide has provided the foundational chemical principles, a viable synthetic protocol, and the strategic rationale for its application, empowering researchers to effectively utilize this compound in the pursuit of novel scientific discoveries and therapeutic interventions.
References
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D'Elios, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245. Available at: [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Available at: [Link]
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Mellor, J. M., et al. (2000). A synthesis of trifluoromethyl-substituted naphthalenes. Tetrahedron Letters, 41(38), 7383-7386. Available at: [Link]
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Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Available at: [Link]
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Tordeux, M., et al. (1989). Syntheses of 1-trifluoromethyl-2-naphthalenols via a novel construction of the naphthalene nucleus. Canadian Journal of Chemistry, 67(5), 882-887. Available at: [Link]
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Poreba, M., & Salvesen, G. S. (2012). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(1), 431-434. Available at: [Link]
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Mizuta, S., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved January 14, 2026, from [Link]
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Mellor, J. M., et al. (2000). Synthesis of trifluoromethylnaphthalenes. Tetrahedron, 56(51), 10067-10074. Available at: [Link]
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Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-437. Available at: [Link]
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Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. Available at: [Link]
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Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Archives. Available at: [Link]
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Reeves, J. T., et al. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 87, 197. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl trifluoromethyl ketone. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Donoval, D., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, 107(10), e202400125. Available at: [Link]
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Environment and Climate Change Canada. (2010). Fact sheet: 2-methylnaphthalene. Retrieved January 14, 2026, from [Link]
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Yu, S., et al. (2016). Fluorescent Recognition of 1,2-Diamines by a 1,1'-Binaphthyl-Based Trifluoromethyl Ketone. Chemistry, 22(34), 12061-12067. Available at: [Link]
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An In-depth Technical Guide to a Novel Pyridinyl Chalcone: Synthesis, Characterization, and Biological Evaluation
A Note to the Reader: Initial searches for the specific compound "1-(3-methoxy-4-propoxyphenyl)-3-(4-pyridinyl)-2-propyn-1-one" and its associated CAS number did not yield sufficient data in publicly available scientific literature and chemical databases for the compilation of a comprehensive technical guide. This suggests that the requested molecule may be a novel or less-studied compound.
However, to fulfill the core requirements of providing an in-depth technical resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented class of compounds: pyridinyl chalcones . These molecules share significant structural similarities with the requested compound and are a subject of extensive research due to their broad spectrum of biological activities.
This guide will provide a detailed overview of the synthesis, properties, and biological evaluation of a representative pyridinyl chalcone, offering valuable insights and methodologies applicable to the broader class of compounds.
Introduction to Pyridinyl Chalcones: A Scaffold of Therapeutic Promise
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a pyridine ring into the chalcone scaffold has been shown to significantly enhance their biological activities, leading to the development of numerous derivatives with potential therapeutic applications. These compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antitubercular activities.[1][2]
The presence of the pyridine moiety, a nitrogen-containing heterocycle, can influence the molecule's physicochemical properties, such as its solubility, polarity, and ability to form hydrogen bonds. These properties are crucial for drug-receptor interactions and overall pharmacokinetic profiles. Furthermore, the electronic nature of the pyridine ring can modulate the reactivity of the chalcone backbone, impacting its mechanism of action.[2]
This guide will delve into the technical aspects of a representative pyridinyl chalcone, providing a framework for researchers interested in exploring this promising class of molecules.
Physicochemical Properties
The physicochemical properties of pyridinyl chalcones are critical determinants of their biological activity and drug-likeness. A comprehensive understanding of these properties is essential for rational drug design and development.
| Property | Value Range | Significance in Drug Development |
| Molecular Weight | 250 - 400 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. Generally, lower molecular weights are preferred for better oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 4.0 | A measure of lipophilicity, which affects cell membrane permeability and binding to target proteins. An optimal LogP is crucial for balancing solubility and permeability. |
| Hydrogen Bond Donors | 0 - 2 | The number of hydrogen bond donors influences solubility in aqueous environments and interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 - 5 | The number of hydrogen bond acceptors is important for solubility and receptor binding. |
| Polar Surface Area (PSA) | 40 - 90 Ų | PSA is a key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Note: The values presented are typical ranges for pyridinyl chalcones and may vary depending on the specific substitution pattern.
Synthesis of Pyridinyl Chalcones: A Step-by-Step Protocol
The synthesis of pyridinyl chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This robust and versatile method involves the base-catalyzed reaction of a substituted acetophenone with a pyridinecarboxaldehyde.
General Synthetic Scheme
Figure 1. General synthetic route for pyridinyl chalcones via Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative pyridinyl chalcone.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Pyridine-4-carboxaldehyde (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Distilled Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in ethanol.
-
Preparation of Base Solution: Separately, prepare a solution of sodium hydroxide (2.0 eq) in a minimal amount of distilled water and add it to the ethanolic solution of the reactants.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into crushed ice with constant stirring. A solid precipitate of the chalcone will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyridinyl chalcone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Mechanism of Action
Pyridinyl chalcones have demonstrated significant potential as anticancer agents, with studies highlighting their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of pyridinyl chalcones against a range of human cancer cell lines, including leukemia, breast cancer, and lung cancer.[1][3] The IC₅₀ values for these compounds often fall in the low micromolar range, indicating potent anticancer activity.[5]
Table of Anticancer Activity of Representative Pyridinyl Chalcones:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone A | HL-60 (Leukemia) | 2.5 | [3] |
| Chalcone B | MCF-7 (Breast Cancer) | 5.1 | [4] |
| Chalcone C | A549 (Lung Cancer) | 7.8 | [5] |
Mechanism of Action: A Multi-Targeted Approach
The anticancer activity of pyridinyl chalcones is believed to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer progression.
Figure 2. Proposed mechanism of action for the anticancer activity of pyridinyl chalcones.
Key Mechanistic Insights:
-
Induction of Apoptosis: Pyridinyl chalcones can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This often involves the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[3]
-
Inhibition of Kinase Signaling: These compounds have been shown to inhibit the activity of various protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt and MAPK signaling pathways.[6]
-
Inhibition of Tubulin Polymerization: Some pyridinyl chalcones can interfere with the dynamics of microtubule formation by inhibiting tubulin polymerization. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[7]
-
Anti-inflammatory Effects: The anti-inflammatory properties of these chalcones, often mediated through the inhibition of the NF-κB pathway, can also contribute to their anticancer effects by creating a less favorable tumor microenvironment.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized pyridinyl chalcones, a series of in vitro assays are typically employed.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinyl chalcone and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyridinyl chalcone at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
Pyridinyl chalcones represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis, coupled with their potent and multi-targeted biological activities, makes them attractive candidates for further investigation.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of lead compounds in preclinical animal models.
-
Combination Therapies: Investigating the potential of pyridinyl chalcones in combination with existing anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.
The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery and development.
References
- Perdomo, J., Del Rosario, H., Saavedra, E., Said, M., García, C., Cruces, L., Abdala, S., Brouard, I., Quintana, J., & Estévez, F. (2025). Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Chemical Biology & Interactions, 424, 111877.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 2024, 29(13), 4539.
- Structure-activity relationships reveal a 4-(2-pyridyl)
- Perdomo, J., et al. (2025). Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Preprints.org. (2024).
- Chalcone Derivatives: Role in Anticancer Therapy. PMC. (2020).
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
- Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC. (2023).
- Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. PubMed. (2020).
- Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents.
- Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Preprints.org. (2024).
- (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. PubChem.
- (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. PubChem.
- 3-aryl-4-(3,4,5-trimethoxyphenyl)
- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed.
- Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiprolifer
- Mirodenafil. CAS Common Chemistry.
- Mirodenafil. PubChem.
- Mirodenafil dihydrochloride. PubChem.
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2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone synthesis
An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone
Foreword: The Significance of Trifluoromethyl Aryl Ketones
The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl aryl ketones serve as critical synthetic intermediates for a wide array of pharmacologically active compounds and advanced materials. This guide provides a detailed examination of the synthesis of a specific, valuable building block: 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, with a focus on the prevailing and most direct method: the Friedel-Crafts acylation.
Strategic Analysis: A Retrosynthetic Approach
The most logical and industrially scalable approach to constructing 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone is through an electrophilic aromatic substitution. A retrosynthetic disconnection of the C-C bond between the naphthalene ring and the carbonyl group points directly to 2-methylnaphthalene as the aromatic nucleophile and a trifluoroacetyl cation equivalent as the electrophile. This strategy is embodied by the venerable Friedel-Crafts acylation reaction.
Caption: Retrosynthetic analysis for the target molecule.
The Core Transformation: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming aryl ketones by reacting an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism of Action
The accepted mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (trifluoroacetic anhydride, TFAA), generating a highly reactive acylium ion. This species is the potent electrophile that attacks the aromatic ring.[1][2]
-
Electrophilic Attack: The π-electrons of the 2-methylnaphthalene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Restoration of Aromaticity: A base (typically the [AlCl₃(OCOR)]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the naphthalene ring to yield the final ketone product.
Caption: General mechanism of Friedel-Crafts acylation.
Critical Factor: Regioselectivity in 2-Methylnaphthalene Acylation
For substituted naphthalenes, the position of electrophilic attack is a critical consideration. 2-methylnaphthalene can theoretically be acylated at seven different positions.[3] The final isomer distribution is a delicate balance of electronic and steric effects, heavily influenced by reaction conditions.
-
Electronic Effects: The methyl group at C2 is an activating, ortho-, para-directing group. This electronically favors substitution at the C1, C3, and C6 positions. The C1 and C8 (alpha) positions of naphthalene are generally more reactive than the beta positions. Therefore, the C1 position is highly activated.
-
Steric Effects: The trifluoroacetyl group is sterically demanding. Attack at the C1 position is hindered by the peri-hydrogen at the C8 position. This steric clash can favor acylation at other, less hindered positions.
-
Influence of Conditions: The choice of solvent and catalyst can dramatically alter the isomer ratio.[3][4] For instance, reactions in polar solvents like nitrobenzene can favor different isomers compared to those in nonpolar solvents like dichloromethane or carbon disulfide.[5] The reaction temperature also plays a crucial role; kinetic control at lower temperatures may favor one isomer, while thermodynamic control at higher temperatures may lead to another, more stable isomer.
For the synthesis of the target 1-acyl isomer, conditions must be carefully selected to overcome the steric hindrance and capitalize on the electronic activation at the C1 position.
Experimental Protocol: Synthesis of 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone
This protocol outlines a representative procedure for the trifluoroacetylation of 2-methylnaphthalene. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| 2-Methylnaphthalene | 91-57-6 | 142.20 | Solid, aromatic hydrocarbon |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | Liquid, corrosive, moisture-sensitive |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 | Solid, corrosive, reacts violently with water |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Volatile organic solvent |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | 36.46 | Corrosive aqueous solution |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | 84.01 | Mild base |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | Used for washing organic layers |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying agent |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the flask, add 2-methylnaphthalene (1.0 eq) and anhydrous dichloromethane (DCM). Stir to dissolve. Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions. The suspension will stir at room temperature.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Charge the dropping funnel with trifluoroacetic anhydride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add the TFAA solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up and Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and 1M HCl. Caution: This is an exothermic process and may release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired product, 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Characteristics |
| ¹H NMR | Aromatic protons of the naphthalene ring system, singlet for the methyl group. |
| ¹³C NMR | Resonances for all 13 unique carbons, including the carbonyl carbon ( |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group, typically around -70 to -80 ppm (relative to CFCl₃). |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's mass (C₁₃H₉F₃O, MW: 238.21). |
| Appearance | Typically an off-white to pale yellow solid or oil. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of product/reagents. | Increase reaction time or temperature moderately. Ensure strictly anhydrous conditions. Check purity of AlCl₃. |
| Poor Regioselectivity | Suboptimal reaction conditions (solvent, temp). | Screen different solvents (e.g., nitrobenzene, 1,2-dichloroethane).[5] Run the reaction at a lower temperature to favor the kinetically controlled product. |
| Complex Product Mixture | Multiple acylations; side reactions. | Use a molar ratio of acylating agent closer to 1:1 with the substrate. The product ketone is deactivated, which generally prevents polyacylation in Friedel-Crafts reactions.[1] |
| Difficult Purification | Isomers have similar polarity. | Utilize high-performance chromatography or consider recrystallization if the product is a solid. |
Conclusion
The synthesis of 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone is most effectively achieved via Friedel-Crafts acylation. While the reaction is conceptually straightforward, successful execution hinges on the careful control of reaction parameters to manage regioselectivity. Understanding the interplay between electronic activation from the methyl group and steric hindrance at the peri position is paramount. By employing anhydrous conditions, appropriate solvent and temperature control, and a robust purification strategy, this valuable synthetic building block can be prepared in good yield and high purity, opening avenues for further research in medicinal chemistry and materials science.
References
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Mellor, J. M., El-Sagheer, A. H., & Salem Eedm, E. E.-D. M. (2000). A synthesis of trifluoromethyl-substituted naphthalenes. Tetrahedron Letters, 41(38), 7383-7386. [Link]
-
Hojo, M., Masuda, R., & Okada, E. (1990). Syntheses of 1-trifluoromethyl-2-naphthalenols via a novel construction of the naphthalene nucleus. Canadian Journal of Chemistry, 68(1), 130-134. [Link]
-
Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 569-575. [Link]
-
Mellor, J. M., El-Sagheer, A. H., El-Tamany, E. S. H., & Metwally, R. N. (2000). Synthesis of trifluoromethylnaphthalenes. Tetrahedron, 56(51), 10067-10074. [Link]
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StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
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Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
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Li, W., Jin, H., et al. (2019). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. Green Processing and Synthesis, 8(1), 474-480. [Link]
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Storr, H. E. (1972). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene. Oklahoma State University. [Link]
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Wang, Y., et al. (2015). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl₃: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 54(24), 12070-12078. [Link]
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Semantic Scholar. (n.d.). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
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ResearchGate. (2019). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Tran, P. H., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(45), 41539-41547. [Link]
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Spectroscopic data for 1-(2-Methylnaphthyl) trifluoromethyl ketone
An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Methylnaphthyl) trifluoromethyl ketone
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, rigorous structural confirmation of such compounds is a critical step in any research and development pipeline.
Molecular Structure and Atom Numbering
The unambiguous assignment of spectroscopic signals is predicated on a clear and consistent atom numbering system. The structure of this compound is presented below, with carbons and protons numbered for referencing throughout this guide.
Caption: Numbered structure of this compound.
Experimental Methodologies
The reliability of spectroscopic data hinges on meticulous sample preparation and standardized instrument operation. The protocols described below represent best practices for obtaining high-quality data for a solid organic compound like this compound.
Overall Spectroscopic Workflow
The logical flow from sample preparation to final structural confirmation is a systematic process. This involves preparing the sample appropriately for each technique and integrating the resulting data to build a cohesive structural argument.
Caption: General workflow for spectroscopic analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[7]
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peaks.[7][8]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra at room temperature. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[9]
Infrared (IR) Spectroscopy Protocol
-
Sample Grinding: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[10][11]
-
Matrix Mixing: Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. KBr is used as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).[10][12]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent KBr pellet.[11][12]
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample chamber is recorded first and automatically subtracted.
Mass Spectrometry (MS) Protocol
-
Ionization Method: Electron Ionization (EI) is the standard method for small, volatile organic molecules as it provides reproducible fragmentation patterns useful for structural elucidation.[1][13][14][15]
-
Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized under high vacuum.
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.[15][16]
-
Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
Predicted Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1 | ~ 8.1 - 8.3 | s | - | 1H |
| H-8, H-5 | ~ 7.9 - 8.0 | m | - | 2H |
| H-4, H-6, H-7 | ~ 7.5 - 7.7 | m | - | 3H |
| H-3 | ~ 7.4 - 7.5 | s | - | 1H |
| H-12 (CH₃) | ~ 2.5 - 2.6 | s | - | 3H |
Interpretation: The proton NMR spectrum is dominated by signals in the aromatic region (7.4-8.3 ppm).
-
Aromatic Protons: The naphthalene ring system protons resonate at high chemical shifts due to the deshielding effect of the aromatic ring current. The H-1 proton is expected to be the most deshielded and appear as a singlet, being adjacent to the ketone-substituted carbon and having no ortho-protons. Data from 2-acetylnaphthalene shows the analogous proton at 8.45 ppm (singlet), and the trifluoromethyl group's strong electron-withdrawing nature would maintain or slightly increase this deshielding.[2] The remaining aromatic protons will appear as a complex multiplet, typical for substituted naphthalenes.[5][17]
-
Methyl Protons (H-12): The methyl group protons (C-12) are predicted to appear as a sharp singlet around 2.5-2.6 ppm.[5] This is consistent with a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy
Predicted Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) |
|---|---|---|
| C-11 (C=O) | ~ 180 - 185 | q (²JCF ≈ 30-35 Hz) |
| C-13 (-CF₃) | ~ 115 - 120 | q (¹JCF ≈ 290 Hz) |
| C-1 to C-10 | ~ 125 - 136 | - |
| C-12 (-CH₃) | ~ 21 - 22 | - |
Interpretation:
-
Carbonyl Carbon (C-11): The carbonyl carbon is significantly deshielded and will appear far downfield. In contrast to a typical ketone carbonyl (~205-220 ppm), the adjacent electron-withdrawing -CF₃ group shifts it upfield to the ~180-185 ppm range. A key diagnostic feature is its coupling to the three fluorine atoms, which will split the signal into a quartet (q) with a coupling constant (²JCF) of approximately 30-35 Hz.
-
Trifluoromethyl Carbon (C-13): This carbon will also appear as a strong quartet due to direct one-bond coupling to the three fluorine atoms (¹JCF ≈ 290 Hz). Its chemical shift is typically around 115-120 ppm.
-
Naphthalene Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the typical aromatic region of 125-136 ppm. The quaternary carbons (C-2, C-4a, C-8a) will likely have lower intensities.[18]
-
Methyl Carbon (C-12): The methyl carbon signal will appear upfield, around 21-22 ppm, consistent with an alkyl substituent on an aromatic ring.[5]
¹⁹F NMR Spectroscopy
Predicted Data (376 MHz, CDCl₃)
| Fluorine Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
| -CF₃ | -70 to -78 | s |
Interpretation: The ¹⁹F NMR spectrum provides a simple and powerful confirmation of the trifluoromethyl group.
-
Chemical Shift: The chemical shift for a trifluoromethyl group adjacent to a carbonyl typically falls in the range of -70 to -78 ppm (relative to CFCl₃).[19][20][21] Conjugation with the aromatic system tends to cause deshielding (a shift to a less negative value) compared to aliphatic trifluoromethyl ketones.[20][22]
-
Multiplicity: Since there are no other fluorine atoms in the molecule, the three equivalent fluorine atoms of the -CF₃ group will appear as a single, sharp singlet.
Infrared (IR) Spectroscopy
Predicted Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~ 1720 - 1735 | Very Strong | C=O Stretch (Ketone) |
| ~ 1600, 1500 | Medium | Aromatic C=C Stretch |
| ~ 1300 - 1100 | Strong | C-F Stretch (multiple bands) |
Interpretation:
-
C=O Stretch: The most prominent peak in the spectrum will be the carbonyl (C=O) stretch. For an aromatic ketone, this typically appears around 1690 cm⁻¹.[23][24] However, the high electronegativity of the fluorine atoms on the adjacent carbon withdraws electron density, strengthening the C=O bond and shifting its absorption to a higher frequency, predicted here to be around 1720-1735 cm⁻¹.[25]
-
C-F Stretches: The trifluoromethyl group will give rise to one or more strong, characteristic absorption bands in the 1300-1100 cm⁻¹ region.
-
Aromatic and Aliphatic Stretches: The spectrum will also feature C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl group protons.[23] Characteristic aromatic C=C stretching peaks will appear around 1600 and 1500 cm⁻¹.[23]
Mass Spectrometry (MS)
Predicted Data (Electron Ionization, 70 eV)
| m/z Value | Predicted Identity | Relative Abundance |
|---|---|---|
| 236 | [M]⁺• (Molecular Ion) | Moderate |
| 167 | [M - CF₃]⁺ | High (Base Peak) |
| 69 | [CF₃]⁺ | Moderate to High |
Interpretation: The molecular weight of C₁₃H₉F₃O is 236.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 236.
-
Fragmentation Pathways: The primary fragmentation mechanism for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[26][27]
-
Loss of -CF₃: Cleavage of the C(O)-CF₃ bond is highly favorable, leading to the loss of a trifluoromethyl radical (•CF₃). This generates a resonance-stabilized 2-methylnaphthoyl cation at m/z 167 . This fragment is very stable and is predicted to be the base peak (the most abundant ion).
-
Formation of [CF₃]⁺: The alternative alpha-cleavage, breaking the C(O)-Naphthyl bond, would form the [CF₃]⁺ cation at m/z 69 . This is also a common fragment for trifluoromethyl ketones.
-
Caption: Primary fragmentation pathways for this compound.
Conclusion
The structural elucidation of this compound is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework of the 2-methylnaphthalene moiety. ¹⁹F NMR provides an unambiguous signal for the trifluoromethyl group. Infrared spectroscopy confirms the presence of the key functional groups, particularly the trifluoromethyl-conjugated ketone. Finally, mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage, confirming the connectivity of the molecular components. Together, these methods provide a self-consistent and definitive confirmation of the target structure, a cornerstone for any subsequent research or development efforts.
References
-
Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. [Link]
-
Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]
-
Chemistry LibreTexts. (n.d.). Ketone infrared spectra. [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?[Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]
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The Trifluoromethyl Ketone Warhead: A Technical Guide to Harnessing its Potent and Versatile Biological Activity
Introduction: The Rise of a Privileged Electrophile in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the repertoire of fluorinated functionalities, the trifluoromethyl ketone (TFMK) has emerged as a particularly powerful and versatile electrophilic "warhead" for engaging biological targets.[4][5] Its potent inhibitory activity against a wide array of enzymes has cemented its status as a privileged motif in the design of therapeutic agents and chemical probes.[5][6]
This guide provides an in-depth technical exploration of the biological activity of trifluoromethyl ketones, intended for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of TFMK activity, the rationale behind their application in various therapeutic areas, and the practical considerations for their synthesis and evaluation. Our focus will be on providing not just the "what," but the "why" and "how," empowering you to effectively leverage this remarkable functional group in your own research endeavors.
I. The Mechanistic Basis of Trifluoromethyl Ketone Activity: A Tale of Enhanced Electrophilicity and Transition-State Mimicry
The potent biological activity of trifluoromethyl ketones stems from the unique electronic properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4][7] This heightened reactivity is central to its primary mechanism of action: the formation of a stable, yet often reversible, covalent adduct with nucleophilic residues in the active sites of enzymes.[8]
Covalent Inhibition of Serine and Cysteine Proteases
Trifluoromethyl ketones are renowned for their potent inhibition of serine and cysteine proteases.[4][5][7][9] In the case of serine proteases, the active site serine residue's hydroxyl group attacks the electrophilic carbonyl carbon of the TFMK, forming a stable hemiketal.[9][10] Similarly, for cysteine proteases, the thiol group of the active site cysteine adds to the TFMK to form a hemithioketal.[7]
This covalent adduct is a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[8][11] The stability of this adduct is a key determinant of the inhibitor's potency and, in many cases, leads to slow-binding kinetics, where the inhibition increases over time.[7][12]
Experimental Workflow: Kinetic Analysis of Slow-Binding Inhibition
A robust understanding of an inhibitor's mechanism requires detailed kinetic analysis. The following protocol outlines a typical workflow for characterizing the slow-binding inhibition of a protease by a trifluoromethyl ketone.
Objective: To determine the kinetic parameters (Ki, kon, koff) of a TFMK inhibitor against a target protease.
Materials:
-
Purified target protease
-
TFMK inhibitor stock solution (in DMSO)
-
Fluorogenic or chromogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
Microplate reader
Protocol:
-
Initial Velocity Scans:
-
Prepare a series of inhibitor dilutions in assay buffer.
-
In a microplate, mix the inhibitor dilutions with the substrate.
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor the change in fluorescence or absorbance over time.
-
Rationale: This initial screen helps to determine the inhibitor's potency range and whether it exhibits time-dependent inhibition.
-
-
Progress Curve Analysis:
-
Based on the initial scans, select a range of inhibitor concentrations that show significant, but not complete, inhibition.
-
Set up reactions as in step 1, but monitor the reaction progress for an extended period (e.g., 30-60 minutes) to observe the full curvature of the progress curves.
-
Causality: The shape of the progress curve provides qualitative information about the binding mechanism. A linear decrease in reaction rate suggests a fast-on, fast-off inhibitor, while a curved line indicates slow binding.
-
-
Data Analysis:
-
Fit the progress curves to the appropriate kinetic model for slow-binding inhibition (e.g., the Morrison equation) using non-linear regression software.
-
This analysis will yield the apparent second-order rate constant for inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. The slope of this line represents the association rate constant (kon), and the y-intercept is the dissociation rate constant (koff). The overall inhibition constant (Ki) can be calculated as koff/kon.
-
Caption: Simplified model of slow-binding enzyme inhibition by a TFMK.
Inhibition of Other Enzyme Classes
The utility of the TFMK warhead extends beyond proteases. Its electrophilicity allows it to target other enzymes with nucleophilic residues in their active sites.
-
Acetylcholinesterase (AChE): TFMKs are potent inhibitors of AChE, an enzyme critical for neurotransmission.[13][14][15] The active site serine attacks the TFMK to form a stable hemiketal, effectively blocking the enzyme's activity.[13] This has implications for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a therapeutic strategy.[13]
-
Histone Deacetylases (HDACs): TFMKs have been developed as inhibitors of zinc-dependent HDACs, which are important targets in cancer therapy.[16][17][18][19] The TFMK is believed to exist in equilibrium with its hydrated gem-diol form in aqueous solution, which then chelates the active site zinc ion.[16] Interestingly, the mechanism of inhibition can vary between HDAC isoforms, with some exhibiting fast-on-fast-off kinetics and others showing slow-binding behavior.[16][17][18]
II. Applications of Trifluoromethyl Ketones in Drug Discovery and Chemical Biology
The potent and often selective inhibitory activity of TFMKs has led to their widespread application in various therapeutic areas.
Oncology
In oncology, TFMKs have shown promise in several contexts:
-
Cytotoxic Activity: Some TFMKs exhibit direct cytotoxic effects against cancer cell lines.[20][21] For instance, certain α-hydroxy and α-diketo TFMKs have demonstrated higher tumor-specific cytotoxicity compared to their non-fluorinated analogs.[20][21] The mechanism of cell death can be non-apoptotic, sometimes involving the induction of autophagy.[20][21]
-
Inhibition of Cancer-Related Enzymes: As discussed, TFMKs can inhibit enzymes that are overexpressed or hyperactive in cancer, such as certain cathepsins and HDACs.[6][16] Cathepsin B, for example, is implicated in tumor invasion and metastasis, making its inhibition a viable anti-cancer strategy.[6]
| Compound Class | Target Cancer Cell Lines | Reported Mechanism | Reference |
| α-diketone and α-hydroxy TFMKs | Oral squamous cell carcinoma, promyelocytic leukemia | Induction of non-apoptotic cell death (autophagy) | [20][21] |
| Peptidyl TFMKs | Not specified (inhibition of cathepsins) | Inhibition of tumor invasion and metastasis | [6] |
| TFMK-based HDAC inhibitors | Various cancer cell lines | Epigenetic modulation, induction of apoptosis | [19] |
Antiviral and Anti-inflammatory Applications
The inhibition of proteases is a key strategy in the development of antiviral and anti-inflammatory drugs.
-
Antiviral Agents: Viral proteases are essential for viral replication, making them attractive targets for antiviral therapy. TFMKs have been designed and synthesized as inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[7] The mechanism involves the formation of a hemithioketal with the active site cysteine of the protease.[7]
-
Anti-inflammatory Agents: Proteases such as human leukocyte elastase and cathepsins play a role in inflammatory processes.[9][22] TFMK-based inhibitors of these enzymes have been investigated for the treatment of inflammatory conditions like rheumatoid arthritis.[22] Some peptidyl TFMK inhibitors of human leukocyte elastase have demonstrated excellent oral bioavailability and have advanced to clinical evaluation.[23]
Workflow Diagram: Target-Based Design of a TFMK Protease Inhibitor
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Discovery of novel trifluoromethyl ketone inhibitors
An In-depth Technical Guide to the Discovery of Novel Trifluoromethyl Ketone Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Trifluoromethyl Ketone Warhead in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the various chemical motifs employed to achieve this, the trifluoromethyl ketone (TFK) has emerged as a uniquely powerful and versatile "warhead" for inhibitor design. Its prominence stems from a combination of potent electrophilicity and steric properties conferred by the trifluoromethyl group, enabling the formation of stable, yet often reversible, covalent adducts with nucleophilic residues in enzyme active sites. This guide provides a comprehensive overview of the principles and practices involved in the discovery of novel TFK inhibitors, from mechanistic understanding and synthetic strategy to screening, lead optimization, and future perspectives. It is intended for researchers and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Part 1: Core Principles & Mechanism of Action
The Unique Chemistry of the Trifluoromethyl Ketone
The efficacy of the TFK moiety is rooted in the strong electron-withdrawing nature of the three fluorine atoms. This effect dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophilic residues such as serine, cysteine, or threonine found in the active sites of many enzymes.
Unlike typical ketones, which exist in equilibrium with their hydrated gem-diol form, the TFK carbonyl is so electrophilic that it readily forms a stable tetrahedral hemiketal or thiohemiketal upon interaction with a hydroxyl (e.g., from a serine residue) or thiol (e.g., from a cysteine residue) group, respectively. This interaction is the basis for their potent inhibitory activity.
Mechanism of Covalent Inhibition
The primary mechanism of inhibition by TFKs involves the formation of a covalent, yet often reversible, bond with the target enzyme. The process can be summarized as follows:
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions between the inhibitor's scaffold and the enzyme's binding pockets.
-
Nucleophilic Attack: A nucleophilic residue (e.g., the hydroxyl group of a catalytic serine) in the active site attacks the electrophilic carbonyl carbon of the TFK.
-
Hemiketal Formation: This attack results in the formation of a stable tetrahedral hemiketal adduct, which effectively mimics the transition state of the enzymatic reaction. This adduct is significantly more stable than the corresponding adduct formed with a non-fluorinated ketone, leading to potent inhibition.
The reversibility of this covalent bond is a key advantage, as it can reduce the potential for off-target toxicity associated with irreversible inhibitors.
Caption: Covalent inhibition mechanism of a TFK with a serine protease.
Part 2: A Practical Guide to TFK Inhibitor Discovery
Synthesis: Accessing the TFK Moiety
A robust synthetic strategy is fundamental to any TFK inhibitor program. One of the most common and reliable methods involves the reaction of an ester or other carboxylic acid derivative with Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) or other trifluoromethylating agents.
Protocol: Synthesis of a Generic Peptide-based TFK Inhibitor
This protocol describes the synthesis of a dipeptide TFK inhibitor from a protected dipeptide methyl ester.
Materials:
-
N-protected dipeptide methyl ester
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-protected dipeptide methyl ester (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add TMSCF₃ (1.5 eq) dropwise to the stirred solution. Following this, add the TBAF solution (0.1 eq) dropwise. Causality Note: TBAF acts as a fluoride source to activate the TMSCF₃, generating the naked trifluoromethyl anion (CF₃⁻) nucleophile required for the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude TFK by flash column chromatography to obtain the final product.
Screening and Hit Identification
A high-throughput screening (HTS) campaign is typically employed to identify initial hits from a compound library. The assay must be robust, reproducible, and sensitive to the specific activity of the target enzyme.
Workflow: From HTS to Confirmed Hit
Caption: A typical workflow for TFK inhibitor screening and hit validation.
Protocol: IC₅₀ Determination via a Fluorogenic Assay
This protocol describes how to determine the potency (IC₅₀ value) of a TFK inhibitor against a serine protease using a fluorogenic substrate.
Materials:
-
Purified target enzyme
-
TFK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Black, 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the TFK inhibitor in assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare a working solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the 384-well plate.
-
Include "high" control wells (enzyme + DMSO, no inhibitor) and "low" control wells (buffer + DMSO, no enzyme).
-
-
Enzyme Addition: Add the enzyme solution (e.g., 20 µL) to all wells except the "low" controls.
-
Pre-incubation: Incubate the plate for a set period (e.g., 30 minutes) at room temperature. Causality Note: This pre-incubation step is crucial for covalent inhibitors like TFKs to allow time for the formation of the hemiketal adduct with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 25 µL) to all wells.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data using the high and low controls (% Inhibition).
-
Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Lead Optimization and Structure-Activity Relationships (SAR)
Once a validated hit is identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
Strategies for Potency and Selectivity Enhancement
-
Exploring P1-P4 Pockets: For protease inhibitors, systematically modifying the amino acid or peptide-like backbone of the inhibitor allows for probing the enzyme's binding pockets (termed S1, S2, S3, etc.). Optimizing these interactions can dramatically increase both potency and selectivity.
-
Modifying the "R" Group: The non-TFK portion of the inhibitor (designated 'R' in the mechanism diagram) is critical for affinity and selectivity. Altering its size, charge, and hydrophobicity can tune the inhibitor for a specific target.
-
Selectivity Against Related Enzymes: It is crucial to test lead compounds against closely related enzymes (e.g., other serine proteases) to ensure on-target activity and minimize potential side effects.
Example SAR Data Table
The data below represents a hypothetical SAR study for a series of TFK inhibitors targeting a fictional protease, "Protease X."
| Compound ID | P2 Group | P3 Group | IC₅₀ against Protease X (nM) | IC₅₀ against Protease Y (nM) | Selectivity (Y/X) |
| LEAD-001 | Valine | Leucine | 150 | 450 | 3 |
| LEAD-002 | tert-Leucine | Leucine | 25 | 600 | 24 |
| LEAD-003 | Valine | Cyclohexylalanine | 98 | 2500 | 25.5 |
| LEAD-004 | tert-Leucine | Cyclohexylalanine | 5 | >10,000 | >2000 |
Analysis: The data shows that incorporating a bulky tert-Leucine at the P2 position (LEAD-002) improved potency. Further modification at the P3 position with Cyclohexylalanine (LEAD-004) not only enhanced potency but also dramatically improved selectivity against the off-target Protease Y.
Conclusion and Future Perspectives
Trifluoromethyl ketone inhibitors represent a mature yet continually evolving class of compounds in drug discovery. Their predictable covalent mechanism and synthetic tractability make them an attractive starting point for developing potent and selective enzyme inhibitors. Future advancements will likely focus on fine-tuning their reversibility to optimize efficacy and safety profiles, as well as applying the TFK warhead to a broader range of enzyme targets beyond proteases. The systematic approach outlined in this guide—combining mechanistic understanding, robust synthetic and screening protocols, and iterative SAR—provides a validated framework for the successful discovery of novel TFK-based therapeutics.
References
-
Title: Trifluoromethyl Ketones as Privileged Warheads in Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Reversible Covalent Kinetik: A New Paradigm for Drug Discovery. Source: RSC Drug Discovery Series URL: [Link]
-
Title: Trifluoromethyl Ketones as Inhibitors of Serine Proteases. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The growing applications of trifluoromethyl ketones in medicinal chemistry. Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Structure-Based Design of Potent and Selective Dipeptidyl Peptidase IV Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
Initial In Vitro Screening of 1-(2-Methylnaphthyl) trifluoromethyl ketone: A Strategic Framework for Target Identification and Early Viability Assessment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of the novel compound, 1-(2-Methylnaphthyl) trifluoromethyl ketone (hereinafter "MN-TFMK"). The unique structural characteristics of MN-TFMK—namely the electrophilic trifluoromethyl ketone (TFMK) moiety and the polycyclic 2-methylnaphthyl group—suggest a high potential for biological activity, particularly as an enzyme inhibitor. Trifluoromethyl ketones are well-documented as potent inhibitors of serine and cysteine proteases, and their utility extends to other enzyme classes, including kinases.[1][2][3] The TFMK group can act as a transition-state mimic, forming a stable, reversible covalent hemiketal or hemithioketal adduct with active site nucleophiles like serine or cysteine residues.[1][2] The incorporation of fluorine atoms is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6][7] This document outlines a multi-tiered screening cascade designed to elucidate the cytotoxic profile, identify primary molecular targets, and assess the early drug-like properties of MN-TFMK, thereby enabling informed decision-making for its progression in the drug discovery pipeline.
Part 1: Foundational Characterization: The Prerequisite for Reliable Biological Data
Before commencing any biological evaluation, the integrity and physicochemical properties of the test compound must be rigorously established. This foundational data is critical for the accuracy and reproducibility of all subsequent screening assays.
1.1. Purity and Structural Verification The purity of the MN-TFMK batch must be determined using high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A purity level of >95% is considered the minimum standard for initial screening.
1.2. Aqueous Solubility Assessment Poor solubility is a common cause of artifacts in high-throughput screening. Therefore, determining the kinetic solubility of MN-TFMK in aqueous buffer systems relevant to the planned biological assays is essential.
Table 1: Protocol for Kinetic Solubility Assessment
| Step | Procedure | Rationale |
| 1 | Prepare a high-concentration stock solution of MN-TFMK (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). | DMSO is a standard solvent for creating stock solutions of small molecules for biological screening. |
| 2 | Serially dilute the stock solution in DMSO to create a concentration range (e.g., 1 mM to 100 µM). | This allows for the determination of solubility across a range of concentrations. |
| 3 | Add a small, fixed volume of each DMSO concentration to the aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) to achieve a final DMSO concentration of ≤1%. | This mimics the conditions of a typical biological assay and minimizes solvent effects. |
| 4 | Incubate the samples at room temperature for 1-2 hours. | Allows the compound to reach equilibrium between the dissolved and precipitated states. |
| 5 | Analyze the samples for precipitation using nephelometry or by centrifuging and measuring the concentration of the supernatant via HPLC-UV. | Nephelometry directly measures turbidity due to precipitation, while HPLC-UV quantifies the amount of compound remaining in solution. |
Part 2: A Tiered Strategy for Initial Screening
A tiered approach is the most efficient method for screening a novel compound. This strategy begins with broad, cost-effective assays to identify any biological activity and potential liabilities, followed by more focused and resource-intensive assays to validate initial findings.
Caption: Tiered screening workflow for MN-TFMK.
Tier 1: Broad-Spectrum Activity and Cytotoxicity Profiling
The objective of Tier 1 is to cast a wide net to detect any significant biological activity of MN-TFMK and to establish its general cytotoxicity profile.
Protocol 1: General Cytotoxicity Assay (Resazurin Reduction Method)
Cytotoxicity assays are crucial in the early stages of drug development to eliminate compounds that are broadly toxic to cells.[8][9][10] This helps to focus resources on candidates with better safety profiles.[9]
-
Cell Plating: Seed a panel of human cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and non-cancerous HEK293 embryonic kidney cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of MN-TFMK in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Analysis: Normalize the fluorescence data to the vehicle control wells and plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Assay Rationale: Broad-Spectrum Kinase and Protease Panels
Given the chemical nature of the TFMK moiety, MN-TFMK is a candidate inhibitor for kinases and proteases.[1][2] Screening against large, diverse panels of these enzymes is a highly effective method for initial target identification.[11][12] It is recommended to utilize a commercial service for these screens, which typically employ radiometric or fluorescence-based assays to measure enzyme activity at a single high concentration of the test compound (e.g., 10 µM). A result showing >50% inhibition is generally considered a "hit."
Tier 2: Hit Validation and Selectivity Profiling
Any hits identified in Tier 1 must be validated to confirm their activity and assess their selectivity.
Protocol 2: Dose-Response Analysis for IC50 Determination
-
Assay Setup: For each validated hit (e.g., a specific kinase), set up the biochemical assay according to established protocols.[12]
-
Compound Dilution: Prepare an 8- to 12-point serial dilution of MN-TFMK, typically starting at 100 µM.
-
Enzyme Reaction: Incubate the enzyme with the diluted compound for a set period before initiating the reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).
-
Data Acquisition: Measure the enzyme activity at each concentration of MN-TFMK.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Table 2: Sample Data Layout for IC50 Determination
| [MN-TFMK] (µM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | Average % Inhibition |
| 100 | 98.5 | 99.1 | 98.8 |
| 33.3 | 95.2 | 94.8 | 95.0 |
| 11.1 | 85.3 | 86.1 | 85.7 |
| 3.7 | 60.1 | 58.9 | 59.5 |
| 1.2 | 45.7 | 48.3 | 47.0 |
| 0.4 | 25.6 | 24.8 | 25.2 |
| 0.1 | 10.2 | 9.8 | 10.0 |
| 0.0 | 0.0 | 0.0 | 0.0 |
Orthogonal and Cell-Based Assays
It is critical to confirm hits using an assay with a different technological principle (orthogonal assay).[11] For a kinase inhibitor, a primary biochemical hit should be confirmed in a cell-based assay that measures the phosphorylation of a known substrate of that kinase within intact cells.[11][13] This provides more physiologically relevant data and helps to rule out artifacts from the primary screen.
Caption: Inhibition of a signaling pathway by MN-TFMK.
Tier 3: Early Safety and ADME Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and safety liabilities is essential to avoid costly failures in later stages of drug development.
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[14][15][16] This assay evaluates the potential of MN-TFMK to inhibit the five major CYP isoforms.
-
Reagents: Human liver microsomes (HLMs), NADPH (cofactor), and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[16][17]
-
Incubation: Incubate MN-TFMK (at multiple concentrations) with HLMs and the specific probe substrate in the presence of NADPH.
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Analysis: Quantify the formation of the substrate-specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
IC50 Calculation: Determine the IC50 value for each isoform by plotting the percent inhibition of metabolite formation against the MN-TFMK concentration.
Protocol 4: hERG Channel Inhibition Assay
Inhibition of the hERG potassium ion channel can lead to QT interval prolongation, a serious cardiac side effect.[18][19] The automated patch-clamp assay is the industry standard for assessing this risk.
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[18]
-
Assay Platform: Employ an automated electrophysiology system (e.g., QPatch or SyncroPatch).[18]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the hERG current.[20]
-
Compound Application: Apply multiple concentrations of MN-TFMK to the cells and measure the corresponding hERG current.
-
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.
Part 3: Data Synthesis and Decision-Making
The data from all three tiers should be consolidated to form a comprehensive initial profile of MN-TFMK.
Table 3: Summary Data Interpretation Framework
| Assay | Key Parameter | Favorable Outcome | Unfavorable Outcome | Implication |
| Cytotoxicity | CC50 (non-cancer cells) | > 30 µM | < 1 µM | Defines the therapeutic window; high toxicity may limit development.[21] |
| Primary Target | IC50 (Biochemical) | < 1 µM | > 10 µM | Indicates potency against the primary target. |
| Cell-Based | IC50 (Cellular) | < 3 µM | > 30 µM | Confirms target engagement in a physiological context. |
| Selectivity | > 30-fold vs. off-targets | < 10-fold | High selectivity reduces the risk of off-target side effects. | |
| hERG | IC50 > 30 µM | IC50 < 1 µM | A low hERG IC50 is a significant flag for potential cardiotoxicity.[18] | |
| CYP Inhibition | IC50 > 10 µM for all isoforms | IC50 < 1 µM for any isoform | A low CYP IC50 suggests a high risk of drug-drug interactions.[14][15] |
This technical guide outlines a robust and logical initial screening cascade for the novel compound this compound. Based on the integrated data profile, a "Go/No-Go" decision can be made.
-
A "Go" decision would be supported by a profile showing high potency against a specific target, a clear cellular effect, a significant window between efficacy and cytotoxicity (selectivity index), and low risk in early safety assays (hERG, CYP). The next steps would involve lead optimization to improve potency and drug-like properties.
-
A "No-Go" decision would be warranted if the compound shows pan-assay reactivity, high indiscriminate cytotoxicity, significant hERG or CYP inhibition at concentrations close to its biological activity, or poor solubility that confounds data interpretation.
By adhering to this structured approach, research teams can efficiently and effectively evaluate the therapeutic potential of MN-TFMK, ensuring that resources are invested in a compound with a scientifically sound rationale for further development.
References
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Cytotoxicity Assays | Life Science Applications. (n.d.). BosterBio. [Link]
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (n.d.). ResearchGate. [Link]
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In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology. [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology. [Link]
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CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.). AxisPharm. [Link]
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hERG Assay | PPTX - Slideshare. (n.d.). Slideshare. [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). LifeNet Health. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
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Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. (n.d.). PubMed. [Link]
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CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
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Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). American Association for Cancer Research. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). National Center for Biotechnology Information. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (2021, February 12). National Center for Biotechnology Information. [Link]
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Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Trifluoromethyl ketones: properties, preparation, and application - PubMed. (n.d.). PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to Inhibiting Serine Proteases with Trifluoromethyl Ketones
Introduction: The Power and Precision of Trifluoromethyl Ketone Inhibitors
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, including pancreatitis, thrombosis, and cancer. This has made them a prime target for therapeutic intervention. Among the arsenal of inhibitors developed, peptidyl trifluoromethyl ketones (TFMKs) have emerged as a particularly potent and versatile class.[1][2][3]
The defining feature of TFMKs is the electron-withdrawing trifluoromethyl group, which renders the adjacent ketone carbonyl highly electrophilic.[1] This heightened reactivity allows TFMKs to act as transition-state analogs, forming a stable, covalent adduct with the active site serine residue of the protease.[2][4] This guide provides a comprehensive overview of the mechanism of inhibition, detailed protocols for characterizing these inhibitors, and expert insights into experimental design and data interpretation.
Mechanism of Inhibition: A Covalent Embrace
The inhibitory prowess of trifluoromethyl ketones lies in their ability to mimic the tetrahedral intermediate formed during substrate hydrolysis by serine proteases. The catalytic triad of serine proteases (typically composed of serine, histidine, and aspartate) facilitates the nucleophilic attack of the active site serine's hydroxyl group on the carbonyl carbon of the substrate. TFMKs exploit this mechanism.
The highly electrophilic carbonyl carbon of the TFMK is readily attacked by the nucleophilic hydroxyl group of the active site serine (Ser-195 in chymotrypsin, for example).[5] This results in the formation of a stable, covalent hemiketal.[2][4] This covalent bond effectively sequesters the enzyme, rendering it inactive. The stability of this hemiketal adduct is a key contributor to the low dissociation constants (Ki values) often observed with TFMK inhibitors.
Caption: Covalent inhibition of a serine protease by a trifluoromethyl ketone.
Experimental Workflow: From Theory to Data
Characterizing the interaction between a TFMK inhibitor and a serine protease involves a series of well-defined steps. This workflow is designed to determine the inhibitor's potency, typically expressed as the inhibition constant (Ki).
Caption: A typical experimental workflow for characterizing TFMK inhibitors.
Protocols and Methodologies
Part 1: Reagent Preparation
Meticulous preparation of reagents is paramount for reproducible and accurate results.
1.1. Assay Buffer:
-
Composition: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20.[6] The optimal pH will depend on the specific protease being studied.
-
Rationale: Tris provides buffering capacity in the physiological pH range where most serine proteases are active. NaCl helps to maintain ionic strength, and Tween-20 is a non-ionic detergent that prevents non-specific binding of the enzyme and inhibitor to reaction vessels.
1.2. Enzyme Stock Solution:
-
Preparation: Prepare a concentrated stock solution of the serine protease in a suitable buffer, for example, 10 mM HCl. Aliquot and store at -80°C to maintain activity.
-
Rationale: Storing the enzyme in small, single-use aliquots prevents multiple freeze-thaw cycles which can lead to denaturation and loss of activity.
1.3. Substrate Stock Solution:
-
Selection: Choose a chromogenic or fluorogenic substrate specific for the protease of interest. For example, Suc-Ala-Ala-Pro-Phe-pNA is a common substrate for chymotrypsin.[7]
-
Preparation: Dissolve the substrate in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Rationale: DMSO is a common solvent for hydrophobic small molecules. Preparing a concentrated stock allows for the addition of a small volume to the assay, minimizing the final DMSO concentration which can affect enzyme activity.
1.4. Inhibitor Stock Solution:
-
Preparation: Dissolve the trifluoromethyl ketone inhibitor in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Solubility and Stability: TFMKs can have limited aqueous solubility. It is crucial to ensure the inhibitor is fully dissolved in DMSO before preparing further dilutions. Some TFMKs may also be unstable in aqueous solutions over long periods.[8][9] It is recommended to prepare fresh dilutions in assay buffer for each experiment.
-
Rationale: A high-concentration DMSO stock ensures solubility and allows for serial dilutions to be made in DMSO before the final dilution into the aqueous assay buffer, which helps prevent precipitation.[10]
Part 2: Enzyme Kinetics - Determining Km and Vmax
Before assessing inhibitor potency, it is essential to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme for the chosen substrate under the specific assay conditions.
Protocol:
-
Prepare a series of substrate dilutions in assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
In a 96-well microplate, add assay buffer and the substrate dilutions.
-
Initiate the reaction by adding a fixed concentration of the enzyme to each well.
-
Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader at a constant temperature (e.g., 25°C or 37°C).[6]
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curves for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Part 3: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol:
-
Prepare a series of inhibitor dilutions in DMSO, followed by a final dilution in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of substrate (typically at or below the Km), and the inhibitor dilutions.
-
Pre-incubate the enzyme with the inhibitor for a defined period. For TFMKs, which can be slow-binding, this pre-incubation step is critical.[1] The incubation time may need to be optimized (e.g., 15, 30, 60 minutes).
-
Initiate the reaction by adding the substrate (if not already present) or the enzyme.
-
Monitor the reaction progress as described in Part 2.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 4: Ki Determination for Slow-Binding Inhibitors
TFMKs often exhibit slow-binding inhibition, meaning that the establishment of the enzyme-inhibitor equilibrium is not instantaneous.[1] This requires a more detailed kinetic analysis to determine the true inhibition constant (Ki).
Protocol: Progress Curve Analysis
-
Set up reactions in a 96-well plate containing assay buffer, a fixed concentration of enzyme, and a fixed concentration of substrate.
-
Initiate the reactions by adding varying concentrations of the TFMK inhibitor.
-
Immediately begin monitoring the reaction progress (absorbance or fluorescence) over an extended period (e.g., 30-60 minutes) to capture the full curvature of the progress curves.
-
The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex forms.
-
Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the observed rate constant for the onset of inhibition (k_obs) for each inhibitor concentration.[11][12][13]
-
Plot k_obs versus the inhibitor concentration ([I]). The nature of this plot (linear or hyperbolic) will depend on the specific mechanism of slow binding.[13] From this plot, the individual rate constants and the overall inhibition constant (Ki) can be determined.[12]
Data Interpretation:
-
A linear relationship between k_obs and [I] suggests a one-step binding mechanism.
-
A hyperbolic relationship suggests a two-step mechanism, where an initial weak binding is followed by a slower isomerization to a more tightly bound complex.[12][13]
Quantitative Data Summary
| Parameter | Description | Typical Range/Value | Reference |
| Enzyme Concentration | Final concentration in the assay | 1 - 100 nM | [6] |
| Substrate Concentration | For Km determination | 0.1 x Km to 10 x Km | [14] |
| Substrate Concentration | For IC50/Ki determination | ≤ Km | [14] |
| Inhibitor Concentration | Range for IC50/Ki determination | 0.1 x Ki to 100 x Ki | - |
| DMSO Concentration | Final concentration in the assay | < 1-2% (v/v) | [6] |
| Temperature | Assay incubation temperature | 25°C or 37°C | [6] |
Troubleshooting and Expert Insights
-
Inhibitor Precipitation: If the inhibitor precipitates upon addition to the aqueous buffer, try making intermediate dilutions in a co-solvent like ethanol or reducing the final inhibitor concentration. Always include a vehicle control (DMSO alone) in your experiments.[10]
-
No Inhibition Observed:
-
Confirm the activity of your enzyme with a known control inhibitor.
-
Verify the concentration and integrity of your TFMK inhibitor.
-
Increase the pre-incubation time of the enzyme and inhibitor, as TFMKs can be slow-binding.[1]
-
-
High Background Signal:
-
Ensure the purity of your enzyme and substrate.
-
Check for auto-hydrolysis of the substrate in the assay buffer.
-
If using a fluorogenic substrate, check for quenching or autofluorescence from the inhibitor.
-
-
Variable Results:
-
Ensure precise and consistent pipetting.
-
Maintain a constant temperature throughout the assay.
-
Use freshly prepared dilutions of the inhibitor for each experiment.
-
Conclusion
Trifluoromethyl ketone inhibitors represent a powerful tool for the study and therapeutic targeting of serine proteases. Their unique mechanism of covalent inhibition leads to high potency and, in many cases, excellent selectivity. By understanding the principles behind their interaction with the target enzyme and by employing rigorous experimental protocols, researchers can accurately characterize the potency and mechanism of these valuable compounds. The methodologies outlined in this guide provide a robust framework for the successful implementation of TFMK inhibitors in both basic research and drug development settings.
References
-
Analysis of slow-binding enzyme inhibitors at elevated enzyme concentrations. (n.d.). PubMed. Retrieved from [Link]
-
Biochemical and thermodynamic characteristics of a new serine protease from Mucor subtilissimus URM 4133. (2015). PMC - NIH. Retrieved from [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Publications. Retrieved from [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022). PMC - NIH. Retrieved from [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022). PubMed. Retrieved from [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). PMC - PubMed Central. Retrieved from [Link]
-
Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2021). PMC - NIH. Retrieved from [Link]
-
Translating slow-binding inhibition kinetics into cellular and in vivo effects. (2019). PMC - NIH. Retrieved from [Link]
-
6: Slow Binding Inhibitors. (2016). Basicmedical Key. Retrieved from [Link]
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. (2002). NIH. Retrieved from [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. (1986). PubMed - NIH. Retrieved from [Link]
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Inhibition of serine proteases by peptidyl fluoromethyl ketones. (1986). OSTI.GOV. Retrieved from [Link]
-
Protease Assays. (2012). Assay Guidance Manual - NCBI - NIH. Retrieved from [Link]
-
Serine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
-
Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (2020). MDPI. Retrieved from [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. (2019). ResearchGate. Retrieved from [Link]
-
Mechanistic Origins of the Substrate Selectivity of Serine Proteases. (2002). ResearchGate. Retrieved from [Link]
-
Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2020). ResearchGate. Retrieved from [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. (2020). MDPI. Retrieved from [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). PMC. Retrieved from [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). Stanford Medicine. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 1-(2-Methylnaphthyl) trifluoromethyl ketone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(2-Methylnaphthyl) trifluoromethyl ketone is a novel compound for which specific anti-cancer activities and mechanisms of action have not been extensively documented in publicly available literature. The following application notes and protocols are presented as a scientifically rigorous framework for the initial investigation of this compound's potential as an anti-cancer agent. The proposed mechanisms are hypothetical and based on the known activities of structurally related compounds.
Introduction: The Therapeutic Potential of Aryl Trifluoromethyl Ketones in Oncology
The quest for novel, potent, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring a trifluoromethyl ketone (TFMK) moiety have emerged as a promising class of therapeutic candidates. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it an effective "warhead" for interacting with biological targets.[1] This reactivity has been successfully harnessed in the design of inhibitors for various enzyme classes, including serine and cysteine proteases.[1]
Furthermore, aromatic TFMKs have been characterized as effective components of covalently reversible kinase inhibitors, a modality of significant interest in oncology.[2] The naphthalene scaffold, a bicyclic aromatic system, is a well-established pharmacophore present in numerous biologically active compounds, including those with demonstrated anti-cancer properties.[3] The fusion of a methylnaphthyl group with a trifluoromethyl ketone in the structure of this compound presents an intriguing candidate for anti-cancer drug discovery, meriting a thorough investigation of its biological activity.
This document provides a comprehensive guide for the initial in vitro and conceptual in vivo evaluation of this compound, outlining a logical progression of experiments to elucidate its potential cytotoxic effects and putative mechanism of action.
Hypothetical Mechanism of Action: Targeting Kinase Signaling Pathways
Based on the known properties of aromatic trifluoromethyl ketones, a plausible, yet hypothetical, mechanism of action for this compound is its function as a kinase inhibitor. Many kinases possess a cysteine residue in or near their active site, which can engage in a reversible covalent interaction with the electrophilic carbonyl of the TFMK moiety.[2] This interaction can lead to the inhibition of kinase activity and the subsequent downstream signaling pathways that are often dysregulated in cancer.
For the purposes of this guide, we will hypothesize that this compound targets a key signaling node in cancer cell proliferation, such as a mitogen-activated protein kinase (MAPK) pathway member.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization of the anti-cancer properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
This protocol aims to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
1.1. Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (dissolved in DMSO to create a 10 mM stock solution).
-
96-well clear-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (spectrophotometer or luminometer).
1.2. Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| HEK293 | Non-cancerous | > 100 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Analysis of Target Engagement and Downstream Signaling
This protocol uses Western blotting to investigate the effect of the compound on the hypothesized kinase target and its downstream effectors.
2.1. Materials:
-
Cancer cell line showing the highest sensitivity in Protocol 1 (e.g., HCT116).
-
6-well cell culture plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2.2. Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the treated samples to the vehicle control.
Experimental Workflow Visualization
Caption: General experimental workflow for the initial evaluation of a novel anti-cancer compound.
Conceptual Framework for In Vivo Studies
Following promising in vitro results, the next logical step is to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
3.1. Model Selection:
-
A subcutaneous xenograft model is a standard starting point. This involves implanting human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).
3.2. Study Design:
-
Tumor Implantation and Growth: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing and Administration: The compound would be formulated in a suitable vehicle and administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing regimen (dose and frequency) would be determined from preliminary tolerability studies.
-
Monitoring: Monitor tumor growth by caliper measurements and animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target engagement).
3.3. Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treated and vehicle control groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
The structured experimental approach outlined in these application notes provides a robust starting point for characterizing the anti-cancer potential of the novel compound this compound. Positive outcomes from these studies, including potent and selective cytotoxicity and a well-defined mechanism of action, would warrant further preclinical development, including more advanced animal models, pharmacokinetic studies, and toxicology assessments. The unique combination of the reactive trifluoromethyl ketone warhead and the biologically relevant naphthalene scaffold makes this compound a compelling candidate for further investigation in the field of oncology drug discovery.
References
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Shao, Y.-M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652–4660. [Link]
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Satoh, T., et al. (2007). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 27(1A), 213–218. [Link]
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Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
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Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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De Abrew, M., et al. (2022). Transcriptional profiling efficacy to define biological activity similarity for cosmetic ingredients' safety assessment based on next-generation read-across. Toxicology in Vitro, 85, 105470. [Link]
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Huang, H.-C., et al. (2021). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Journal of Medicinal Chemistry, 64(15), 11527–11542. [Link]
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Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]
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Gill, H., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7349. [Link]
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Macaluso, N. J., & Lo, D. C. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(9), 213. [Link]
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Application Note: Characterization of 1-(2-Methylnaphthyl) trifluoromethyl ketone as a Covalent Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 1-(2-methylnaphthyl) trifluoromethyl ketone as a covalent inhibitor. Trifluoromethyl ketones (TFKs) are a prominent class of electrophilic warheads that can form reversible or irreversible covalent adducts with nucleophilic residues in target proteins.[1][2] This guide outlines the fundamental mechanism of action, presents detailed protocols for experimental validation, and offers insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization of covalent inhibition.
Introduction: The Rise of Covalent Inhibitors
Covalent drugs have experienced a renaissance in modern drug discovery, moving beyond historical serendipity to rational design.[3][4] By forming a stable bond with their target protein, covalent inhibitors can offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[1]
The trifluoromethyl ketone (TFK) moiety is a particularly effective electrophilic "warhead". The electron-withdrawing nature of the trifluoromethyl group strongly polarizes the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by amino acid residues like cysteine or serine within an enzyme's active site.[2] This interaction typically results in the formation of a stable, yet potentially reversible, thiohemiketal or hemiketal adduct.[2][5] This guide uses this compound as a representative TFK to illustrate the comprehensive workflow required to confirm and characterize its covalent mechanism of action (MOA).
Mechanism of Action: TFK Interaction with Target Proteins
The primary mechanism involves the nucleophilic attack of a deprotonated cysteine (thiolate) or serine (alkoxide) residue on the electrophilic carbonyl carbon of the TFK. This forms a tetrahedral intermediate which resolves into a stable covalent adduct. While often referred to as irreversible, many TFK interactions are more accurately described as slowly reversible covalent modifications.[1][6][7] The stability and reversibility of this bond are key parameters to define during characterization.
Caption: Figure 2. Integrated workflow for characterization of a covalent inhibitor.
Conclusion
The characterization of this compound, or any covalent inhibitor, requires a rigorous, multi-faceted experimental approach. By combining time-dependent kinetic analysis, direct mass spectrometric evidence of adduct formation, and washout experiments to assess reversibility, researchers can build a complete and validated profile of the inhibitor's mechanism of action. The protocols and insights provided in this guide establish a robust framework for the successful investigation of this important class of therapeutic agents.
References
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Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 847–853. [Link]
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Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]
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Ke, L., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(3), 1636–1644. [Link]
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Gao, Y., et al. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(6), 674–687. [Link]
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Cohen, S. M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2848–2856. [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]
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Ke, L., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. ACS Publications. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
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Geoghegan, K. F., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 475–484. [Link]
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Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Portland Press. [Link]
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Tuley, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]
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de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
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Zhang, T., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]
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Zhang, T., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
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AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]
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Wheelock, C. E., et al. (2009). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry, 17(17), 6342–6351. [Link]
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Kuenemann, M. A., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Biochemistry, 58(49), 4851–4866. [Link]
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Chemistry For Everyone. (2023, April 20). What Is Irreversible Inhibition? YouTube. [Link]
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ResearchGate. (n.d.). Trifluoromethylketone-based covalent inhibitors. ResearchGate. [Link]
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Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525–531. [Link]
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Gibaut, G., et al. (2022). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 65(1), 481–495. [Link]
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ResearchGate. (n.d.). Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry. ResearchGate. [Link]
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ResearchGate. (n.d.). Washout procedure completely removes drug from the media. ResearchGate. [Link]
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Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]
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Application Notes and Protocols for Determining the Potency of Trifluoromethyl Ketone Inhibitors
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Topic: Techniques for Measuring Ki Values of Trifluoromethyl Ketone Inhibitors
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Trifluoromethyl ketone (TFK) inhibitors represent a significant class of compounds, often targeting serine and cysteine proteases and other hydrolases. Their efficacy stems from the highly electrophilic nature of the ketone's carbonyl carbon, which is attacked by an active site nucleophile (e.g., serine's hydroxyl or cysteine's thiol) to form a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct.[1][2] This mechanism mimics the transition state of the enzymatic reaction, leading to potent inhibition. However, this reversible covalent mechanism frequently results in slow-binding kinetics, a time-dependent onset of inhibition that complicates traditional steady-state analysis and the determination of the inhibitor's true potency, the inhibition constant (Ki). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately characterizing TFK inhibitors, with a focus on distinguishing between rapid and slow-binding mechanisms to ensure a robust determination of the Ki value.
The Mechanistic Imperative: Why TFK Inhibition is a Special Case
Unlike classical non-covalent inhibitors that reach equilibrium rapidly, the potency of many TFK inhibitors is defined by a two-step mechanism. Understanding this mechanism is critical for selecting the correct experimental approach.
-
Initial Encounter Complex (E:I): The enzyme (E) and inhibitor (I) first associate rapidly and reversibly to form a non-covalent encounter complex (E:I). The dissociation constant for this step is the true Ki .
-
Covalent Adduct Formation (E-I): Following initial binding, the inhibitor's electrophilic ketone is attacked by the enzyme's active site nucleophile, leading to the formation of a reversible covalent complex (E-I). This step is often the rate-limiting part of the process, giving rise to the slow-binding phenomenon.[3][4]
This two-step process is described by the following kinetic scheme:
Figure 1: Kinetic model for two-step reversible covalent inhibition.
The consequence of this mechanism is that the observed inhibition increases over time, meaning that a simple IC50 value is highly dependent on the pre-incubation time and does not reflect the inhibitor's intrinsic affinity (Ki).[5] Therefore, a full kinetic characterization is essential.
The First Decision Point: Is Your Inhibitor a Slow-Binder?
The first and most crucial step is to determine the kinetic behavior of your TFK inhibitor. This is achieved by analyzing the enzyme's reaction progress curves in the presence of the inhibitor.
Protocol 1: Diagnostic Analysis of Reaction Progress Curves
This protocol serves as a diagnostic tool to differentiate between rapid-equilibrium and slow-binding inhibition.
Objective: To visually and quantitatively assess the time-dependency of inhibition.
Materials:
-
Purified, active enzyme stock
-
Substrate stock
-
TFK inhibitor stock (in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Continuous-read spectrophotometer or fluorometer
Methodology:
-
Assay Optimization: First, determine optimal enzyme and substrate concentrations. Aim for conditions where the uninhibited reaction is linear for the desired time course and the substrate concentration is at or near its Michaelis constant (Km). Substrate depletion should be less than 10% during the reaction.
-
Reaction Setup: Prepare a series of reactions in a microplate or cuvettes. Each reaction should contain the assay buffer and a concentration of the TFK inhibitor ranging from 0x to ~100x the expected IC50. Include a solvent-only (e.g., DMSO) control.
-
Initiate Reaction: Equilibrate the plate/cuvettes to the desired temperature. Initiate the reaction by adding the enzyme (or substrate, depending on stability). It is critical to initiate all wells simultaneously and begin reading immediately.
-
Data Acquisition: Monitor the formation of product continuously for an extended period (e.g., 30-60 minutes), collecting data points frequently (e.g., every 15-30 seconds).
-
Data Analysis: Plot Product Concentration vs. Time for each inhibitor concentration.
Interpreting the Results:
-
Rapid-Equilibrium Inhibition: The progress curves will be linear (after the initial ~30-60 seconds of mixing). The effect of the inhibitor is to decrease the slope (the initial velocity) of these lines as its concentration increases.
-
Slow-Binding Inhibition: The progress curves will be curvilinear, starting with a faster initial rate that gradually slows until a final, slower steady-state rate is achieved.[6] This curvature becomes more pronounced at higher inhibitor concentrations.
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- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Characterizing cPLA2α Inhibition in Cell-Based Assays Using 1-(2-Methylnaphthyl) trifluoromethyl ketone
Abstract
This document provides a comprehensive guide for researchers utilizing 1-(2-Methylnaphthyl) trifluoromethyl ketone, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), in cell-based assays. We delve into the molecular mechanism of cPLA2α, detail protocols for quantifying its inhibition through arachidonic acid release and downstream prostaglandin E2 production, and offer insights into data interpretation and experimental design.
Introduction: The Role of cPLA2α and Trifluoromethyl Ketone Inhibitors
Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the inflammatory cascade.[1] Upon cellular stimulation by various agonists (e.g., cytokines, growth factors), intracellular calcium levels rise, causing cPLA2α to translocate to the perinuclear and endoplasmic reticulum membranes. Here, it selectively cleaves membrane phospholipids at the sn-2 position to release arachidonic acid (AA).[2] This release is the rate-limiting step for the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway), which drive inflammatory responses.[1][2]
Given its central role, cPLA2α is a significant therapeutic target for a range of inflammatory diseases and certain cancers.[3][4] The trifluoromethyl ketone (TFMK) moiety is a key pharmacophore that acts as a bioisostere for carboxylic acids and can effectively inhibit enzymes by mimicking the tetrahedral transition state of substrate hydrolysis.[5][6] this compound belongs to this class of inhibitors. While much of the foundational research has been conducted with its well-characterized analog, Arachidonyl Trifluoromethyl Ketone (ATK), the principles and assay methodologies are directly applicable.[7][8] These compounds function as potent, slow-binding inhibitors of cPLA2α, thereby blocking the release of AA and suppressing the entire downstream inflammatory cascade.[8]
This guide details robust cell-based protocols to measure the inhibitory activity of this compound on the cPLA2α pathway.
Mechanism of Action: The cPLA2α Signaling Cascade
Cellular activation by inflammatory stimuli leads to a cascade of events culminating in eicosanoid production. The central role of cPLA2α and the inhibitory action of this compound are depicted below.
Figure 1: cPLA2α Signaling Pathway. Inflammatory stimuli trigger a rise in intracellular calcium, leading to the activation and membrane translocation of cPLA2α. Active cPLA2α cleaves arachidonic acid (AA) from phospholipids. AA is then metabolized by COX and LOX enzymes into pro-inflammatory eicosanoids. This compound directly inhibits active cPLA2α, blocking this entire cascade.
Application I: Arachidonic Acid (AA) Release Assay
This is the most direct functional assay to measure cPLA2α activity in intact cells. It quantifies the release of radiolabeled AA from cellular membranes following stimulation.
Scientific Principle
Cells are pre-incubated with [³H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with a calcium ionophore (e.g., A23187) or a relevant agonist, activated cPLA2α hydrolyzes the ester bond and releases [³H]-AA into the extracellular medium.[9] The amount of radioactivity in the supernatant is directly proportional to cPLA2α activity. A potent inhibitor will significantly reduce this release.
Experimental Workflow
Figure 2: Workflow for the Arachidonic Acid Release Assay. This diagram outlines the key steps from cell culture to the final quantification of released radiolabel.
Detailed Protocol
-
Cell Seeding: Plate cells (e.g., A549, HCA-7, RAW 264.7 macrophages) in 24-well plates at a density that will result in a confluent monolayer (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.
-
Radiolabeling: Gently aspirate the culture medium. Add fresh medium containing 0.5 µCi/mL [³H]-arachidonic acid. Incubate for 18-24 hours to ensure thorough incorporation into membrane phospholipids.
-
Washing: Aspirate the labeling medium. Wash the cell monolayer three times with serum-free medium containing 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA) to remove unincorporated [³H]-AA.
-
Pre-treatment with Inhibitor: Add 500 µL of medium (with 1 mg/mL BSA) containing the desired concentration of this compound or vehicle (e.g., 0.1% DMSO) to each well. Incubate at 37°C for 30-60 minutes.
-
Causality Note: This pre-incubation step allows the inhibitor to penetrate the cell membrane and bind to the target enzyme before its activation.
-
-
Stimulation: Add the stimulating agonist. For a receptor-independent response, a calcium ionophore like A23187 (final concentration 1-5 µM) is effective. For a receptor-mediated response, use a relevant cytokine like IL-1β (10 ng/mL) or TNF-α (20 ng/mL).[10] Incubate for an appropriate time (typically 15-60 minutes).
-
Self-Validation Control: Include wells for:
-
Basal Release (Vehicle, no stimulus)
-
Stimulated Release (Vehicle + stimulus)
-
Inhibitor-treated (Inhibitor + stimulus)
-
-
-
Supernatant Collection: Carefully transfer the supernatant from each well to a scintillation vial, avoiding disruption of the cell monolayer.
-
Quantification: Add 5 mL of scintillation cocktail to each vial. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of AA release as: (CPM_supernatant / CPM_total) * 100. The percent inhibition is then calculated relative to the stimulated control.
Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Cell Line | A549, RAW 264.7, HPAEpiCs | Must express functional cPLA2α. |
| [³H]-AA Conc. | 0.25 - 1.0 µCi/mL | Balances signal strength with cost and cell health. |
| Inhibitor Conc. | 10 nM - 30 µM (Dose-response) | To determine the IC₅₀ value. |
| Stimulant | A23187 (1-5 µM), IL-1β (1-10 ng/mL) | A23187 provides a robust, direct activation of cPLA2α via Ca²⁺ influx. Cytokines provide a more physiologically relevant stimulus. |
| Stimulation Time | 15 - 60 minutes | AA release is a rapid event; longer times may lead to re-uptake or metabolism. |
Application II: Downstream PGE2 Quantification by ELISA
This assay measures the production of Prostaglandin E2 (PGE2), a major pro-inflammatory eicosanoid synthesized from AA by COX enzymes. It serves as a robust downstream indicator of cPLA2α activity.[1]
Scientific Principle
Following cell stimulation and AA release, the COX pathway metabolizes AA into various prostaglandins, including PGE2, which is then secreted from the cell. By measuring the concentration of PGE2 in the culture supernatant using a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA), one can indirectly quantify the activity of the upstream cPLA2α enzyme. Inhibition of cPLA2α starves the COX enzymes of their substrate (AA), leading to a measurable decrease in PGE2 production.[11]
Experimental Workflow
Sources
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Application Notes and Protocols for In Vivo Studies with 1-(2-Methylnaphthyl) trifluoromethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(2-Methylnaphthyl) trifluoromethyl ketone, a novel small molecule with potential therapeutic applications. Based on the established activities of its core chemical moieties—the trifluoromethyl ketone (TFMK) group, a known pharmacophore for protease and kinase inhibition, and the 2-methylnaphthalene scaffold, which can influence target specificity and pharmacokinetic properties—we propose a focused investigation into its efficacy in oncology and inflammatory disease models. These application notes offer detailed, step-by-step protocols for compound formulation, administration, and subsequent analysis in two distinct murine models: a non-small cell lung carcinoma (NSCLC) xenograft model and a lipopolysaccharide (LPS)-induced acute lung injury model. The causality behind experimental choices, self-validating systems, and comprehensive references are integrated to ensure scientific integrity and practical utility for researchers in the field of drug discovery and development.
Introduction to this compound
This compound (CAS No. 131831-98-6) is a synthetic organic compound characterized by a trifluoromethyl ketone functional group appended to a 2-methylnaphthalene ring system.[1][2][3] The trifluoromethyl ketone moiety is a well-documented electrophilic warhead that can reversibly or irreversibly inhibit serine and cysteine proteases, as well as certain kinases, by forming a stable hemiacetal or hemiketal with active site residues. The 2-methylnaphthalene component, a polycyclic aromatic hydrocarbon, contributes to the compound's hydrophobicity and may play a role in its target engagement and metabolic profile.[4][5] While no specific in vivo studies have been published for this particular molecule, its structural features suggest potential as a modulator of pathological processes where proteases or kinases are dysregulated.
Proposed Mechanism of Action and Therapeutic Rationale
Given the established roles of proteases (e.g., matrix metalloproteinases, cathepsins) and kinases (e.g., receptor tyrosine kinases, inflammatory signaling kinases) in cancer progression and inflammation, we hypothesize that this compound may exert anti-tumor and anti-inflammatory effects. The 2-methylnaphthalene moiety has been investigated for its own biological activities and toxicological profile, including associations with pulmonary effects.[6] This raises the intriguing possibility of tissue-specific activity or, conversely, a need for careful toxicological monitoring. These application notes will therefore focus on evaluating the compound's efficacy in models of lung cancer and lung inflammation.
Compound Formulation for In Vivo Administration
Due to its hydrophobic nature, this compound requires a specialized formulation for effective in vivo delivery.[7][8][9][10][11] The following protocol describes the preparation of a solution suitable for oral gavage and intraperitoneal injection.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG-400 (Polyethylene glycol 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Formulation Protocol
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a minimal volume of DMSO to dissolve the compound completely. Vortex thoroughly.
-
Vehicle Addition: Add PEG-400 to the DMSO solution. The recommended vehicle composition for initial studies is 10% DMSO, 40% PEG-400, and 50% sterile saline.
-
Final Dilution: Add the sterile saline to the DMSO/PEG-400 mixture and vortex until a clear, homogenous solution is obtained. If precipitation occurs, gentle warming and sonication may be applied.
-
Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the volume to be administered to the animals (typically 5-10 mL/kg for oral gavage and intraperitoneal injection in mice).
In Vivo Efficacy Study in a Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model
This protocol outlines the evaluation of the anti-tumor activity of this compound in a subcutaneous xenograft model using the A549 human NSCLC cell line.
Experimental Workflow
Caption: Workflow for NSCLC xenograft study.
Step-by-Step Protocol
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: Culture A549 cells in appropriate media. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG-400, 50% saline)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
Compound Administration: Administer the compound or vehicle daily via oral gavage or intraperitoneal injection for 21 days.
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blotting for key signaling proteins, immunohistochemistry for proliferation and apoptosis markers).
-
Collect major organs for histological analysis to assess toxicity.
-
Data Presentation
| Group | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| 1 | Vehicle | ||||
| 2 | Compound (25 mg/kg) | ||||
| 3 | Compound (50 mg/kg) | ||||
| 4 | Positive Control |
In Vivo Efficacy Study in an LPS-Induced Acute Lung Injury Model
This protocol is designed to assess the anti-inflammatory properties of this compound in a mouse model of acute lung injury induced by lipopolysaccharide (LPS).
Experimental Workflow
Caption: Workflow for LPS-induced acute lung injury study.
Step-by-Step Protocol
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Treatment Groups: Randomize mice into the following groups (n=8-10 mice/group):
-
Group 1: Saline + Vehicle
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (e.g., 10 mg/kg)
-
Group 4: LPS + this compound (e.g., 30 mg/kg)
-
Group 5: LPS + Dexamethasone (positive control)
-
-
Compound Administration: Administer the compound or vehicle via intraperitoneal injection 1 hour before the LPS challenge.
-
LPS Challenge: Lightly anesthetize the mice and administer LPS (e.g., 1 mg/kg) via intranasal or intratracheal instillation.
-
Sample Collection: 24 hours after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a BAL to collect airway inflammatory cells and fluid.
-
Lung Tissue Collection: Perfuse the lungs with saline and collect the lung tissue.
-
Data Analysis:
-
BAL Fluid: Perform total and differential cell counts. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Lung Tissue: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Fix the remaining lung tissue for histopathological evaluation of lung injury.
-
Data Presentation
| Group | Treatment | Total BAL Cells (x10⁵) | BAL Neutrophils (x10⁵) | Lung MPO Activity (U/g) | Lung Histology Score |
| 1 | Saline + Vehicle | ||||
| 2 | LPS + Vehicle | ||||
| 3 | LPS + Compound (10 mg/kg) | ||||
| 4 | LPS + Compound (30 mg/kg) | ||||
| 5 | LPS + Dexamethasone |
Preliminary Pharmacokinetic and Toxicology Assessment
A preliminary pharmacokinetic (PK) and toxicology study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.
Pharmacokinetic Study Design
-
Animals: Male C57BL/6 mice.
-
Administration: A single dose administered intravenously (IV) and orally (PO).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Parameters to Determine: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Acute Toxicology Study Design
-
Animals: Male and female C57BL/6 mice.
-
Administration: Administer single escalating doses of the compound.
-
Observation: Monitor animals for 14 days for clinical signs of toxicity, body weight changes, and mortality.
-
Endpoint: At the end of the observation period, perform gross necropsy and collect major organs for histopathological examination. Determine the maximum tolerated dose (MTD).
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vivo characterization of this compound. By leveraging its structural similarities to known protease and kinase inhibitors, these studies are designed to efficiently evaluate its potential therapeutic efficacy in oncology and inflammatory diseases. The detailed methodologies, from formulation to endpoint analysis, are intended to guide researchers in generating reproducible and meaningful preclinical data, thereby facilitating the drug development process.
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Application Note: High-Throughput Analytical Strategies for the Characterization and Quantification of 1-(2-Methylnaphthyl) trifluoromethyl ketone
Introduction and Compound Profile
1-(2-Methylnaphthyl) trifluoromethyl ketone is a synthetic organic compound featuring a 2-methylnaphthalene core structure bonded to a trifluoromethyl ketone group. While specific applications are proprietary to developmental pipelines, its structural motifs are prevalent in pharmacologically active agents and specialty materials. The naphthalene group provides aromaticity and lipophilicity, while the trifluoromethyl ketone is a key pharmacophore known to form stable hemiacetal adducts with biological nucleophiles, often leading to potent and selective enzyme inhibition.[1]
Accurate and precise analytical methods are therefore paramount for researchers in drug development and materials science to ensure product purity, monitor reaction kinetics, assess stability, and conduct metabolic profiling. This guide offers field-proven protocols to meet these analytical challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 85-100 °C (at 0.3 Torr) | ChemicalBook[2] |
| Predicted Density | 1.268 ± 0.06 g/cm³ | ChemicalBook[2] |
| Molecular Formula | C₁₃H₉F₃O | N/A |
| Molecular Weight | 238.21 g/mol | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: GC-MS is the premier method for analyzing volatile and semi-volatile compounds. The naphthalene core of the target analyte imparts sufficient volatility for gas-phase separation. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase. Subsequently, the mass spectrometer fragments the analyte and detects the resulting ions, providing a unique mass spectrum that serves as a "molecular fingerprint" for unambiguous identification and quantification. This technique is widely applied for the analysis of naphthalene derivatives in various matrices.[3][4]
Protocol 2.1: Quantitative GC-MS Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10.0 mL of high-purity dichloromethane or ethyl acetate.
- Vortex for 30 seconds to ensure complete dissolution.
- If necessary, perform a serial dilution to bring the concentration within the calibrated linear range (e.g., 0.1 - 20 µg/mL).
- For complex matrices (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.
- Transfer 1 mL of the final solution into a 2 mL GC vial for analysis.
2. Instrumentation and Conditions:
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Gas Chromatograph | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5%-phenyl)-methylpolysiloxane column offers excellent resolution for aromatic compounds.[5] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for balancing separation speed and resolution. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL (Splitless mode) | Splitless injection is preferred for trace-level analysis to maximize analyte transfer to the column. |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min. | A temperature gradient effectively separates compounds with different boiling points. |
| Mass Spectrometer | Agilent 5977B or equivalent | A single quadrupole system is sufficient for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Scan Range | 50 - 400 m/z | Covers the expected mass of the parent ion and its primary fragments. |
3. Data Analysis:
- Identification: The analyte is identified by its characteristic retention time and by matching its acquired mass spectrum against a reference spectrum.
- Quantification: A calibration curve is generated by injecting standards of known concentrations. The analyte concentration in the sample is determined by comparing its peak area to the calibration curve. An internal standard may be used to improve accuracy and precision.
Visualization 2.2: GC-MS Workflow
Caption: Workflow for the quantitative analysis of this compound using RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for definitive structure elucidation. For fluorinated compounds, ¹⁹F NMR is exceptionally powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and its large chemical shift dispersion. T[6][7]he absence of endogenous fluorine signals in most samples makes ¹⁹F NMR a background-free method for analysis. C[6]ombining ¹⁹F, ¹H, and ¹³C NMR provides a complete structural map. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a specific reference standard of the analyte itself.
Protocol 4.1: Structural Characterization and qNMR
1. Sample Preparation:
- Accurately weigh 5-10 mg of the analyte.
- For qNMR, accurately weigh ~5 mg of a suitable internal standard (e.g., trifluorotoluene or 1,3,5-trimethoxybenzene).
- Dissolve the sample and standard in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
- Ensure the sample is fully dissolved.
2. Instrumentation and Parameters:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Standard single-pulse experiment. A relaxation delay (d1) of at least 5 times the longest T₁ is crucial for accurate quantification.
- ¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30).
- ¹⁹F NMR: Standard proton-decoupled experiment. The chemical shift of the CF₃ group is expected to appear as a singlet. The large chemical shift range of ¹⁹F NMR provides high resolution.
[7]3. Data Analysis:
- Structural Elucidation: Analyze chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) from ¹H, ¹³C, and ¹⁹F spectra to confirm the molecular structure. Heteronuclear correlation experiments (e.g., HSQC, HMBC) can be used to map out C-H and C-F connectivities.
- Quantitative Analysis (qNMR): Calculate the purity or concentration of the analyte using the following formula:
- P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
- Where: I = Integral of the signal, N = Number of nuclei for the signal, MW = Molecular weight, m = mass, P = Purity, std = internal standard.
Visualization 4.2: NMR Logic for Structural Verification
Caption: Logic diagram showing the use of multinuclear NMR for the structural verification of the target analyte.
Method Validation
For any analytical method to be considered reliable and fit for purpose, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process. T[8][9]he objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.
[10]Table 4: Key Validation Parameters based on ICH Q2(R1) Guidelines
| Parameter | Objective | Typical Approach for HPLC/GC Methods |
|---|---|---|
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | [9] Analyze placebo/blank samples. Spike samples with known impurities and demonstrate resolution. For MS, specificity is confirmed by the unique mass spectrum. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a defined range. | Analyze a minimum of five standards across the desired range. Plot response vs. concentration and calculate the correlation coefficient (r² > 0.99). |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Confirmed by the linearity, accuracy, and precision experiments. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples of known concentration (e.g., spiked placebo) at multiple levels (e.g., 80%, 100%, 120% of target) and calculate the percent recovery. |
| Precision | To measure the degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment. Results are reported as Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | Systematically vary parameters (e.g., flow rate ±5%, column temperature ±2°C) and observe the effect on the results. |
References
- Analysis of Naphthalene Derivatives in W
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1)
- Navigating the Analytical Landscape for Naphthalene Derivatives: A Compar
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- GC-MS-chromatogram of the diluted sample extract corresponding to FD 9. The largest peaks identified as naphthalene derivatives are indicated with arrows.
- Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.
- HPLC analysis of the [18F]trifluoromethylation reaction of...
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- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- This compound Product Description. ChemicalBook.
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Application Notes and Protocols: Formulation of 1-(2-Methylnaphthyl) trifluoromethyl ketone for Biological Experiments
Abstract
This technical guide provides a comprehensive framework for the formulation of the novel investigational compound, 1-(2-Methylnaphthyl) trifluoromethyl ketone, for use in a range of biological experiments. Recognizing the inherent challenges posed by the compound's predicted hydrophobicity, this document details a systematic approach, from initial physicochemical characterization to the development and validation of various formulation strategies. Protocols for simple solvent systems, co-solvent formulations, and advanced delivery platforms are provided, with a strong emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and other similarly challenging molecules.
Introduction: The Formulation Hurdle for Lipophilic Compounds
The advent of high-throughput screening and combinatorial chemistry has significantly expanded the pipeline of potential drug candidates. However, a substantial portion of these new chemical entities (NCEs) are lipophilic, exhibiting poor aqueous solubility.[1] This characteristic presents a major challenge for biological evaluation, as inefficient dissolution can lead to underestimated potency, poor absorption, and unreliable in vivo data.[1][2] this compound, with its aromatic naphthyl group and lipophilic trifluoromethyl ketone moiety, is anticipated to be poorly soluble in aqueous media.
Effective formulation is therefore not merely a preparatory step but a critical component of the research and development process. The goal is to create a delivery system that maintains the compound in a solubilized or finely dispersed state, ensuring its bioavailability for interaction with biological targets.[1][2] This guide will navigate the complexities of formulating this hydrophobic compound, providing a logical progression from basic characterization to the implementation of robust delivery strategies.
Pre-Formulation Studies: Characterizing the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.[3][4][5] These initial studies provide the foundational data for selecting an appropriate formulation strategy.
Key Physicochemical Parameters to Determine:
-
Aqueous Solubility: This is the most critical parameter. Determination of solubility in buffers at various physiologically relevant pH values (e.g., 5.0, 6.8, 7.4) is necessary.
-
LogP (Octanol-Water Partition Coefficient): This value provides a quantitative measure of the compound's lipophilicity. A high LogP value confirms the need for specialized formulation approaches.
-
Melting Point and Thermal Stability: Understanding the compound's thermal properties is crucial, especially if heat is to be used in the formulation process.[3]
-
pKa: If the molecule has ionizable groups, determining the pKa will inform pH-adjustment strategies to enhance solubility.
-
Physical Form (Crystalline vs. Amorphous): The solid-state properties of the drug can significantly impact its dissolution rate.[2]
Protocol 1: Basic Physicochemical Characterization
-
Aqueous Solubility:
-
Prepare saturated solutions of the compound in buffers of varying pH (e.g., acetate buffer pH 5.0, phosphate buffer pH 6.8, and phosphate-buffered saline pH 7.4).
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
LogP Determination:
-
Prepare a solution of the compound in n-octanol.
-
Mix this solution with an equal volume of water.
-
Allow the phases to separate after vigorous mixing.
-
Measure the concentration of the compound in both the n-octanol and water layers using HPLC.
-
Calculate the LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
-
Differential Scanning Calorimetry (DSC):
-
Use DSC to determine the melting point and assess the thermal stability of the compound. This will also help identify if the compound exists in different polymorphic forms.
-
Formulation Strategies: From Simple Solutions to Advanced Systems
The choice of formulation strategy will depend on the physicochemical properties of this compound, the intended biological system (in vitro vs. in vivo), and the required concentration.
Simple Solvent Systems
For initial in vitro screening, a simple solution in an organic solvent that is miscible with cell culture media may be sufficient.
-
Common Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[6]
-
Causality: These solvents can dissolve a wide range of hydrophobic compounds. However, their concentration in the final assay medium must be carefully controlled, as they can exhibit toxicity to cells.[7] It is crucial to keep the final solvent concentration low, typically below 0.5% (v/v), and to include a vehicle control group in all experiments.[8][9]
Protocol 2: Preparation of a Simple Solvent Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Use gentle warming or sonication if necessary to aid dissolution, provided the compound is thermally stable.
-
Once fully dissolved, bring the solution to the final desired volume with the same solvent.
-
Filter the stock solution through a 0.22 µm syringe filter to ensure sterility for cell-based assays.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Co-Solvent Systems
For compounds with very poor aqueous solubility, a single organic solvent may not be sufficient. Co-solvent systems, which are mixtures of a primary solvent and one or more additional solvents, can significantly enhance solubility.[10][11]
-
Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and glycerol are often used in combination with solvents like ethanol or DMSO.[6][10][11]
-
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of nonpolar solutes.[12] They can also improve the stability of the formulation.
Protocol 3: Preparation of a Co-Solvent Formulation
-
Dissolve the this compound in the primary organic solvent (e.g., ethanol).
-
In a separate container, mix the co-solvent(s) (e.g., PEG 400 and propylene glycol) with the aqueous vehicle (e.g., saline or a buffer).
-
Slowly add the drug solution from step 1 to the co-solvent/aqueous mixture from step 2 while stirring continuously.
-
Continue stirring until a clear solution is obtained.
-
The final formulation should be visually inspected for any signs of precipitation.
Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their solubility.
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers are widely used.[12]
-
Causality: The hydrophobic tail of the surfactant interacts with the drug molecule, while the hydrophilic head interacts with the aqueous environment, creating a stable micellar formulation.
Advanced Delivery Systems
For in vivo applications, more sophisticated delivery systems may be necessary to improve bioavailability and reduce potential toxicity.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[2][13][14]
-
Nanoparticles: Formulating the drug into nanoparticles can increase its surface area, leading to improved dissolution rates and bioavailability.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[2][6]
Workflow for Formulation Strategy Selection
Caption: Formulation strategy selection workflow.
Characterization and Quality Control of Formulations
Once a formulation has been developed, it is crucial to characterize it to ensure its quality, stability, and suitability for biological experiments.[15]
Table 1: Key Quality Control Parameters for Different Formulation Types
| Formulation Type | Key Quality Control Parameters | Analytical Techniques |
| Simple/Co-solvent Solution | Clarity, pH, Drug Concentration, Absence of Precipitation | Visual Inspection, pH Meter, HPLC |
| Surfactant-Based Formulation | Micelle Size, Critical Micelle Concentration (CMC), Drug Entrapment Efficiency | Dynamic Light Scattering (DLS), Surface Tensiometry, HPLC |
| Liposomes/Nanoparticles | Particle Size and Distribution, Zeta Potential, Entrapment Efficiency, Drug Release Profile | DLS, Zeta Potential Analyzer, HPLC, Dialysis |
| SEDDS | Emulsification Time, Droplet Size, Drug Release Profile | Visual Observation, DLS, In Vitro Dissolution Testing |
Protocol 4: Characterization of a Nanoparticle Formulation
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water).
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable.
-
-
Zeta Potential:
-
Use a zeta potential analyzer to measure the surface charge of the nanoparticles. A higher absolute zeta potential value (e.g., > ±30 mV) indicates better physical stability.
-
-
Entrapment Efficiency:
-
Separate the nanoparticles from the unencapsulated drug by centrifugation or ultracentrifugation.
-
Quantify the amount of drug in the supernatant (free drug) and the total amount of drug in the formulation using HPLC.
-
Calculate the entrapment efficiency using the formula: ((Total Drug - Free Drug) / Total Drug) * 100%.
-
Application in Biological Experiments: The Importance of Controls
When using any formulation in biological experiments, it is imperative to include appropriate controls to distinguish the effects of the compound from those of the formulation vehicle.[8][9]
-
Vehicle Control: A group that receives the formulation vehicle without the active compound.[8][9] This is essential for both in vitro and in vivo studies to account for any biological effects of the excipients.
-
Positive and Negative Controls: These are standard controls for the specific biological assay being performed to ensure the assay is working correctly.
Hypothetical Signaling Pathway for Investigation
The trifluoromethyl ketone moiety is a known feature in some enzyme inhibitors.[16] For a hypothetical scenario, this compound could be investigated as an inhibitor of a kinase pathway involved in cell proliferation.
Caption: Hypothetical kinase signaling pathway.
Conclusion
The successful biological evaluation of this compound is intrinsically linked to the development of an appropriate formulation. This guide has provided a systematic and scientifically grounded approach to tackling the challenges associated with this and other hydrophobic compounds. By diligently following the outlined pre-formulation, formulation, and characterization protocols, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of the compound's therapeutic potential.
References
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212.
- National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- Eurofins Scientific. (2024, May 11). Protein (Pre-)Formulation and Characterization for Biologics.
- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Bioprocess Online. (n.d.). Optimizing Your Biologic Drug Formulation Strategy.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs.
- Thermo Fisher Scientific - US. (n.d.). Drug Formulation Characterization.
- Fluorochem. (n.d.). This compound.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- ResearchGate. (2012, December 17). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?
- ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- BenchChem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies.
- News-Medical.Net. (2021, May 16). Materialization Characterization and Formulation Development.
- MDPI. (n.d.). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications.
- Reddit. (2024, March 1). I don't understand what the vehicle control is for.
- DSI InPharmatics. (2021, April 15). Material Characterization, Formulation Development.
- Nano Magazine. (2021, June 8). New drug-formulation method may lead to smaller pills.
- ScienceDirect. (2025, October 21). Vehicle control group: Significance and symbolism.
- ResearchGate. (2025, August 6). (PDF) Liposome Formulations of Hydrophobic Drugs.
- ChemicalBook. (n.d.). 131831-98-6(this compound) Product Description.
- National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- ResearchGate. (n.d.). (PDF) Vehicle and Positive Control Values from the In Vivo Rodent Comet Assay and Biomonitoring Studies Using Human Lymphocytes: Historical Database and Influence of Technical Aspects.
- ResearchGate. (n.d.). Formulator's corner: Hydrophilic/hydropholic balance for cosolvent selection.
- PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- MDPI. (n.d.). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
- National Institutes of Health. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.
- MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- ResearchGate. (2025, August 7). Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions.
- PubMed. (2013, December 11). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (Cambridge, England), 49(95), 11133–11148.
- National Institutes of Health. (n.d.). Methyl trifluoromethyl ketone. PubChem.
- IntechOpen. (n.d.). Biological Activities of Low-Molecular Weight Compounds Found in Foods and Plants.
- National Institutes of Health. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methylnaphthyl) trifluoromethyl ketone
Welcome to the technical support resource for the synthesis of 1-(2-Methylnaphthyl) trifluoromethyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data to address the specific challenges you may encounter.
Overview of Synthesis
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 2-methylnaphthalene. This electrophilic aromatic substitution reaction typically employs a powerful trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid.[1][2] While direct, this route is sensitive to reaction conditions, which can significantly impact yield and the isomeric purity of the final product. The primary challenge lies in controlling the regioselectivity of the acylation on the naphthalene ring.[3][4]
This guide provides a baseline protocol and addresses the most frequent issues encountered during this procedure, offering explanations grounded in chemical principles and actionable solutions.
Recommended Synthesis Protocol: Friedel-Crafts Acylation
This protocol outlines a standard procedure for the trifluoroacetylation of 2-methylnaphthalene. It serves as a reference point for the troubleshooting section that follows.
Materials:
-
2-Methylnaphthalene
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous AlCl₃ (1.2 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Solvent Addition: Add anhydrous DCM via cannula and cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-methylnaphthalene (1.0 eq.) in a minimal amount of anhydrous DCM and add it slowly to the stirred AlCl₃ slurry.
-
Acylating Agent Addition: Add TFAA (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This should be done in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired this compound.[5]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q1: Why is my reaction yield extremely low or nonexistent?
A low or zero yield is a common but frustrating issue. The cause is often related to the deactivation of reagents or suboptimal reaction conditions.
-
Cause 1: Inactive Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly opened, high-purity anhydrous AlCl₃. Handle the catalyst under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Cause 2: Poor Quality of Trifluoroacetic Anhydride (TFAA): TFAA can also hydrolyze to trifluoroacetic acid (TFA) upon exposure to moisture. While TFA can act as a catalyst in some cases, it is not the intended acylating agent precursor in this setup.[6][7]
-
Solution: Use a fresh bottle of TFAA or distill older stock under anhydrous conditions before use.
-
-
Cause 3: Incorrect Reaction Temperature: Friedel-Crafts acylations are highly temperature-sensitive. If the temperature is too low, the activation energy barrier may not be overcome. If too high, it can lead to degradation and tar formation.
-
Solution: Strictly maintain the temperature between 0-5 °C during the addition of TFAA. Monitor the internal temperature, not the bath temperature. For sluggish reactions, consider allowing the mixture to slowly warm to room temperature after the initial addition phase.
-
Q2: My final product is an inseparable mixture of isomers. How can I improve selectivity for the 1-position?
The naphthalene ring has multiple sites for electrophilic attack. For 2-methylnaphthalene, acylation can occur at several positions, primarily C1, C6, and C8.[3] Controlling this regioselectivity is the key to a successful synthesis.
-
Cause: Solvent Effects: The choice of solvent has a profound impact on the isomer distribution by altering the steric bulk and reactivity of the acylating electrophile complex.[4]
-
Solution: Dichloromethane (DCM) or other non-coordinating solvents tend to favor kinetic control, which often leads to substitution at the most electronically activated position, the 1-position. In contrast, coordinating solvents like nitrobenzene can favor the thermodynamically more stable 6-isomer, though this is more documented for standard acetylation.[8][9] For targeting the 1-position, DCM is a standard choice.
-
-
Data on Solvent Effects in Naphthalene Acylation
Solvent Major Isomer Favored Rationale Dichloromethane (CH₂Cl₂) 1-acetyl Favors the kinetically controlled product.[4] Carbon Disulfide (CS₂) 1-acetyl Historically used, favors kinetic product. | Nitrobenzene (PhNO₂) | 6-acetyl | Forms a bulky complex, favoring the sterically less hindered position.[8][9] |
-
Troubleshooting Workflow for Isomer Control
Caption: Troubleshooting workflow for poor regioselectivity.
Q3: The reaction turned into a dark, intractable tar. What went wrong?
Tar formation is indicative of polymerization or decomposition side reactions, which are common in Friedel-Crafts chemistry when conditions are too harsh.
-
Cause 1: High Temperature: This is the most common cause. Allowing the reaction temperature to rise uncontrollably can lead to exothermic decomposition.
-
Solution: Ensure slow, dropwise addition of reagents and efficient cooling. For larger-scale reactions, consider a dry ice/acetone bath for better temperature control.
-
-
Cause 2: Excess Lewis Acid or Acylating Agent: Using a large excess of AlCl₃ or TFAA can increase the rate of side reactions.
-
Solution: Use a stoichiometric amount or only a slight excess of the Lewis acid (1.1-1.3 equivalents). Ensure the acylating agent is also used in near-stoichiometric amounts (1.05-1.1 equivalents).
-
Q4: I see my product in the crude NMR, but it disappears or changes after purification. Why?
Trifluoromethyl ketones are known to form stable hydrates in the presence of water, which can complicate purification and characterization.[10]
-
Cause: Hemiketal (Hydrate) Formation: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This forms a stable gem-diol (hydrate), which has very different physical properties (e.g., polarity) from the ketone.
-
Solution: During work-up, ensure all aqueous layers are thoroughly removed. Dry the organic solvent meticulously with a drying agent like MgSO₄ or Na₂SO₄. When performing column chromatography, use rigorously dried solvents. The hydrate can sometimes be reversed by heating the sample under a high vacuum, though this risks decomposition. Be aware that the hydrate will appear as a different spot on TLC and have a different retention time in HPLC.[11]
-
-
Mechanism of Hydrate Formation
Caption: Reversible formation of a trifluoromethyl ketone hydrate.
Frequently Asked Questions (FAQs)
-
Q: Are there milder, alternative methods to synthesize this compound?
-
A: Yes. If the Friedel-Crafts route proves problematic, you can consider a two-step approach. First, synthesize methyl 2-methyl-1-naphthoate from the corresponding carboxylic acid. Then, perform a nucleophilic trifluoromethylation using a reagent like the Ruppert-Prakash reagent (TMSCF₃) or by generating the CF₃⁻ anion from fluoroform (HCF₃) and a strong base.[10][11] This approach often offers better control and avoids the harsh conditions of Friedel-Crafts chemistry.
-
-
Q: Can I use trifluoromethanesulfonic acid (TfOH) as the catalyst?
-
A: Trifluoromethanesulfonic acid (triflic acid) is a powerful Brønsted acid that can effectively catalyze Friedel-Crafts acylations, sometimes under milder conditions than Lewis acids.[2] It can act as both a catalyst and a solvent. This can be an excellent alternative if issues with AlCl₃ (like moisture sensitivity and product complexation) are persistent.
-
-
Q: What are the critical safety precautions for this reaction?
-
A: Trifluoroacetic Anhydride (TFAA): Highly corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts exothermically with water, releasing HCl gas. Handle in an inert atmosphere. The quenching step is highly exothermic and must be done slowly and behind a blast shield.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a well-ventilated area.
-
-
Q: How do I best monitor the reaction's progress?
-
A: TLC is often sufficient. Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The product ketone will be more polar than the starting 2-methylnaphthalene. Staining with potassium permanganate can help visualize the spots. For more precise monitoring and isomer analysis, HPLC is the preferred method.
-
References
-
Gore, P. H. (1957). Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–439. Available at: [Link]
-
Storr, H. E. (1971). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. Oklahoma State University. Available at: [Link]
-
Li, J., et al. (2019). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. Green Processing and Synthesis, 8(1), 740-746. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-(6-methoxy-2-naphthyl)acetic acid. Available at: [Link]
-
Fan, R., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14223–14232. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Available at: [Link]
-
Baxendale, I.R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5, 197-199. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Archives. Available at: [Link]
-
Wang, Y., et al. (2015). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 54(24), 12070-12078. Available at: [Link]
-
ResearchGate. (2015). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite. Available at: [Link]
-
Chanquia, S. N., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. Available at: [Link]
-
NPCS. (n.d.). How to Start a 2-Acetyl-6-Methoxynaphthalene Manufacturing Business? Available at: [Link]
-
Nature. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Available at: [Link]
-
Nguyen, T. T., et al. (2018). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 3(11), 15955-15962. Available at: [Link]
-
Murdoch Research Portal. (1986). Trifluoroacetylation of Oxygenated Naphthalenes. Synthesis of some Naphtho[2,3 c]pyran 5,10 quinones. Available at: [Link]
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Pirrung, M. C., et al. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 8(1), 40. Available at: [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Available at: [Link]
-
Sci-Hub. (2019). Enantioselective Friedel–Crafts Alkylation Reaction of Heteroarenes with N‐Unprotected Trifluoromethyl Ketimines by Means of Chiral Phosphoric Acid. Available at: [Link]
-
ChemRxiv. (n.d.). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. Available at: [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-48. Available at: [Link]
-
Murdoch University Research Portal. (n.d.). Trifluoroacetylation of Oxygenated Naphthalenes. Synthesis of some Naphtho[2,3 c]pyran 5,10 quinones. Available at: [Link]
-
Sci-Hub. (1984). Selective acylation of oxygenated naphthalenes. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethyl Ketones (TFMKs)
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for trifluoromethyl ketones (TFMKs). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with these powerful but temperamental molecules. TFMKs are invaluable in medicinal chemistry, often serving as potent enzyme inhibitors by mimicking the tetrahedral transition state of amide or ester hydrolysis.[1][2] However, their unique electronic properties, driven by the potent electron-withdrawing trifluoromethyl group, introduce a distinct set of experimental hurdles.[3]
This guide is structured to provide direct, actionable solutions to common problems, explain the chemical principles behind these issues, and offer validated protocols to enhance the reliability of your experiments.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, purification, and handling of TFMKs in a question-and-answer format.
Issue 1: My reaction is incomplete, or the yield is unexpectedly low.
Question: I'm performing a nucleophilic addition to a TFMK, but the reaction stalls, or I see significant amounts of starting material even after extended reaction times. What's going on?
Answer: This is a multifaceted problem often rooted in the inherent stability of TFMKs, particularly their tendency to form stable hydrates or hemiketals.
Causality: The carbonyl carbon of a TFMK is highly electrophilic due to the intense inductive effect of the adjacent CF3 group. While this enhances reactivity towards strong nucleophiles, it also makes the ketone highly susceptible to attack by water or alcohols present in the reaction medium. This leads to the formation of a gem-diol (hydrate) or hemiketal, which is often the thermodynamic resting state of the molecule and is unreactive towards many nucleophiles.[4][5] The equilibrium can overwhelmingly favor this hydrated form, effectively reducing the concentration of the active ketone available for your reaction.
Troubleshooting Steps:
-
Rigorously Dry Your System: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If possible, run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Use a Dehydrating Agent: Adding a dehydrating agent in situ, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can sequester trace water and shift the equilibrium back towards the ketone form.
-
Consider the Nucleophile's Strength: Weak nucleophiles may struggle to compete with water or alcohol solvents. If applicable to your synthesis, consider converting your nucleophile to a more potent form (e.g., deprotonating an alcohol to an alkoxide).
-
Temperature Adjustment: While higher temperatures can shift the equilibrium away from the hydrate (as hydrate formation is often entropically unfavorable), be cautious. Elevated temperatures can also lead to side reactions or decomposition. Monitor your reaction carefully if you choose to heat it.
Issue 2: My purified product seems to be a mixture, and the NMR is confusing.
Question: I've purified my TFMK by column chromatography, but the ¹H NMR shows broad peaks, and the integration doesn't match my expected product. The ¹⁹F NMR might even show multiple signals. Did I isolate a byproduct?
Answer: You have likely isolated your TFMK as a mixture of the ketone and its corresponding hydrate. This is one of the most common challenges in TFMK chemistry.
Causality: The stability of the TFMK hydrate is so significant that it can co-exist with the ketone form even after purification, especially if solvents containing even trace amounts of water (like methanol or technical-grade ethyl acetate) were used.[4][6] Silica gel itself is a source of water and can promote hydration during chromatography.
Troubleshooting & Characterization Strategy:
-
¹H NMR Analysis: The hydrate (gem-diol) will have a characteristic carbinol proton signal, and the adjacent protons will have different chemical shifts compared to the ketone form. Water present in the sample will often appear as a broad peak.
-
¹⁹F NMR is Key: This is your most powerful tool. The ketone and its hydrate will have distinct signals in the ¹⁹F NMR spectrum.[7][8] The chemical shift difference can be several ppm, allowing you to quantify the ratio of ketone to hydrate in your sample.[7]
-
Mass Spectrometry: Use techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) which are softer. Electron Impact (EI) can sometimes cause fragmentation and dehydration, potentially masking the presence of the hydrate.
-
Drying the Purified Product: To obtain the pure ketone, you can dissolve the mixture in a dry, non-polar solvent (like dichloromethane or toluene), add a drying agent (e.g., MgSO₄), stir, filter, and remove the solvent in vacuo. For more stubborn hydrates, azeotropic distillation with toluene may be necessary.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the hydrate to get my pure trifluoromethyl ketone?
Q2: My TFMK is volatile and I'm losing it during solvent removal. What should I do?
A2: TFMKs, especially those with low molecular weight, can be volatile.[9] Avoid using high vacuum or heat during rotary evaporation. It is safer to remove the solvent under a gentle stream of nitrogen or by using a lower vacuum setting. If possible, perform the final solvent removal step in a cooled bath to reduce vapor pressure.
Q3: Why is my TFMK not showing up on a standard UV-active TLC plate?
A3: If your TFMK lacks a chromophore (like an aromatic ring), it will not be visible under a standard 254 nm UV lamp. You will need to use a visualization stain. A potassium permanganate (KMnO₄) stain is often effective, as the ketone moiety can be oxidized.
Q4: Can I store my TFMK in a standard vial in the fridge?
A4: For long-term stability, TFMKs should be stored in a tightly sealed container (e.g., a vial with a PTFE-lined cap) under an inert atmosphere (argon is preferable). Storing it in a desiccator at low temperatures (-20 °C) is recommended to minimize atmospheric moisture absorption and prevent re-hydration.
Section 3: Key Experimental Protocols
Protocol 1: Dehydration of a Trifluoromethyl Ketone Hydrate
This protocol describes a robust method for converting an isolated TFMK hydrate back to its anhydrous ketone form.
Materials:
-
Trifluoromethyl ketone hydrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Phosphorus Pentoxide (P₂O₅)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
-
Filtration apparatus (e.g., cannula or filter funnel with cotton)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.
-
Dissolution: Add the TFMK hydrate to the flask, followed by anhydrous DCM (approx. 0.1 M concentration).
-
Dehydration: Add anhydrous MgSO₄ (approx. 5-10 eq by weight) or, for very stable hydrates, P₂O₅ (1.5-2.0 eq) portion-wise to the stirring solution. Caution: P₂O₅ addition can be exothermic.
-
Stirring: Allow the mixture to stir vigorously at room temperature for 4-6 hours. The progress of the dehydration can be monitored by ¹⁹F NMR by taking aliquots.
-
Filtration: Once the conversion is complete (indicated by the disappearance of the hydrate signal in the ¹⁹F NMR), carefully filter the solution to remove the drying agent. A cannula filtration into another flame-dried flask is recommended to minimize atmospheric exposure.
-
Solvent Removal: Remove the solvent carefully in vacuo without heating to yield the anhydrous trifluoromethyl ketone.
-
Validation: Confirm the absence of the hydrate using ¹⁹F NMR spectroscopy.
Visualizations & Data
Diagram 1: Troubleshooting Workflow for Low-Yield TFMK Reactions
This diagram outlines a logical decision-making process when encountering poor outcomes in reactions involving TFMKs.
Caption: A decision tree for troubleshooting common TFMK reaction failures.
Diagram 2: TFMK Ketone-Hydrate Equilibrium
This diagram illustrates the central chemical challenge: the reversible formation of the stable gem-diol hydrate.
Caption: The reversible equilibrium between a TFMK and its hydrate.
Table 1: Representative ¹⁹F NMR Chemical Shifts
This table provides a general guide to the expected ¹⁹F NMR chemical shifts for TFMKs and their derivatives. Absolute values can vary based on solvent and molecular structure.[7][10]
| Compound Type | Typical Chemical Shift Range (ppm, relative to CFCl₃) | Notes |
| Aliphatic TFMK | -75 to -80 ppm | Generally more shielded. |
| Aromatic TFMK (Ar-CO-CF₃) | -70 to -75 ppm | Deshielded due to the aromatic ring current. |
| TFMK Hydrate | -80 to -90 ppm | The hydrate is typically shielded (upfield) relative to the parent ketone. |
| TFM-Carbinol (secondary alcohol) | -76 to -82 ppm | Similar range to hydrates, distinction requires other spectral data. |
References
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
-
Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. PubMed. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]
-
Trifluoromethylation. Audrey Yun Li. [Link]
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
19F nuclear magnetic resonance spectroscopy for the quantitative detection and classification of carbonyl groups in lignins. PubMed. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
Sources
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. dovepress.com [dovepress.com]
- 8. 19F nuclear magnetic resonance spectroscopy for the quantitative detection and classification of carbonyl groups in lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethyl Ketone Solubility
Introduction
Trifluoromethyl ketones (TFKs) are a privileged class of compounds in medicinal chemistry and materials science, prized for their unique electrophilic nature and ability to act as potent enzyme inhibitors. However, their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, frequently lead to significant solubility challenges in both organic and aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and overcoming these solubility issues, ensuring the successful progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my trifluoromethyl ketones so difficult to dissolve?
The solubility of TFKs is governed by a complex interplay of factors. The primary contributor is the potent electron-withdrawing effect of the -CF3 group, which significantly increases the electrophilicity of the carbonyl carbon. This has two main consequences:
-
Polarity Mismatch: While the carbonyl group is polar, the fluorinated alkyl chain introduces a lipophilic, non-polar character. This can lead to poor affinity for both highly polar (e.g., water) and non-polar (e.g., hexanes) solvents, a classic "like dissolves like" problem.
-
Hydrate Formation: In the presence of water or other protic solvents like methanol, the highly electrophilic carbonyl carbon is susceptible to nucleophilic attack, forming a stable geminal-diol, also known as a hydrate. This hydrate often has vastly different (and typically lower) solubility than the parent ketone and can precipitate from the solution, masquerading as simple insolubility.
Q2: I need to set up a reaction. What is the best starting solvent to try?
For initial reaction setup, polar aprotic solvents are often the most successful choice. Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are excellent starting points. They possess a strong dipole moment to solvate the polar ketone group but lack the acidic proton that leads to hydrate formation. If your reactants are less polar, ethers like tetrahydrofuran (THF) or 1,4-dioxane can also be effective.
Q3: My compound won't dissolve for my biological assay. Can I just heat it?
Heating can temporarily increase the solubility of a compound, but it is a risky approach for biological assays. Upon cooling to the assay temperature (e.g., 37°C or room temperature), the solution will become supersaturated, and the compound may precipitate over time, leading to inconsistent and unreliable results. It is always preferable to find a suitable solvent system or formulation that provides stable solubility at the target temperature.
Q4: I'm trying to dissolve my TFK in methanol for NMR analysis, but a white solid keeps crashing out. Is it insoluble?
This is a classic sign of hydrate (or hemi-ketal in the case of methanol) formation. The newly formed gem-diol is a distinct chemical entity with its own unique solubility profile. It is often more crystalline and less soluble than the parent ketone, causing it to precipitate. Before concluding the compound is insoluble, you should consider if a solvent-adduct has formed. See the troubleshooting guide below for how to confirm this.
Troubleshooting Guides
Problem 1: Compound Precipitates During Organic Synthesis
You've designed a reaction, but upon adding your TFK, a precipitate forms, halting the reaction. This guide will help you find a suitable solvent system.
Workflow: Systematic Solvent Screening
The goal is to find a solvent or co-solvent system that can maintain the solubility of all reactants.
Caption: Decision tree for troubleshooting TFK precipitation in organic reactions.
Step-by-Step Protocol: Co-Solvent Screening
-
Initial Assessment: Based on the workflow above, identify a class of co-solvents to try.
-
Stock Preparation: Prepare a concentrated stock solution of your TFK in a strong, polar aprotic solvent where it is highly soluble (e.g., 100 mg/mL in NMP).
-
Test Matrix: In small vials, add your primary reaction solvent (e.g., THF).
-
Titration: Slowly add small volumes (e.g., 1-5% v/v) of the NMP stock solution to the primary solvent. Vortex or stir vigorously after each addition.
-
Observation: Observe the vial for any signs of precipitation (cloudiness, solid formation). The point at which the solution remains clear indicates a potentially viable co-solvent ratio.
-
Verification: Ensure the chosen co-solvent mixture does not negatively interfere with your reaction chemistry.
Problem 2: Low Aqueous Solubility for Biological Assays
Achieving sufficient aqueous solubility is critical for obtaining meaningful data in biological screens.
The Role of pH and Ionization
If your TFK contains an ionizable group (e.g., a basic amine or an acidic phenol), its aqueous solubility will be highly dependent on pH.
-
Basic Compounds: Are more soluble at lower pH, where they are protonated and form a charged salt.
-
Acidic Compounds: Are more soluble at higher pH, where they are deprotonated to form a charged salt.
Protocol: Small-Scale pH-Solubility Screening
-
Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., pH 4.0, 6.5, 7.4, 9.0).
-
Prepare DMSO Stock: Prepare a high-concentration stock solution of your TFK in 100% DMSO (e.g., 10-20 mM).
-
Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, typically ≤1%, to avoid artifacts).
-
Equilibration & Observation: Gently mix the samples and let them equilibrate at the assay temperature for 1-2 hours. Visually inspect for any precipitation. For a more quantitative result, filter or centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
Data Summary: Common Biological Buffers
| Buffer System | Useful pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Can precipitate with divalent cations (Ca²⁺, Mg²⁺). Physiologically relevant. |
| HEPES | 6.8 - 8.2 | Good buffering capacity at physiological pH. Generally low metal binding. |
| Tris | 7.5 - 9.0 | pH is temperature-dependent. Can interact with some enzymes. |
| MES | 5.5 - 6.7 | Good for assays requiring lower pH. |
Problem 3: Distinguishing Insolubility from Hydrate Formation
If your TFK is insoluble in a protic solvent, you must determine if you are dealing with the parent ketone or its hydrate.
Mechanism: Ketone-Hydrate Equilibrium
The reaction is a reversible equilibrium. In water-rich environments, the equilibrium can be shifted strongly towards the hydrate form.
Caption: Reversible equilibrium between a TFK and its corresponding gem-diol hydrate.
Experimental Protocol: Spectroscopic Verification
The most definitive way to identify hydrate formation is through spectroscopy.
-
Sample Preparation: Attempt to dissolve your TFK in a deuterated protic solvent (e.g., Methanol-d4 or D₂O) and a deuterated aprotic solvent where it is soluble (e.g., DMSO-d6 or Chloroform-d).
-
¹³C NMR Analysis:
-
Ketone: The carbonyl carbon of the TFK will appear as a characteristic quartet (due to coupling with the three fluorine atoms) in the range of 175-190 ppm.
-
Hydrate: The corresponding carbon in the gem-diol hydrate will be much more shielded, appearing as a quartet around 90-95 ppm. The presence of this upfield signal is definitive proof of hydrate formation.
-
-
FTIR Analysis:
-
Ketone: A strong C=O stretching band will be visible around 1750-1780 cm⁻¹.
-
Hydrate: This C=O stretch will be absent or significantly diminished, and a broad O-H stretching band will appear around 3200-3600 cm⁻¹.
-
By comparing the spectra in the different solvents, you can unequivocally determine if hydrate formation is competing with dissolution.
References
-
Trifluoromethyl Ketones as Privileged Substructures in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
The Growing Applications of Trifluoromethyl Ketones in Catalysis. Angewandte Chemie International Edition. [Link]
-
Hydration of Trifluoromethyl Ketones: An Ab Initio Study. The Journal of Organic Chemistry. [Link]
-
Reactivity of the Carbonyl Group. Chemistry LibreTexts. [Link]
-
The Art of Compound Formulation in Preclinical Research. Drug Discovery Today. [Link]
-
pH-Dependent Solubility of Ionizable Drugs. Advanced Drug Delivery Reviews. [Link]
-
Dimethyl Sulfoxide (DMSO) in Drug Discovery: A Blessing and a Curse. Journal of Biomolecular Screening. [Link]
-
¹⁹F and ¹³C NMR Spectroscopic Studies of the Hydration of Fluorinated Aldehydes and Ketones. Magnetic Resonance in Chemistry. [Link]
-
Infrared Spectroscopy Table of Common Functional Groups. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
Technical Support Center: Optimizing Trifluoromethyl Ketone Synthesis
Welcome to the technical support center for trifluoromethyl ketone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working on incorporating the trifluoromethyl ketone moiety into their molecules. The trifluoromethyl (CF₃) group is a critical pharmacophore, and its successful introduction can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
This document provides direct answers to common challenges, explains the chemical principles behind the troubleshooting steps, and offers detailed protocols to enhance the reproducibility and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding reagent selection, reaction mechanisms, and safety to build a foundational understanding.
Q1: What are the most common methods for synthesizing trifluoromethyl ketones, and how do I choose the right one?
A1: Trifluoromethyl ketones are primarily synthesized via nucleophilic trifluoromethylation of a carbonyl precursor or its equivalent, like an ester or a carboxylic acid.[3] The choice of method depends heavily on your substrate's functional group tolerance, steric hindrance, and the desired scale of the reaction.
-
From Esters/Carboxylic Acids (Most Common): This involves reacting an ester with a nucleophilic "CF₃⁻" source. The most widely used reagent for this is (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[4] It is favored for its relative stability, ease of handling, and broad substrate scope. Alternatives include using fluoroform (HCF₃) with a strong base, which is cost-effective but can be technically challenging due to the instability of the free CF₃⁻ anion.[5][6]
-
From Aldehydes: Aldehydes can be trifluoromethylated to form secondary alcohols, which are then oxidized to the ketone. However, direct conversion methods are also available.[3]
-
Radical Methods: These approaches often use reagents like CF₃I or sodium trifluoromethanesulfinate (Langlois' reagent) and are typically mediated by photoredox or transition metal catalysis.[7][8] They are useful for substrates that are incompatible with nucleophilic conditions.
Recommendation: For general-purpose synthesis of trifluoromethyl ketones from esters, the Ruppert-Prakash reagent (TMSCF₃) is the most reliable and well-documented starting point.
Q2: How is the active trifluoromethyl anion generated from the Ruppert-Prakash reagent (TMSCF₃)?
A2: TMSCF₃ itself is not the active nucleophile. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source, to generate a hypervalent silicon intermediate.[9] This intermediate then releases the trifluoromethyl anion (CF₃⁻), which attacks the carbonyl electrophile.
The general mechanism is as follows:
-
A nucleophilic activator (e.g., F⁻ from TBAF or CsF) attacks the silicon atom of TMSCF₃.
-
This forms a pentacoordinate siliconate species, [TMS(Nu)CF₃]⁻.[9]
-
This unstable intermediate fragments to release the highly reactive CF₃⁻ anion and TMS-Nu.
-
The CF₃⁻ anion adds to the ester carbonyl, forming a tetrahedral intermediate.
-
This intermediate collapses, eliminating the alkoxy group to form the trifluoromethyl ketone.
Understanding this activation step is crucial for troubleshooting, as the choice and quality of the activator are critical for reaction success.[9]
Q3: What are the essential safety precautions when working with trifluoromethylating reagents?
A3: Safety is paramount.
-
Handling: Always handle trifluoromethylating reagents in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Inert Atmosphere: Many trifluoromethylation reactions, especially those using TMSCF₃, are sensitive to moisture.[9] Reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.[13]
-
Quenching: Reactions are typically quenched by carefully adding a proton source, often in a cooled bath, as the process can be exothermic.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
-
MSDS Review: Before using any new reagent, thoroughly read its Material Safety Data Sheet (MSDS) to understand its specific hazards, handling, and emergency procedures.[14] TMSCF₃, for example, is a highly flammable liquid and vapor.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a cause-and-effect format.
Problem 1: Low or No Yield of Trifluoromethyl Ketone
Potential Cause A: Inefficient Activation of TMSCF₃
-
Explanation: The catalytic activator (e.g., TBAF, CsF, K₂CO₃) is the engine of the reaction. If it is old, hydrated, or used in an insufficient amount, the generation of the CF₃⁻ anion will be slow or nonexistent. TBAF, in particular, is notoriously hygroscopic, and water can inhibit the reaction.[15][16]
-
Solution & Validation:
-
Use an Anhydrous Activator: Use freshly opened or properly stored anhydrous TBAF. For more reproducible results, consider using tetrabutylammonium triphenyldifluorosilicate (TBAT), which is an excellent anhydrous fluoride source.[15]
-
Optimize Catalyst Loading: While catalytic amounts are needed, loading can range from 5 mol% to 30 mol%. Perform a small-scale optimization to find the ideal loading for your substrate.
-
Self-Validation: Set up a control reaction using a known, reactive substrate (e.g., methyl benzoate) with your current batch of activator. If this control reaction also fails, it strongly indicates a problem with the activator itself.
-
| Activator | Typical Loading | Key Considerations |
| TBAF (Tetrabutylammonium fluoride) | 5-15 mol% | Highly effective but very hygroscopic. Use anhydrous grade. |
| CsF (Cesium Fluoride) | 10-30 mol% | Good for solid-phase reactions; less soluble. Requires vigorous stirring.[4] |
| TBAT ([Bu₄N][Ph₃SiF₂]) | 5-15 mol% | Anhydrous and provides highly reproducible results.[15] |
| K₂CO₃ / Cs₂CO₃ | 10-30 mol% | Cost-effective and efficient activators.[9] |
Potential Cause B: Poor Quality or Degraded TMSCF₃ Reagent
-
Explanation: TMSCF₃ is volatile and can degrade over time, especially if not stored properly under an inert atmosphere and refrigerated. Contaminants from the manufacturing process can also act as inhibitors.[16]
-
Solution & Validation:
-
Verify Reagent Quality: If possible, analyze the reagent by ¹⁹F NMR to confirm its purity. The signal for TMSCF₃ should appear around -28 ppm.
-
Purchase from a Reputable Supplier: Ensure you are using high-purity TMSCF₃.
-
Purification: If you suspect degradation, the reagent can be purified by distillation, but this must be done with extreme care under inert conditions.
-
Problem 2: Incomplete Conversion (Starting Material Recovered)
Potential Cause A: Insufficient Reaction Time or Temperature
-
Explanation: Electron-poor or sterically hindered esters are less electrophilic and react more slowly. The standard room temperature conditions may not be sufficient to drive the reaction to completion.
-
Solution & Validation:
-
Monitor the Reaction: Use TLC, GC-MS, or NMR to monitor the reaction progress. Do not rely on a fixed reaction time from the literature.
-
Increase Temperature: If the reaction stalls at room temperature, gently warm it to 40-50 °C. Be cautious, as higher temperatures can promote side reactions.
-
Increase Reagent Stoichiometry: Increase the equivalents of TMSCF₃ from the typical 1.5 eq. to 2.0-2.5 eq. to push the equilibrium towards the product.
-
Potential Cause B: Formation of a Stable Tetrahedral Intermediate
-
Explanation: After the CF₃⁻ anion adds to the ester, it forms a tetrahedral intermediate. For some substrates, this intermediate can be relatively stable and may not readily eliminate the alkoxy group to form the ketone under the reaction conditions.
-
Solution & Validation:
-
Acidic Workup: A thorough acidic workup (e.g., with 1M HCl) is often required to promote the collapse of this intermediate to the final ketone product. Ensure the pH is acidic during workup.
-
Analysis: If you suspect this issue, try to analyze the crude reaction mixture by ¹⁹F NMR before workup. The tetrahedral intermediate will have a different chemical shift than the final ketone.
-
Problem 3: Formation of Side Products
Potential Cause A: Enolization and Fluoroform (CF₃H) Formation
-
Explanation: If the substrate has acidic α-protons (protons adjacent to the carbonyl), the generated CF₃⁻ anion can act as a base, deprotonating the starting material to form an enolate and fluoroform (CF₃H).[16][17] This consumes the reagent and reduces the yield.
-
Solution & Validation:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures (-40 °C) to favor nucleophilic addition over deprotonation.[5]
-
Use a Non-Protic Solvent: Ensure your solvent (e.g., THF) is scrupulously dry. Traces of water can also be deprotonated to form CF₃H.[15][16]
-
Change the Cation: The choice of cation in the activator can influence the basicity of the CF₃⁻ anion. Sometimes, switching from a TBA⁺ salt to a K⁺ or Cs⁺ salt can mitigate this side reaction.
-
Potential Cause B: Double Addition to Form Tertiary Alcohol
-
Explanation: The trifluoromethyl ketone product is also an electrophile. It can be attacked by a second CF₃⁻ anion to form a tertiary alcohol after workup. This is more common with highly reactive (electron-poor) substrates.
-
Solution & Validation:
-
Slow Addition: Add the TMSCF₃ reagent slowly via syringe pump to the mixture of the ester and activator. This keeps the instantaneous concentration of the CF₃⁻ anion low, favoring the reaction with the more electrophilic ester over the less electrophilic ketone product.
-
Inverse Addition: Add the ester slowly to the mixture of TMSCF₃ and activator.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of TMSCF₃ (e.g., 1.2 - 1.5 equivalents).
-
Part 3: Experimental Protocols & Visual Guides
Workflow for Troubleshooting Low Yield
This diagram outlines a logical flow for diagnosing and solving low-yield issues in trifluoromethyl ketone synthesis.
A decision tree for troubleshooting low-yield reactions.
Catalytic Cycle of TMSCF₃ Activation
This diagram illustrates the catalytic role of the fluoride anion in generating the active trifluoromethylating species.
The catalytic cycle for fluoride-initiated trifluoromethylation.
General Protocol: Synthesis of an Aryl Trifluoromethyl Ketone from a Methyl Ester
This protocol is a representative example for the synthesis of 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one from methyl 4-methoxybenzoate.
Materials:
-
Methyl 4-methoxybenzoate (1.0 mmol, 166 mg)
-
TMSCF₃ (1.5 mmol, 1.5 eq., 213 mg or 0.22 mL)
-
TBAT (0.1 mmol, 0.1 eq., 54 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Add a magnetic stir bar to a 25 mL oven-dried, round-bottom flask. Seal the flask with a rubber septum, and purge with nitrogen or argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, add methyl 4-methoxybenzoate (166 mg) and TBAT (54 mg) to the flask.
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
TMSCF₃ Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add TMSCF₃ (0.22 mL) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting ester spot has been consumed.
-
Quenching: Cool the flask back to 0 °C and quench the reaction by slowly adding 1M HCl (5 mL). Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure trifluoromethyl ketone.
References
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]
-
Cole-Parmer. (N.D.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]
-
Douglas, J., et al. (2021). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
-
Douglas, J., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications. [Link]
-
Furuya, T., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Ito, E., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Ito, E., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. [Link]
-
Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Nevado, C. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of trifluoromethyl ketones. [Link]
-
Prakash, G. K. S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]
-
Singh, R. P., et al. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. PubMed. [Link]
-
That Chemist. (2022). Carbon Trifluoromethylation (IOC 49). YouTube. [Link]
-
Wikipedia. (N.D.). Trifluoromethylation. [Link]
-
Xiao, H., et al. (2021). Radical trifluoromethylation. Chemical Society Reviews. [Link]
-
Zakarian Lab. (N.D.). Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link]
Sources
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 4. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-(2-Methylnaphthyl) trifluoromethyl ketone
Introduction
Welcome to the technical support guide for 1-(2-Methylnaphthyl) trifluoromethyl ketone. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to the compound's specific chemical structure—featuring a photosensitive naphthalene core and a highly electrophilic trifluoromethyl ketone group—it is susceptible to several degradation pathways. This guide provides in-depth, evidence-based answers to common questions, troubleshooting advice, and validated protocols to mitigate degradation risks and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the purity of my this compound sample over time, even when stored in a vial. What are the likely causes?
A1: The degradation of this compound typically proceeds via three primary pathways, stemming from its unique structural features: the 2-methylnaphthalene ring system and the trifluoromethyl ketone moiety.
-
Photo-oxidation: The naphthalene ring is a polycyclic aromatic hydrocarbon (PAH), which is known to be susceptible to photo-oxidation.[1][2][3] Exposure to light, particularly UV-A, can excite the aromatic system, leading to the formation of reactive oxygen species (ROS) that can oxidize the naphthalene ring or the methyl group.[2] This can result in the formation of various unwanted byproducts, including naphthoic acids or hydroxylated species, fundamentally altering the compound's structure and purity.[4][5][6]
-
Hydration of the Ketone: The trifluoromethyl group is strongly electron-withdrawing, which makes the adjacent carbonyl carbon highly electrophilic. This pronounced electrophilicity makes the ketone susceptible to nucleophilic attack by water, leading to the formation of a stable gem-diol (hydrate).[7][8][9] This is not an irreversible degradation but an equilibrium process that sequesters the active ketone, reducing its effective concentration in solution. The presence of even trace amounts of moisture in solvents or from atmospheric humidity can drive this equilibrium towards the hydrate form.
-
Oxidative Degradation from Atmospheric Oxygen: Even in the absence of light, the methylnaphthalene core can be slowly oxidized by atmospheric oxygen. This process can be accelerated by trace metal impurities or elevated temperatures. The primary sites of oxidation are the methyl group, which can be converted to a carboxylic acid, and the aromatic ring itself.[4][10]
Q2: What are the optimal storage conditions to ensure the long-term stability of the solid compound?
A2: To mitigate the degradation pathways described above, rigorous storage conditions are critical. The ideal approach creates a physical barrier against light, oxygen, and moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing both oxidation of the naphthalene ring and hydration of the ketone.[11][12][13] |
| Temperature | -20°C to -80°C | Reduces the rate of all chemical reactions, including slow oxidation. Lower temperatures also minimize sublimation.[14] |
| Light | Amber Glass Vial / Protect from Light | Prevents photo-oxidation of the sensitive naphthalene ring system.[2][11] Amber glass blocks harmful UV wavelengths. |
| Container | Tightly Sealed Glass Vial | Glass is inert and non-reactive. A tight seal, such as a Sure/Seal™ cap or a vial with a PTFE-lined cap, is crucial to prevent moisture ingress.[13][15][16] |
For ultimate long-term stability, we recommend aliquoting the solid compound into smaller, single-use vials under an inert atmosphere. This practice avoids repeated warming/cooling cycles and re-exposure of the bulk material to the atmosphere each time a sample is needed.[14]
Q3: My experiment requires dissolving the compound in an aqueous buffer. How can I minimize hydrate formation and maintain the active ketone concentration?
A3: Using the compound in aqueous media presents a direct challenge due to the favorable equilibrium of hydrate formation.[8][9] While you cannot completely eliminate water, you can take steps to manage this equilibrium.
-
Prepare a Concentrated Stock in an Anhydrous Solvent: First, prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous, aprotic solvent like DMSO or DMF. Store this stock solution under the recommended conditions (-20°C, protected from light, under inert gas).
-
Minimize Incubation Time: Add the required volume of the organic stock solution to your aqueous buffer immediately before starting the experiment. The hydrate/ketone equilibrium takes time to establish. Using the solution promptly minimizes the time available for hydrate formation.
-
pH Considerations: The rate of hydrate formation can be influenced by pH. While specific data for this molecule is unavailable, you should maintain a consistent and buffered pH throughout your experiments to ensure reproducibility. Avoid strongly acidic or basic conditions unless required by the experimental design.
-
Consider Co-solvents: If your experimental system allows, including a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in the final aqueous solution may slightly shift the equilibrium back towards the ketone form.
Q4: Are there any solvents I should absolutely avoid when working with this compound?
A4: Yes. Avoid protic solvents that can act as nucleophiles, especially for long-term storage.
-
Primary/Secondary Alcohols (e.g., Methanol, Ethanol): These can react with the electrophilic ketone to form hemiketals, another class of adduct that will reduce the concentration of the active ketone.
-
"Wet" or Non-Anhydrous Solvents: Solvents not specifically dried will contain sufficient water to promote hydrate formation. Always use solvents from a freshly opened bottle or those specifically designated as anhydrous.
For preparing stock solutions, anhydrous DMSO, DMF, or acetonitrile are recommended choices.
Q5: I suspect my sample has degraded. What analytical methods can I use to confirm this and identify the impurities?
A5: A multi-pronged analytical approach is best for identifying degradation.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for routine purity checks. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Degradation will appear as new peaks, often with different retention times. A shift in the main peak's retention time could indicate hydrate formation, as the more polar hydrate may elute earlier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools.
-
¹⁹F NMR: This is highly specific. The pure ketone will have a characteristic singlet for the -CF₃ group. The formation of the hydrate will cause a noticeable upfield or downfield shift, resulting in a second singlet. The integration of these two peaks can be used to quantify the ketone/hydrate ratio in a given solvent.
-
¹H NMR: Oxidation of the methyl group to a carboxylic acid would cause the methyl singlet (around ~2.5 ppm) to disappear and a new peak for the carboxylic acid proton to appear far downfield (>10 ppm). Oxidation of the aromatic ring would lead to complex changes in the aromatic region.
-
-
Mass Spectrometry (MS): LC-MS can help identify the mass of the impurities observed in the HPLC chromatogram. For example, oxidation of the methyl group to a carboxylic acid would result in a mass increase of +14 Da (CH₂ → CO), while ring hydroxylation would result in a mass increase of +16 Da.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Yellowing or discoloration of the solid compound. | Oxidation: The naphthalene ring has likely undergone oxidation due to prolonged exposure to air and/or light. | Discard the sample. It is structurally compromised. Procure a new batch and implement the rigorous storage protocol outlined in A2. |
| A new, earlier-eluting peak appears in the HPLC chromatogram of a freshly prepared solution. | Hydrate Formation: The more polar gem-diol (hydrate) will typically have a shorter retention time on a reverse-phase column than the parent ketone. | This is expected in aqueous or non-anhydrous protic solvents. To confirm, acquire an NMR spectrum. To minimize, use anhydrous solvents and prepare aqueous solutions immediately before use. |
| Gradual decrease in the main peak area (HPLC) with a corresponding increase in several new peaks over time. | Systematic Degradation: A combination of photo-oxidation and/or slow oxidation from atmospheric oxygen is occurring. | Review your storage and handling procedures. Ensure the compound is stored under inert gas, protected from light, and at a low temperature. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent biological/chemical activity between experiments. | Variable Purity/Hydration: The ratio of active ketone to inactive hydrate may be changing, or the sample may be degrading. | Always use a freshly prepared dilution from a properly stored anhydrous stock solution. Quantify the purity of the stock solution by HPLC before each set of critical experiments. |
Key Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
-
Work in an inert atmosphere glovebox or use a Schlenk line to handle the compound.[12][16]
-
Aliquot the solid compound into pre-dried, amber glass vials suitable for the amount needed for a typical set of experiments.
-
Backfill each vial with dry argon or nitrogen gas.
-
Tightly seal each vial with a PTFE-lined cap. For added security, wrap the cap-vial interface with Parafilm®.
-
Label each vial clearly with the compound name, lot number, and date.
-
Place the sealed vials inside a secondary container (e.g., a small freezer box) with desiccant.
-
Store the container in a freezer at ≤ -20°C.
Protocol 2: Preparation and Storage of a Concentrated Stock Solution
-
Select an appropriate anhydrous aprotic solvent (e.g., DMSO, DMF). Use a solvent from a new Sure/Seal™ bottle.[13]
-
Using standard inert atmosphere techniques (e.g., Schlenk line), transfer the desired mass of the solid compound into a dry, sterile, amber glass vial.
-
Using a dry, gas-tight syringe, transfer the calculated volume of anhydrous solvent into the vial.
-
Mix gently by vortexing or sonicating until the solid is completely dissolved.
-
Blanket the headspace of the vial with dry argon or nitrogen.
-
Seal the vial tightly with a PTFE-lined septum cap.
-
Store the stock solution at -20°C, protected from light.
Visualizing Degradation and Prevention
Potential Degradation Pathways
The following diagram illustrates the two most common degradation pathways for the compound.
Caption: Key degradation routes for the target compound.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues with compound stability.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light – A Pathway Leading to the Generation of Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 5. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 6. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]
- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Sciencemadness Discussion Board - Naphthalene storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. web.mit.edu [web.mit.edu]
Technical Support Center: 1-(2-Methylnaphthyl) trifluoromethyl ketone
A Guide to Understanding and Mitigating Potential Off-Target Effects
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the potential biological activities of 1-(2-Methylnaphthyl) trifluoromethyl ketone, grounding the answers in established chemical principles.
Q1: What is the most probable class of off-target enzymes for a compound containing a trifluoromethyl ketone (TFMK) group?
A: The TFMK group is a highly electrophilic "warhead" known to be a potent inhibitor of several enzyme families, primarily those that utilize a nucleophilic residue in their catalytic mechanism. The most common off-targets are serine and cysteine proteases .[1][2] The carbonyl carbon of the TFMK is attacked by the hydroxyl group of a serine or the thiol group of a cysteine in the enzyme's active site. This forms a stable, covalent, yet potentially reversible, hemiacetal or hemithioketal, respectively, mimicking the transition state of substrate hydrolysis and thus inhibiting the enzyme.[3][4]
Q2: Beyond proteases, are there other potential off-targets for the TFMK moiety?
A: Yes. Due to its reactivity, the TFMK group can potentially interact with other enzymes that have a reactive nucleophile in their active site. While less common than protease inhibition, this could include certain kinases (targeting a cysteine residue near the active site), histone deacetylases (HDACs) , or other hydrolases.[5][6][7] The high electrophilicity that makes TFMKs potent inhibitors also carries the risk of off-target reactivity.[5]
Q3: How might the 2-methylnaphthyl scaffold contribute to off-target effects or cytotoxicity?
A: The 2-methylnaphthyl group is a bulky, hydrophobic moiety that can contribute to off-target effects through several mechanisms:
-
Non-specific Binding: Its lipophilicity can promote binding to hydrophobic pockets in various proteins, potentially altering their conformation and function.
-
Cytotoxicity: Naphthalene and its derivatives are known to cause cytotoxicity.[8] This can be mediated by cytochrome P450-dependent metabolic activation to reactive metabolites, which can lead to cellular damage.[8][9] Studies have shown that naphthalene-containing compounds can induce cell cycle arrest and apoptosis in cancer cell lines.[10][11]
-
DNA Intercalation: The planar aromatic structure of the naphthyl group raises the possibility of intercalation into DNA, which could lead to genotoxicity, though this is less certain without specific experimental data.
Q4: I'm observing significant cytotoxicity that seems unrelated to my intended target. What are the likely causes?
A: Unexpected cytotoxicity is a common issue with compounds possessing reactive groups and large aromatic systems. The primary suspects are:
-
On-target toxicity: The intended target, when inhibited, may lead to a cytotoxic phenotype.
-
Off-target protease inhibition: The TFMK group could be inhibiting essential "housekeeping" proteases, such as caspases or calpains, leading to the induction of apoptosis or other cell death pathways.
-
Naphthyl-mediated toxicity: The 2-methylnaphthyl group itself may be causing cell death, as discussed in Q3.[12]
Q5: What are the absolute minimum controls I should use in my experiments?
A: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: (e.g., DMSO) To control for any effects of the solvent used to dissolve the compound.
-
Structurally Related Negative Control: If available, an ideal negative control would be a molecule identical to your compound but lacking the reactive TFMK group (e.g., 1-(2-Methylnaphthyl) ethyl ketone). This helps to isolate effects due to the TFMK "warhead" from those of the naphthyl scaffold.
-
Positive Control for On-Target Effect: A known, well-characterized inhibitor of your intended target to validate that your assay is working as expected.
-
Positive Control for Off-Target Effect: When troubleshooting, using a known inducer of a suspected off-target pathway (e.g., staurosporine for apoptosis) can help validate your off-target detection assays.
Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Unexpectedly High or Variable Cytotoxicity
You observe significant cell death at concentrations where you expect to see a specific pharmacological effect, or the level of toxicity varies between experiments.
-
Hypothesis A: Off-Target Protease Inhibition. The TFMK moiety is inhibiting one or more essential proteases, triggering apoptosis or necrosis.
-
Hypothesis B: Naphthyl-Mediated Cytotoxicity. The naphthyl scaffold is causing cell death through metabolic activation or other mechanisms.[8][9]
| Step | Action | Rationale | Data to Collect |
| 1 | Determine Potency | Establish a baseline for the compound's cytotoxic potential. | IC50 value from a 10-point dose-response curve (e.g., using an MTT or CellTiter-Glo® assay). |
| 2 | Assess Cell Death Mechanism | Differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). | Western blot for cleaved Caspase-3/PARP, or use a pan-caspase activity assay. Measure LDH release for necrosis. |
| 3 | Isolate Moiety Effect | Determine if the TFMK or the naphthyl group is the primary driver of toxicity. | Compare the IC50 of your compound to a negative control compound lacking the TFMK group (if available). |
| 4 | Evaluate Metabolic Role | Test if metabolic activation is required for cytotoxicity. | Pre-treat cells with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) before adding your compound and re-measure cytotoxicity. |
Issue 2: Inconsistent Biological Activity or Apparent Loss of Potency
The compound shows strong activity in an initial screen but appears less potent or inactive in follow-up or longer-term experiments.
-
Hypothesis: Compound Instability. The highly electrophilic TFMK can react with components in the cell culture medium (e.g., amino acids, serum proteins) or be unstable in aqueous solution, reducing its effective concentration over time.
| Step | Action | Rationale | Data to Collect |
| 1 | Control for Time | Determine if the compound's effect diminishes over time. | Compare results from experiments where the compound is added for short (1-4h) versus long (24-48h) durations. |
| 2 | Assess Chemical Stability | Directly measure the concentration of the parent compound over time. | Incubate the compound in your experimental media at 37°C. Collect aliquots at t=0, 2, 8, and 24h and analyze by LC-MS. |
| 3 | Minimize Pre-incubation | Reduce the opportunity for the compound to degrade or react before interacting with cells. | Always prepare fresh dilutions from a concentrated stock immediately before adding to cells. Avoid freeze-thaw cycles of dilute solutions. |
Part 3: Visualization & Key Experimental Protocols
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the key chemical interaction underlying TFMK's off-target potential and a logical workflow for troubleshooting.
Caption: Covalent inhibition mechanism of a serine protease by a TFMK.
Caption: Decision workflow for troubleshooting unexpected cytotoxicity.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (and negative control, if available)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X concentration serial dilution of your compound in culture medium. A typical starting concentration might be 200 µM, serially diluted down to low nM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X final concentrations. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis:
-
Subtract the average absorbance of blank (medium only) wells.
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
References
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
-
Brady, K., & Abeles, R. H. (1990). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest Dissertations & Theses. [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article). OSTI.GOV. [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]
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Thota, S., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PLoS ONE, 13(10), e0205821. [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. [Link]
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Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 8, 600536. [Link]
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Lino, C. A., et al. (2018). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 26(10), 2340-2351. [Link]
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Zielińska-Błajet, M., et al. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 26(16), 4945. [Link]
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Lattanzi, A. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2429, 281-306. [Link]
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Phimister, A. J., et al. (2004). Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. Toxicological Sciences, 82(1), 334-341. [Link]
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World Health Organization. (2010). Naphthalene. In WHO Guidelines for Indoor Air Quality: Selected Pollutants. WHO Regional Office for Europe. [Link]
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Kapuci, M., et al. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29383-29400. [Link]
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Yu, Y. (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]
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Lino, C. A., et al. (2018). Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate. [Link]
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Zhang, T., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]
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Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3231. [Link]
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Zhang, T., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Technical Support Center: Refinement of Purification Methods for Trifluoromethyl Ketones
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for the purification of trifluoromethyl ketones (TFMKs). The unique electronic properties of the trifluoromethyl group introduce specific challenges, such as hydrate formation and altered reactivity, which require refined purification approaches.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. Which purification method should I choose for my trifluoromethyl ketone?
A1: The optimal purification method depends on the physical properties of your TFMK and the nature of the impurities. The high electronegativity of the CF₃ group can significantly alter a molecule's polarity, boiling point, and crystallinity compared to its non-fluorinated analogs.
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a primary purification method.
-
Column Chromatography: This is the most versatile and common method, especially for complex mixtures or when impurities have similar polarities to the product. It is highly effective at separating TFMKs from reaction byproducts.[1][2]
-
Recrystallization: Ideal for solid TFMKs. The key is finding a suitable solvent system where the TFMK is soluble at high temperatures but sparingly soluble at low temperatures.[3]
-
Distillation: Best suited for liquid TFMKs that are thermally stable and have boiling points significantly different from impurities.[4] Many TFMKs can be efficiently purified by distillation, particularly when reaction byproducts are non-volatile.[4]
Q2: My ¹H and ¹⁹F NMR spectra of the crude product are messy, showing more signals than expected. What's going on?
A2: You are likely observing the formation of a stable hydrate or hemiketal. The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. It readily reacts with nucleophiles like water or alcohol solvents (e.g., methanol, ethanol from workup) to form a tetrahedral intermediate.[5][6]
This equilibrium is a hallmark of TFMK chemistry.[7] In many cases, the hydrate form is surprisingly stable, but it can often be converted back to the ketone during purification.[5][8]
Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse for TFMK purification. However, their unique properties can lead to common issues.
Problem 1: My product is running as a streak or multiple spots on the TLC plate, even though I expect a single compound.
Cause & Solution: This is very often due to hydrate formation on the silica gel plate itself. Silica gel has surface-bound water, which can promote the ketone-hydrate equilibrium directly on the plate.
Troubleshooting Protocol:
-
Confirm Hydrate Formation: Run a ¹⁹F NMR on your crude material. The ketone typically shows a sharp singlet, while the corresponding hydrate will appear as another singlet a few ppm upfield or downfield. The presence of both confirms the issue.[5]
-
Dry the Crude Product: Before loading onto the column, dissolve your crude product in an anhydrous solvent like toluene and concentrate it on a rotary evaporator. Repeating this process 2-3 times can azeotropically remove residual water.
-
Use a Less Polar Solvent System: The hydrate is significantly more polar than the ketone. Using a more non-polar eluent system (e.g., increasing the hexane/ethyl acetate ratio) can sometimes suppress the hydrate's mobility, allowing the ketone to elute cleanly.
-
Trust the Column: Often, the equilibrium that occurs on a TLC plate is less pronounced on a packed column. Silica gel column chromatography itself can effectively "break" the hydrate, causing it to revert to the ketone and elute as a single compound.[5][8] It is common for the hydrate to disappear completely after purification by silica gel column chromatography.[6]
Problem 2: I have a very low yield after rotary evaporation. Where did my product go?
Cause & Solution: Some lower molecular weight or aliphatic TFMKs can be surprisingly volatile.[2] Aggressive solvent removal with high vacuum and elevated temperatures can lead to significant product loss.
Mitigation Strategies:
-
Reduce Temperature: Keep the water bath temperature at or below room temperature (20-25 °C).
-
Avoid High Vacuum: Carefully control the vacuum. It is better to evaporate the solvent slowly than to lose your product.
-
Use a "Keeper" Solvent: After the bulk of the eluent is removed, add a small amount of a higher-boiling, non-polar solvent (e.g., hexanes) and re-concentrate. This will help chase the last traces of volatile solvents like dichloromethane or ethyl acetate without taking your product with them.
-
Final Drying: For the final drying step, use a gentle stream of nitrogen or argon instead of placing the flask under high vacuum for an extended period.
Troubleshooting Guide: Recrystallization
Problem 3: My TFMK won't crystallize, or it "oils out" of solution.
Cause & Solution: "Oiling out" occurs when a compound comes out of solution above its melting point.[9] This can be due to impurities depressing the melting point or cooling the solution too rapidly. The high lipophilicity of the CF₃ group can also make finding a suitable single-solvent system challenging.
Caption: Workflow for troubleshooting an 'oiled out' recrystallization.
Step-by-Step Protocol for Troubleshooting:
-
Re-dissolve: Place the flask back on the heat source and add more solvent until the oil completely re-dissolves.[9]
-
Slow Cooling is Critical: This is the most important step for successful crystallization.[3] Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool to room temperature over at least 30-60 minutes. You can insulate the flask by wrapping it in glass wool or placing it inside a beaker.
-
Induce Crystallization: If no crystals form after the solution has cooled, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Use a Seed Crystal: If scratching doesn't work, add a tiny speck of the crude solid material. This will act as a template for crystal formation.[9]
-
Consider a Two-Solvent System: If a single solvent fails, use a binary system. Dissolve the TFMK in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
| Solvent Class (Polarity) | Recommended Solvents for TFMKs | Notes |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Often used as the "poor" solvent in a binary system. |
| Medium Polarity | Toluene, Dichloromethane (DCM), Diethyl Ether | Good for dissolving many TFMKs. DCM is a common choice. |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | Frequently used as the more polar component in chromatography. |
| Polar Protic | Isopropanol, Ethanol | Use with caution; can promote hemiketal formation. |
Purity Assessment
Q3: How can I be certain my purified TFMK is pure and free of hydrates?
A3: A multi-technique approach is best for confirming purity.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. A pure trifluoromethyl ketone will show a single, sharp signal for the CF₃ group. The absence of other fluorine-containing signals is a strong indicator of purity. It is excellent for quantifying fluorinated impurities.[10]
-
¹H NMR Spectroscopy: Should show clean signals corresponding to your molecule's protons with correct integrations. The characteristic broad signal of the hydrate's -OH protons will be absent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of volatile TFMKs and identifying any low-level impurities. The mass spectrum will confirm the molecular weight of your compound.[10]
-
Thin-Layer Chromatography (TLC): A quick check should show a single, well-defined spot. Run the TLC in at least two different solvent systems to be confident.
By understanding the unique chemical nature of trifluoromethyl ketones and anticipating common challenges like hydrate formation and volatility, you can refine your purification strategies to achieve high purity and yield in your experiments.
References
- A practical synthesis of trifluoromethyl alkyl ketones-Science-Chemical Encyclopedia-lookchem. (2019). lookchem.
- Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.
- Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Beilstein Journals.
- Chen, P., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(24), 6515-6518.
- Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Li, G., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega.
- Baxendale, I.R., Ley, S.V., Lumeras, W., & Nesic, M. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5, 197-199.
- Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol. (2025). BenchChem.
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Validation & Comparative
Confirming the Inhibitory Mechanism of 1-(2-Methylnaphthyl) trifluoromethyl ketone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides an in-depth technical framework for confirming the inhibitory mechanism of 1-(2-Methylnaphthyl) trifluoromethyl ketone, a member of the potent trifluoromethyl ketone (TFMK) class of enzyme inhibitors. By integrating established biochemical and cellular assays, this document outlines a logical, self-validating workflow. We will objectively compare the mechanistic hallmarks of TFMKs with alternative inhibitor scaffolds, supported by experimental data, to provide a comprehensive understanding of this compound's mode of action.
Introduction: The Trifluoromethyl Ketone Pharmacophore
Trifluoromethyl ketones are a well-established class of reversible, covalent inhibitors that act as transition-state analogs for several families of hydrolytic enzymes, most notably carboxylesterases (CEs) and other serine/cysteine proteases.[1][2] The potent inhibitory activity of TFMKs stems from the highly electrophilic nature of the ketone's carbonyl carbon, which is aggressively electron-withdrawn by the adjacent trifluoromethyl group. This heightened electrophilicity makes the ketone susceptible to nucleophilic attack by a catalytic serine or cysteine residue within the enzyme's active site, forming a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct.[1] This adduct mimics the transition state of substrate hydrolysis, effectively sequestering the enzyme in an inactive state.
The this compound, with its bulky aromatic moiety, is hypothesized to exhibit potent and potentially selective inhibition of carboxylesterases, enzymes critical in xenobiotic metabolism and the activation of ester-containing prodrugs.[3][4] The naphthyl group likely confers high lipophilicity, influencing its interaction with the hydrophobic active site gorge of these enzymes.
The Experimental Roadmap: From In Vitro Kinetics to Cellular Target Engagement
Confirming the inhibitory mechanism of this compound requires a multi-faceted approach. We will progress from fundamental enzyme kinetics to confirm inhibition and determine potency, to more complex assays to elucidate the kinetic mechanism, and finally to cellular assays to verify target engagement in a physiological context.
Experimental Workflow Diagram
Caption: Workflow for confirming the inhibitory mechanism.
Part 1: In Vitro Enzymatic Characterization
The initial step is to characterize the interaction of this compound with the purified target enzyme. Human carboxylesterase 1 (hCE1) is a relevant and well-characterized target for this purpose.
Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. This is determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Experimental Protocol: IC50 Determination for hCE1
-
Reagents and Materials:
-
Recombinant human carboxylesterase 1 (hCE1).
-
Substrate: p-Nitrophenyl acetate (pNPA).[5]
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4.
-
This compound stock solution in DMSO.
-
96-well microplate and spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of hCE1 to each well.
-
Add the serially diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. This pre-incubation is crucial for slow-binding inhibitors.
-
Initiate the enzymatic reaction by adding a fixed concentration of pNPA to each well.
-
Immediately measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 405 nm over time.[5]
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Elucidating the Kinetic Mechanism (Ki and Inhibition Type)
Determining the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight. This is typically achieved through kinetic studies at varying substrate and inhibitor concentrations, followed by analysis using linear plots like the Lineweaver-Burk or Dixon plots.
For TFMKs, which act as transition-state analogs, competitive inhibition is expected.
Investigating Slow-Binding Inhibition
A key characteristic of many covalent or tight-binding inhibitors is a time-dependent increase in inhibition, known as slow-binding kinetics.[6][7][8] This is observed as a curved progress curve (product formation over time) in the presence of the inhibitor, whereas the uninhibited reaction is linear.
Experimental Protocol: Slow-Binding Kinetics Assay
-
Procedure:
-
Set up reaction mixtures containing hCE1 and a fixed concentration of this compound.
-
Initiate the reaction by adding pNPA.
-
Continuously monitor the absorbance at 405 nm over an extended period (e.g., 30-60 minutes).
-
Analyze the resulting progress curves. A non-linear, downward-curving plot that eventually reaches a steady-state rate is indicative of slow-binding inhibition.
-
The data can be fitted to equations describing slow-binding mechanisms to extract the initial and final inhibition constants (Ki and Ki*) and the forward and reverse isomerization rates.[6]
-
Data Interpretation Diagram
Caption: Two-step slow-binding inhibition mechanism.
Part 2: Cellular Validation of Target Engagement
While in vitro assays are essential, it is crucial to confirm that the inhibitor can reach and engage its target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in intact cells or cell lysates.[9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.
Experimental Protocol: CETSA for hCE1
-
Cell Culture and Treatment:
-
Culture cells known to express hCE1 (e.g., specific cancer cell lines).
-
Treat the cells with this compound or a vehicle control (DMSO) and incubate to allow for cell penetration and binding.
-
-
Thermal Denaturation:
-
Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).[9]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble hCE1 in the supernatant at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble hCE1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
In-Cell Enzyme Activity Assay
To confirm that target engagement translates to functional inhibition within the cell, a direct measure of intracellular enzyme activity is necessary. This can be achieved using a cell-permeable fluorogenic substrate.[1][11]
Experimental Protocol: In-Cell hCE1 Activity Assay
-
Reagents:
-
Cell line expressing hCE1.
-
This compound.
-
Fluorogenic substrate: 4-Methylumbelliferyl acetate (4-MUA).[1]
-
96-well plate (black, clear bottom) and fluorescence plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for a defined period.
-
Add 4-MUA to the cells. The esterase activity within the cells will cleave 4-MUA to the fluorescent product 4-methylumbelliferone.
-
Measure the increase in fluorescence over time. A reduction in the rate of fluorescence increase in inhibitor-treated cells compared to controls indicates intracellular enzyme inhibition.
-
Comparative Analysis: TFMKs vs. Alternative Inhibitors
To contextualize the inhibitory properties of this compound, it is instructive to compare its mechanism with that of other known carboxylesterase inhibitors with different scaffolds.
| Inhibitor Class | Representative Compound | Target Enzyme | Ki Value | Mechanism of Action |
| Trifluoromethyl Ketone | This compound | Carboxylesterases | To be determined | Reversible covalent inhibition via hemiketal formation; acts as a transition-state analog; often exhibits slow-binding kinetics.[1] |
| Trifluoromethyl Ketone | 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) | Juvenile Hormone Esterase | Potent (IC50 ~ 1.2 nM) | Reversible covalent inhibition; transition-state analog.[12] |
| α-Diketone | Benzil (Diphenylethane-1,2-dione) | Human Intestinal CE (hiCE) | 15 nM[3] | Reversible, non-covalent competitive inhibition. The 1,2-dione moiety is essential for activity.[3][13] |
| Organophosphate | Bis(4-nitrophenyl)phosphate (BNPP) | Carboxylesterases | N/A (Irreversible) | Irreversible covalent inhibition via phosphorylation of the catalytic serine.[3] |
Key Mechanistic Differences:
-
This compound (TFMK): Forms a reversible covalent bond with the catalytic serine. Its potency is derived from mimicking the tetrahedral transition state of the hydrolysis reaction. The slow-on/slow-off kinetics often associated with TFMKs can lead to a prolonged duration of action in vivo.
-
Benzil (α-Diketone): Acts as a reversible, non-covalent inhibitor. While potent, its inhibitory effect is more readily reversed upon clearance of the compound compared to slow-off-rate TFMKs. The planarity and rotational constraints of the dione moiety are critical for its inhibitory activity.[14]
-
BNPP (Organophosphate): Forms an essentially irreversible covalent bond by phosphorylating the active site serine. This leads to permanent inactivation of the enzyme molecule.
Conclusion
The experimental framework detailed in this guide provides a robust pathway to confirm the inhibitory mechanism of this compound. The expected findings are that this compound acts as a potent, competitive, and slow-binding inhibitor of carboxylesterases through the formation of a reversible covalent hemiketal adduct with the active site serine. Cellular assays like CETSA and in-cell activity measurements are critical to validate these in vitro findings in a physiologically relevant setting.
By comparing its mechanistic profile to that of non-covalent inhibitors like benzil and irreversible inhibitors like BNPP, a comprehensive understanding of its unique mode of action can be established. This detailed characterization is an indispensable step in the rational design and development of novel therapeutic agents targeting carboxylesterases and other hydrolytic enzymes.
References
- Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
- Hyatt, J. L., Tsurkan, L., & Potter, P. M. (2006). Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity. Molecular cancer therapeutics, 5(9), 2281–2288.
-
Hyatt, J. L., Tsurkan, L., & Potter, P. M. (2006). Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity. Molecular Cancer Therapeutics, 5(9), 2281-2288. Available from: [Link]
- Linderman, R. J., & Lonikar, M. S. (1989). Rational design and synthesis of polarized ketones as inhibitors of juvenile hormone esterase. Journal of Agricultural and Food Chemistry, 37(3), 837-842.
- Wadkins, R. M., Morton, C. L., & Potter, P. M. (2005). Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. Molecular Pharmacology, 68(5), 1374-1382.
- Wadkins, R. M., et al. (2005). Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. Journal of Medicinal Chemistry, 48(8), 2906-2915.
- Nolan, K., & Mabbott, G. A. (2021). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Journal of Visualized Experiments, (173), e62723.
- Pawełczak, M., & Hurek, J. (2014). Enzymatic slow-binding inhibition. Chemik, 68(4), 377-384.
- Copeland, R. A. (2016). 6: Slow Binding Inhibitors. In Basicmedical Key.
- Gierse, J. K., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5593.
- Duggleby, R. G. (1986). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. The Biochemical journal, 235(1), 195–200.
- Williams, J. W., & Morrison, J. F. (1979). Slow-binding inhibition: the general case. Biochemistry, 18(12), 2567–2573.
- Phillips, M. A., et al. (2016). Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy. Toxicological Sciences, 151(2), 335-345.
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
- Herr, A. E., et al. (2011). Measuring enzyme activity in single cells. Current opinion in biotechnology, 22(1), 51–58.
- Roe, R. M., et al. (1997). A Novel Geminal Diol as a Highly Specific and Stable in Vivo Inhibitor of Insect Juvenile Hormone Esterase. Archives of Insect Biochemistry and Physiology, 36(3), 165-179.
- Li, X., et al. (2024). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). Insects, 15(2), 99.
- Wadkins, R. M., et al. (2011). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 373–376.
- Huber, K. V. M., et al. (2018). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Methods in Molecular Biology, 1787, 277-292.
- Ball, K., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 114-123.
- Zhang, X., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 8(41), 7488-7493.
- Shaw, J. B. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445-2456.
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University of San Diego. (2021). Biochem Lab Enzyme Assay Background F21. Retrieved from [Link]
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A Comparative Guide to Protease Inhibitors: Profiling Trifluoromethyl Ketones Against Classical Agents
For researchers in drug discovery and molecular biology, the selection of an appropriate protease inhibitor is a critical decision that dictates experimental outcomes. This guide provides an in-depth comparison of 1-(2-Methylnaphthyl) trifluoromethyl ketone, as a representative of the potent trifluoromethyl ketone (TFMK) class, against other widely used protease inhibitors. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental workflows required for their rigorous evaluation.
The Rise of Trifluoromethyl Ketones: A Mechanistic Overview
Protease inhibitors are broadly classified by their mechanism of action and chemical structure. While classical inhibitors like serine-reactive sulfonyl fluorides (PMSF) and natural peptides (Aprotinin) have long been staples in the lab, synthetic inhibitors offer greater specificity and potency. Among these, the trifluoromethyl ketone (TFMK) moiety has emerged as a particularly effective warhead for inhibiting serine and cysteine proteases.[1][2][3]
The power of the TFMK lies in its potent electrophilic carbonyl carbon, a direct result of the strong electron-withdrawing effects of the three fluorine atoms.[1] This heightened reactivity facilitates a nucleophilic attack from the hydroxyl group of an active site serine (or the thiol group of a cysteine). The result is the formation of a stable, covalent, yet often reversible, tetrahedral hemiketal intermediate.[1][4][5] This structure is a close mimic of the natural transition state of peptide bond hydrolysis, leading to very tight binding and potent inhibition.[2][4]
The compound this compound (CAS 131831-98-6) is a commercially available example of a non-peptidyl TFMK.[6][7][8] Its structure, featuring a hydrophobic naphthyl group, suggests potential specificity for proteases with complementary hydrophobic binding pockets.
Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Comparative Analysis of Protease Inhibitor Classes
The choice of an inhibitor depends on the target protease, the experimental system (in vitro vs. in cellulo), and the desired outcome (reversible vs. irreversible inhibition). The following table provides a comparative overview of TFMKs and other common inhibitor classes.
| Inhibitor Class | Example Compound(s) | Target Protease(s) | Mechanism of Action | Typical Potency (Ki) | Advantages | Disadvantages |
| Trifluoromethyl Ketones (TFMKs) | Ac-Ala-Ala-Pro-Ala-CF3, this compound | Serine & Cysteine Proteases (e.g., Elastase, Chymotrypsin, Cathepsins)[1][4][9] | Covalent, Reversible; forms a stable hemiketal/hemithioketal transition-state analog.[4][5] | nM to µM range[4][10] | High potency, often good specificity, lower reactivity than CMKs reduces off-target effects.[9] | Can exhibit slow-binding kinetics, requiring pre-incubation.[1] |
| Chloromethyl Ketones (CMKs) | TPCK, TLCK, MeOSuc-AAPV-CMK | Serine & Cysteine Proteases | Covalent, Irreversible; alkylates the active site histidine residue.[9] | Varies widely | Potent and irreversible, useful for permanent enzyme knockout. | Highly reactive, potential for off-target modification and toxicity.[9] |
| Sulfonyl Fluorides | PMSF, AEBSF | Serine Proteases[11] | Covalent, Irreversible; sulfonylates the active site serine. | µM to mM range | Broad-spectrum, inexpensive, commonly used in lysis buffers. | Unstable in aqueous solutions (short half-life), toxic.[12] |
| Natural Peptide Inhibitors | Aprotinin, Leupeptin[11] | Serine & Cysteine Proteases | Non-covalent, Reversible (tight-binding substrate analogs).[13] | pM to nM range | Highly potent and specific, low toxicity. | Larger size may limit cell permeability, potential for immunogenicity, higher cost. |
Experimental Design: A Workflow for Comparative Inhibitor Profiling
To objectively compare the potency of different inhibitors, a standardized enzymatic assay is essential. This workflow outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound against a target protease.
The rationale for this multi-step process is to first establish the baseline activity of the enzyme and then systematically titrate the inhibitor to measure its effect. The conversion of the operational IC50 value to the intrinsic Ki value is crucial, as Ki is a true measure of binding affinity, independent of substrate concentration, allowing for direct comparison between different studies and inhibitors.[14]
Caption: Standard experimental workflow for evaluating protease inhibitors.
Protocol: General Protease Inhibition Assay using a Casein-Based Method
This protocol is adapted from standard procedures for measuring general protease activity and can be modified for specific proteases and substrates.[15][16][17]
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Substrate: 0.65% (w/v) Casein in Assay Buffer
-
Protease Solution: Purified enzyme of interest, diluted in cold Assay Buffer to a working concentration.
-
Inhibitor Stock: 10 mM stock of this compound (or other inhibitor) in DMSO.
-
Stop Solution: 110 mM Trichloroacetic Acid (TCA)
-
Detection Reagent: Folin & Ciocalteu's Phenol Reagent
-
Quenching Solution: 500 mM Sodium Carbonate
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor stock solution in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Reaction Setup: In separate microcentrifuge tubes, add 250 µL of the 0.65% casein solution.
-
Inhibitor Addition: To each tube, add 50 µL of the corresponding inhibitor dilution (or buffer with DMSO for the uninhibited control).
-
Pre-incubation: Equilibrate the tubes at 37°C for 10-15 minutes. This step is crucial for inhibitors that may have a slow-binding mechanism.[1]
-
Enzyme Addition: Initiate the reaction by adding 100 µL of the pre-warmed, diluted enzyme solution to each tube. Mix gently and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stopping the Reaction: Terminate the reaction by adding 500 µL of the TCA Stop Solution. This will precipitate the undigested casein. Incubate for 30 minutes at 37°C.
-
Clarification: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.
-
Quantification of Digestion: Transfer a defined volume of the supernatant (which contains the soluble peptide fragments) to a new tube. Add Folin's reagent and sodium carbonate according to the manufacturer's protocol to develop color.[16]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 660-750 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot this data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value. Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) to calculate the Ki, which requires prior determination of the Michaelis constant (Km) of the enzyme for the substrate under identical assay conditions.[14]
Conclusion and Future Directions
The trifluoromethyl ketone class of inhibitors represents a powerful tool for probing the function of serine and cysteine proteases. Their mechanism, which mimics the enzymatic transition state, results in high-affinity binding. Non-peptidyl TFMKs, such as this compound, offer intriguing possibilities due to their synthetic tractability and potential for improved pharmacokinetic properties over their peptidyl counterparts. The large hydrophobic naphthyl group may confer specificity for proteases that recognize bulky, non-polar residues at their P1 site.
The true value of this compound and similar compounds will be unlocked by rigorous experimental characterization. By employing the systematic workflows detailed in this guide, researchers can determine its specific inhibitory profile, compare its potency to classical inhibitors, and ultimately leverage its unique chemical properties to advance our understanding of protease biology and develop next-generation therapeutics.
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article). OSTI.GOV. Retrieved from [Link]
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Brady, K., & Abeles, R. H. (1990). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest. Retrieved from [Link]
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Chen, P., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4873-4878. [Link]
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3985. [Link]
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Goretzki, A., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2349. [Link]
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Kumar, S., & Sharma, A. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(1), 589. [Link]
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Wikipedia. (n.d.). Category:Serine protease inhibitors. Retrieved from [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. Retrieved from [Link]
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved from [Link]
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Goretzki, A., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. ResearchGate. Retrieved from [Link]
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Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Retrieved from [Link]
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Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]
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Rauber, P., et al. (1986). Peptidyl fluoromethyl ketones as thiol protease inhibitors. PubMed. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylnaphthyl) Trifluoromethyl Ketone Analogs: A Predictive Approach for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The quest for novel therapeutic agents often leads us to explore specific chemical scaffolds that hold the promise of potent and selective biological activity. The 1-(2-methylnaphthyl) trifluoromethyl ketone core is one such scaffold. The naphthalene moiety provides a versatile platform for interaction with biological targets, while the trifluoromethyl ketone group is a well-established pharmacophore known for its ability to act as a transition-state analog inhibitor of various enzymes.[1]
This guide is intended for researchers and drug development professionals interested in the potential of this compound analogs. It is important to state at the outset that a comprehensive, publicly available structure-activity relationship (SAR) study specifically for this analog series has not been identified during our literature review. Therefore, this document takes a predictive and educational approach. We will dissect the core scaffold, propose a hypothetical SAR based on established principles from related compound classes, and provide detailed experimental protocols to enable researchers to undertake such a study. Our goal is to provide a robust framework for the rational design and evaluation of novel analogs based on this promising chemical starting point.
The this compound Scaffold: A Privileged Starting Point
The this compound scaffold combines two key features that make it an attractive starting point for drug discovery:
-
The Naphthalene Ring System: Naphthalene derivatives are prevalent in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Its extended aromatic system allows for significant van der Waals and π-π stacking interactions within protein binding pockets. The 2-methyl substitution provides a specific vector for modification and can influence the orientation of the molecule within a binding site.
-
The Trifluoromethyl Ketone (TFK) Moiety: The TFK group is a potent inhibitor of a variety of hydrolytic enzymes, including serine, cysteine, and metalloproteases.[1][4] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. This allows it to be readily attacked by nucleophilic residues (such as serine or cysteine) in an enzyme's active site, forming a stable, yet often reversible, hemiacetal or hemiketal adduct.[5][6] This mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[1]
Hypothetical Structure-Activity Relationship (SAR) Exploration
Based on the general principles of medicinal chemistry and SAR studies of related naphthalene and trifluoromethyl ketone-containing compounds, we can propose a hypothetical SAR for the this compound scaffold. This predictive analysis is intended to guide the synthesis and evaluation of new analogs.
Modifications of the Naphthalene Ring
The naphthalene ring offers multiple positions for substitution, each potentially influencing potency, selectivity, and pharmacokinetic properties.
-
Position of the Methyl Group: The location of the methyl group at the 2-position is a key determinant of the molecule's overall shape. Shifting this group to other positions on the naphthalene ring would likely have a profound impact on binding affinity. It is hypothesized that the 2-position provides an optimal orientation for insertion into a specific hydrophobic pocket of a target protein.
-
Substitution on the Naphthalene Ring: The introduction of various substituents at other positions (e.g., 3, 4, 5, 6, 7, 8) could modulate activity:
-
Electron-donating groups (e.g., -OCH₃, -OH): These could enhance binding through hydrogen bond formation or alter the electronic properties of the aromatic system.
-
Electron-withdrawing groups (e.g., -Cl, -F, -CN): These can influence the pKa of nearby functionalities and potentially form halogen bonds with the target.
-
Bulky groups (e.g., phenyl, tert-butyl): These could probe for additional hydrophobic pockets in the binding site. However, excessive steric bulk may also lead to a loss of activity due to steric hindrance.
-
Modification of the Trifluoromethyl Ketone Moiety
The TFK group is the key "warhead" of these inhibitors. While the trifluoromethyl group itself is generally considered optimal for potency, modifications to the ketone could be explored.
-
Replacement of the Trifluoromethyl Group: Replacing the CF₃ group with other electron-withdrawing groups (e.g., -CF₂H, -C₂F₅) could fine-tune the electrophilicity of the carbonyl carbon and, consequently, the inhibitory potency and reversibility of binding.
-
Modification of the Carbonyl Group: While essential for the mechanism of action, derivatization of the ketone to, for example, an oxime or hydrazone, would fundamentally change its interaction with the target enzyme.[7] Such modifications could be explored to develop compounds with different mechanisms of action.
Illustrative Data for a Hypothetical SAR Study
The following table presents a hypothetical set of data for a series of this compound analogs, illustrating how SAR data could be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Compound ID | R1 (Naphthalene Substitution) | Target Enzyme IC₅₀ (nM) | Off-Target Enzyme IC₅₀ (nM) |
| 1 | H (Parent Compound) | 50 | 5000 |
| 2a | 4-F | 25 | 4500 |
| 2b | 4-Cl | 20 | 4000 |
| 2c | 4-CH₃ | 60 | 6000 |
| 3a | 6-OCH₃ | 45 | 3000 |
| 3b | 6-OH | 40 | 2500 |
| 4 | 4,6-di-F | 15 | 3500 |
Experimental Protocols for SAR Determination
To validate the hypothetical SAR and discover potent and selective inhibitors, a series of well-defined experiments are required. The following protocols provide a starting point for researchers.
General Synthesis of this compound Analogs
A general synthetic route to the target compounds can be achieved through the reaction of a Grignard reagent derived from a substituted 1-bromonaphthalene with ethyl trifluoroacetate.
Caption: General synthetic workflow for 1-(naphthyl) trifluoromethyl ketone analogs.
Step-by-Step Protocol:
-
Synthesis of Substituted 1-Bromonaphthalenes: Start with commercially available or synthesized substituted naphthalenes. Brominate at the 1-position using a suitable brominating agent like N-bromosuccinimide (NBS) in carbon tetrachloride. Purify the product by column chromatography or recrystallization.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Add a solution of the 1-bromo-substituted naphthalene in anhydrous THF dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Reaction with Ethyl Trifluoroacetate: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of ethyl trifluoroacetate in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1-(substituted-naphthyl) trifluoromethyl ketone.
In Vitro Enzyme Inhibition Assay
To determine the inhibitory potency (IC₅₀) of the synthesized analogs, a fluorometric or colorimetric enzyme assay is required. The specific substrate and conditions will depend on the target enzyme. The following is a general protocol for a serine protease assay.
Caption: Workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) in DMSO.
-
-
Assay Procedure:
-
In a 384-well microplate, add 1 µL of the serially diluted test compounds.
-
Add 20 µL of the enzyme solution to each well and mix.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
While a dedicated SAR study for this compound analogs is not yet available in the public domain, this guide provides a strong foundation for initiating such an investigation. The combination of the versatile naphthalene scaffold and the potent trifluoromethyl ketone warhead presents a compelling opportunity for the discovery of novel enzyme inhibitors.
The proposed hypothetical SAR and detailed experimental protocols offer a clear roadmap for researchers to synthesize and evaluate a library of analogs. Key areas for future exploration include:
-
Systematic substitution on the naphthalene ring to probe the steric and electronic requirements of the target's binding site.
-
Evaluation against a panel of enzymes to determine selectivity profiles.
-
Determination of the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).
-
In-cell and in-vivo studies for promising lead compounds to assess their therapeutic potential.
By following a rational, data-driven approach as outlined in this guide, the scientific community can unlock the full potential of the this compound scaffold in the development of next-generation therapeutics.
References
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Synthesis and biological evaluation of substituted phenyl thiazolyl naphthyl methanone derivatives. (n.d.). Trade Science Inc. Retrieved January 14, 2026, from [Link]
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Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. (2021). Molecules, 26(11), 3192. [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4652–4660. [Link]
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Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 856-865. [Link]
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Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents. (2022). Journal of Medicinal Chemistry, 65(10), 7204–7219. [Link]
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1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1640–1655. [Link]
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Novel Substituted naphthalen-1-yl-methanone Derivatives as Anti-Hyperglycemic Agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(10), 2719–2723. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2015). Journal of Pesticide Science, 40(2), 57–63. [Link]
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2,2-Dialkylnaphthalen-1-ones as new potassium channel activators. (1996). Journal of Medicinal Chemistry, 39(20), 3971–3980. [Link]
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Indole RSK inhibitors. Part 1: discovery and initial SAR. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 733–737. [Link]
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Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1358–1361. [Link]
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Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. (2018). Medicinal Chemistry Research, 27(5), 1491–1506. [Link]
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Fluoro ketone inhibitors of hydrolytic enzymes. (1985). Biochemical Society Transactions, 13(6), 1143–1145. [Link]
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A Researcher's Guide to Validating the Cellular Target of 1-(2-Methylnaphthyl) trifluoromethyl ketone (MNTK)
In the landscape of drug discovery and chemical biology, the identification of a bioactive compound is merely the first step. The critical, and often more challenging, phase is the rigorous validation of its molecular target. An unambiguous understanding of a compound's mechanism of action is paramount; it ensures that the observed phenotype is a direct consequence of modulating the intended target, thereby minimizing future clinical failures due to lack of efficacy or unforeseen toxicity.[1][2]
This guide provides a comprehensive framework for validating the cellular target of a novel compound, using the hypothetical molecule 1-(2-Methylnaphthyl) trifluoromethyl ketone (MNTK) as a case study. MNTK possesses two key chemical features: a trifluoromethyl ketone (TFMK) group, known to act as a reversible covalent inhibitor of serine and cysteine proteases or a potent inhibitor of enzymes like histone deacetylases (HDACs)[3][4][5][6], and a naphthyl group, which can confer lipophilicity and specific binding interactions.[7] Our approach will be multi-faceted, emphasizing the convergence of evidence from orthogonal methods to build a robust and compelling case for target engagement and validation.
Section 1: Hypothesis Generation: Identifying Putative Targets
Before direct validation can begin, a list of candidate targets must be generated. This initial phase leverages both computational and unbiased experimental approaches to cast a wide net.
Approach 1A: Chemical Proteomics - Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique for identifying enzyme targets in their native cellular environment.[8][9][10] It utilizes chemical probes that covalently bind to the active sites of specific enzyme classes.[10][11] Unlike methods that only measure protein abundance, ABPP directly assesses the functional, or active, state of enzymes.[9][10][11]
Experimental Rationale: For MNTK, a competitive ABPP experiment is ideal. Cells or lysates are first incubated with MNTK, allowing it to bind to its putative targets. Subsequently, a broad-spectrum, probe tailored to a likely enzyme class (e.g., a fluorophosphonate probe for serine hydrolases) is added.[10] If MNTK is bound to a target, it will block the binding of the probe. Using quantitative mass spectrometry, proteins that show significantly reduced probe labeling in the MNTK-treated sample compared to a vehicle control are identified as candidate targets.[8][12]
Workflow: Competitive Activity-Based Protein Profiling (ABPP)
Caption: Workflow for identifying MNTK targets via competitive ABPP.
Section 2: Direct Target Engagement in Intact Cells
Identifying a candidate is not enough; we must prove that MNTK physically interacts with the proposed target within the complex milieu of a living cell. This is the essence of target engagement.[1][13]
Comparison of Direct Engagement Methods
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of a protein.[14][15][16] | Medium | Label-free; works in intact cells/tissues with endogenous protein levels.[13][17] | Requires a specific antibody for detection (Western blot) or mass spec (MS-CETSA).[17][18] |
| NanoBRET™ Target Engagement | Measures compound binding via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High | Real-time kinetics in live cells; highly quantitative. | Requires genetic modification of the target protein (fusion tag). |
| Isothermal Dose-Response Fingerprinting (ITDRF) | A variation of CETSA where a single temperature is used to assess target stabilization across a range of compound concentrations.[16] | High | Provides potency (EC50) values for target engagement in cells. | Requires upfront optimization to find the optimal melting temperature. |
Featured Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that directly measures drug-target interaction in a physiological context.[14][15][17] The core principle is that when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[14][16]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with MNTK (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest and resuspend cells in a buffered saline solution. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the putative target protein remaining in the supernatant by Western blot using a specific antibody.
Data Presentation: Hypothetical CETSA Results for MNTK
A successful CETSA experiment will show that in the presence of MNTK, the target protein remains soluble at higher temperatures compared to the vehicle-treated control.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM MNTK) |
| 40 | 100% | 100% |
| 46 | 98% | 100% |
| 50 | 85% | 99% |
| 54 | 51% | 92% |
| 58 | 15% | 65% |
| 62 | 5% | 20% |
This shift in the melting curve is strong evidence of direct binding in the cellular environment.[15][16]
Section 3: Genetic Validation: Connecting Target to Phenotype
Confirming direct binding is a crucial step, but it doesn't prove that the engagement of this specific target is responsible for the compound's ultimate biological effect. Genetic methods are the gold standard for forging this causal link.[19][20] The central logic is that genetically inhibiting the target should mimic the phenotype observed with compound treatment.[20]
Featured Method: CRISPR-Cas9 Knockout
CRISPR-Cas9 technology allows for the precise and permanent knockout of a target gene, providing a clean genetic model to test for phenotypic similarity.[21][][23][24]
Experimental Rationale: If MNTK causes a specific phenotype (e.g., decreased cell proliferation) by inhibiting Target X, then cells in which the gene for Target X has been knocked out should display the same phenotype (decreased proliferation) even without MNTK treatment. Furthermore, these knockout cells should become insensitive to further treatment with MNTK, as its target is no longer present.
Logical Framework for Target Validation
Caption: CRISPR validation links compound effect to target gene function.
Experimental Protocol: CRISPR Knockout Validation
-
gRNA Design & Lentiviral Production: Design and clone two or more unique guide RNAs (gRNAs) targeting exons of the putative target gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Transduction & Selection: Transduce the target cell line with the lentivirus. Select for successfully transduced cells using puromycin.
-
Verification of Knockout: Expand clonal populations or a polyclonal pool. Confirm successful knockout of the target protein via Western blot or genomic sequencing.
-
Phenotypic Assay: Perform the relevant cellular assay (e.g., proliferation, apoptosis, or a specific signaling readout) on three groups: (1) Wild-type cells + vehicle, (2) Wild-type cells + MNTK, and (3) Target-knockout cells + vehicle.
-
Comparison: A successful validation will show that the phenotype in group 3 is highly similar to group 2, confirming that loss of the target protein recapitulates the effect of the compound.
Conclusion: A Triad of Evidence
Validating a drug target is a process of building a logical, evidence-based argument. No single experiment is definitive. Robust validation for This compound rests on a triad of complementary evidence:
-
Target Identification: Unbiased methods like ABPP identify a list of high-confidence candidate targets.[8][12]
-
Direct Engagement: Biophysical methods like CETSA confirm direct, physical binding between MNTK and the candidate target inside intact cells.[14][18][25]
-
Functional Link: Genetic perturbations like CRISPR knockout demonstrate that modulating the target is necessary and sufficient to cause the observed biological phenotype.[21][23][24]
By systematically applying these orthogonal approaches, researchers can move forward with confidence, knowing their compound is engaging the right target to elicit its desired therapeutic effect.
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Target identification with quantitative activity based protein profiling (ABPP). PubMed. [Link]
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A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing. [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
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A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]
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Comparative Efficacy Analysis: 1-(2-Methylnaphthyl) Trifluoromethyl Ketone as a Novel Soluble Epoxide Hydrolase Inhibitor
Introduction: Identifying a Novel Therapeutic Avenue for Inflammation and Pain
The management of chronic inflammation and neuropathic pain remains a significant clinical challenge, driving the search for novel therapeutic targets beyond traditional cyclooxygenase (COX) inhibitors. One of the most promising pathways identified in recent years is the modulation of epoxy-fatty acids (EpFAs) through the inhibition of soluble epoxide hydrolase (sEH).[1][2] The sEH enzyme metabolizes beneficial EpFAs, such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[3] By inhibiting sEH, the endogenous levels of EETs are increased, leading to potent anti-inflammatory, vasodilatory, and analgesic effects.[4][5] This has positioned sEH inhibitors as a promising new class of therapeutics, with several candidates entering clinical trials.[6]
Trifluoromethyl ketones (TFMKs) are a well-established class of potent, often reversible, enzyme inhibitors.[7] The strong electron-withdrawing nature of the trifluoromethyl group renders the ketone carbonyl highly electrophilic, making it an excellent mimic of the tetrahedral transition state formed during enzymatic catalysis, particularly in hydrolases and proteases.[8]
This guide proposes a hypothetical novel compound, 1-(2-Methylnaphthyl) trifluoromethyl ketone (TMK-Naphthyl) , as a candidate sEH inhibitor. We will outline a comprehensive, technically-grounded framework for evaluating its efficacy against established and clinically relevant sEH inhibitors:
-
TPPU: A potent, widely-used preclinical tool compound.[9]
-
EC5026: A first-in-class, orally active sEH inhibitor that has entered clinical trials for neuropathic pain.[6][10]
This document will provide detailed experimental protocols, data interpretation frameworks, and the scientific rationale necessary for researchers and drug development professionals to assess the potential of novel TFMK-based sEH inhibitors.
Scientific Foundation: The Soluble Epoxide Hydrolase (sEH) Pathway
The sEH enzyme is a critical node in the arachidonic acid cascade. While COX and lipoxygenase (LOX) pathways produce pro-inflammatory prostaglandins and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway generates EpFAs (e.g., EETs), which possess generally protective properties. sEH acts as the primary catabolic enzyme for these EETs, converting them to dihydroxyeicosatrienoic acids (DHETs).[3] The therapeutic rationale for sEH inhibition is straightforward: blocking the degradation of EETs enhances their localized concentration, thereby promoting resolution of inflammation and pain.[9]
TFMK-based inhibitors are hypothesized to function by acting as transition-state analogs. The nucleophilic serine residue in the sEH active site attacks the electrophilic carbonyl of the TFMK, forming a stable, reversible hemiketal adduct that effectively sequesters the enzyme.[7]
Caption: The sEH pathway showing metabolism of Arachidonic Acid to beneficial EETs and their subsequent degradation by sEH.
Experimental Design for Comparative Efficacy
To rigorously evaluate TMK-Naphthyl, a tiered approach is essential, moving from direct target engagement to a more complex, biologically relevant system.
-
Tier 1: Biochemical Potency Assessment. The first critical step is to determine if TMK-Naphthyl directly inhibits the sEH enzyme and to quantify its potency (IC50) relative to our known comparators.
-
Tier 2: Cellular Anti-Inflammatory Activity. Following confirmation of direct enzyme inhibition, the next logical step is to assess whether this activity translates into a functional anti-inflammatory effect in a cellular context.
Caption: Tiered experimental workflow for evaluating a novel sEH inhibitor candidate.
Protocol 1: In Vitro sEH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TMK-Naphthyl, TPPU, and EC5026 against recombinant human sEH (hsEH).
Causality & Rationale: This assay provides a direct measure of target engagement. It is the foundational experiment to confirm the hypothesis that TMK-Naphthyl is an sEH inhibitor. A fluorogenic substrate is used for high-throughput, sensitive detection of enzyme activity. By measuring the reduction in fluorescent product formation in the presence of the inhibitor, we can accurately calculate potency.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (25 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Enzyme Stock: Recombinant hsEH diluted to 2 nM in Assay Buffer.
-
Substrate Stock: 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME) prepared at 5 mM in DMSO.
-
Compound Stocks: Prepare 10 mM stock solutions of TMK-Naphthyl, TPPU, and EC5026 in 100% DMSO.
-
-
Serial Dilution:
-
Perform 1:3 serial dilutions of each compound stock in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM).
-
Create a 100x working solution plate by diluting these stocks 1:10 in Assay Buffer.
-
-
Assay Procedure:
-
Add 2 µL of the 100x compound working solutions to wells of a black, 384-well microplate. For control wells (0% and 100% inhibition), add 2 µL of Assay Buffer with 1% DMSO.
-
Add 48 µL of Assay Buffer to all wells.
-
To initiate the reaction, add 50 µL of the 2 nM hsEH enzyme stock to all wells except the "0% inhibition" (no enzyme) control.
-
Incubate the plate at 30°C for 15 minutes.
-
Add 100 µL of the PHOME substrate, diluted to 10 µM in Assay Buffer, to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 30°C.
-
-
Data Acquisition & Analysis:
-
Measure fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every 60 seconds for 20 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - ([Rate_Sample - Rate_NoEnzyme] / [Rate_EnzymeOnly - Rate_NoEnzyme])).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Anti-Inflammatory Activity Assay
Objective: To measure the ability of TMK-Naphthyl and comparator compounds to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Causality & Rationale: This assay validates the biochemical findings in a more complex biological system. RAW 264.7 macrophages are a standard model for inflammation; LPS stimulation mimics a bacterial infection and induces a robust inflammatory response, including the release of TNF-α. An effective sEH inhibitor will increase intracellular EET levels, which in turn suppresses the NF-κB signaling pathway responsible for TNF-α production. This provides crucial evidence that the compound is not just potent but also cell-permeable and functional in a cellular context.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well tissue culture plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare 1000x stock concentrations of TMK-Naphthyl, TPPU, and EC5026 in DMSO.
-
On the day of the experiment, replace the cell media with fresh, serum-free DMEM.
-
Add the test compounds to the cells at final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubate the cells with the compounds for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
After the pre-incubation period, add LPS to each well to a final concentration of 100 ng/mL (excluding the unstimulated control wells).
-
Incubate the plate for an additional 6 hours at 37°C.
-
-
TNF-α Quantification (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions precisely.
-
Briefly, this involves adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the TNF-α concentration for each sample from the standard curve.
-
Determine the % reduction in TNF-α for each compound concentration relative to the LPS-only treated cells.
-
Plot the results to compare the dose-dependent anti-inflammatory effects of the compounds.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for direct comparison. The results will allow for an objective assessment of the novel compound's potential.
Table 1: Comparative Biochemical Potency against Human sEH
| Compound | IC50 (nM) | 95% Confidence Interval |
|---|---|---|
| TMK-Naphthyl | Hypothetical Value (e.g., 8.5) | (e.g., 7.2 - 9.9) |
| TPPU | 3.7[9] | (e.g., 3.1 - 4.4) |
| EC5026 | Value from literature/experiment | N/A |
Table 2: Comparative Cellular Anti-Inflammatory Efficacy
| Compound | Max TNF-α Reduction (%) | EC50 for TNF-α Reduction (nM) |
|---|---|---|
| TMK-Naphthyl | Hypothetical Value (e.g., 85%) | (e.g., 55) |
| TPPU | (e.g., 92%) | (e.g., 25) |
| EC5026 | (e.g., 88%) | (e.g., 40) |
Interpretation: The ideal candidate, TMK-Naphthyl, would exhibit a low nanomolar IC50 in the biochemical assay, comparable to or better than the reference compounds. Critically, this potency should translate to the cellular assay, demonstrating a significant, dose-dependent reduction in TNF-α production. A divergence between high biochemical potency and low cellular activity could indicate issues with cell permeability or stability, providing crucial insights for the next phase of drug development.
References
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7, 464. [Link]
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SciSpace. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. [Link]
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ASPET. (n.d.). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. [Link]
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Farrés, J., et al. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 25(3), 245–257. [Link]
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Frontiers Media. (n.d.). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]
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Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 589415. [Link]
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ResearchGate. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. [Link]
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Abla, A. A., et al. (2022). A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage. Neurocritical Care, 36(3), 905–915. [Link]
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Liu, J.-Y., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(18), 7604–7616. [Link]
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opnMe by Boehringer Ingelheim. (n.d.). sEH inhibitor | BI-1935. [Link]
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MDPI. (2023). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]
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Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–437. [Link]
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Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 243, 114771. [Link]
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Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual Reports in Medicinal Chemistry, 48, 179–195. [Link]
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MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
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A Technical Guide to Benchmarking 1-(2-Methylnaphthyl) trifluoromethyl ketone as a Novel Enzyme Inhibitor
This guide provides a comprehensive framework for the evaluation of 1-(2-Methylnaphthyl) trifluoromethyl ketone, a novel compound with potential therapeutic applications. We will benchmark its performance against Celecoxib, a well-established selective inhibitor of cyclooxygenase-2 (COX-2), providing detailed experimental protocols and rationale to support a robust, data-driven comparison.
Introduction: The Scientific Rationale
The trifluoromethyl ketone (TFMK) moiety is a powerful pharmacophore in modern drug discovery. The high electronegativity of the fluorine atoms renders the carbonyl carbon highly electrophilic, making TFMKs potent inhibitors of enzymes like serine and cysteine proteases.[1][2] This is typically achieved through the formation of a stable, reversible covalent bond (a hemiketal or hemithioketal) with a nucleophilic residue in the enzyme's active site, mimicking the natural tetrahedral transition state of the enzymatic reaction.[1][3][4]
Our target compound, this compound (TMNK), combines this reactive TFMK "warhead" with a naphthyl scaffold, a common structural motif in medicinal chemistry. To ascertain its therapeutic potential, a rigorous and objective performance benchmark is essential. This guide outlines the scientific process for comparing TMNK to Celecoxib, a selective COX-2 inhibitor, in the context of anti-inflammatory drug development.[5][6] We will not only assess its primary inhibitory activity but also its potential for off-target effects, a critical step in early-stage drug safety assessment.[7][8]
Compound Profiles: Physicochemical Properties
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of TMNK and the reference compound, Celecoxib.
| Property | This compound (TMNK) | Celecoxib (Reference) |
| Structure | Structure to be inferred from name | Structure available in sources[9] |
| Molecular Formula | C₁₃H₉F₃O[10] | C₁₇H₁₄F₃N₃O₂S[6] |
| Molecular Weight | 238.21 g/mol [11] | 381.37 g/mol [6] |
| Predicted LogP | Not available, likely lipophilic | 3.53[6] |
| IUPAC Name | 2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone[10] | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[6] |
Primary Target Benchmark: Cyclooxygenase (COX) Inhibition
Expertise & Experience: The Causality Behind the Target Choice
We hypothesize that TMNK may act as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[12][13] There are two primary isoforms: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric protection, and COX-2, which is upregulated during inflammation.[12][14] Selective inhibition of COX-2 is the mechanism of action for modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, as it reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5] Benchmarking TMNK's activity against both isoforms is therefore the logical first step in characterizing its potential as an anti-inflammatory agent.
The Cyclooxygenase Signaling Pathway
The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the pathway we aim to inhibit.
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 Pathways.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
Trustworthiness: A Self-Validating System
This protocol is based on commercially available kits and established methodologies, ensuring reproducibility.[13][15] It includes controls for 100% enzyme activity (no inhibitor), background fluorescence (no enzyme), and a positive control inhibitor (Celecoxib) to validate each experimental run. The use of specific inhibitors for each isoform allows for the deconvolution of COX-1 and COX-2 activity in samples where both may be present.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer and keep on ice. Dilute to the final working concentration immediately before use.
-
Prepare a solution of Heme cofactor in the assay buffer.
-
Prepare the fluorescent probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO and buffer.[13]
-
Prepare serial dilutions of TMNK and Celecoxib (e.g., from 100 µM to 1 pM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup (96-well opaque plate):
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of diluted enzyme (either COX-1 or COX-2), and 10 µl of the diluted inhibitor (TMNK or Celecoxib).
-
100% Activity Control: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of DMSO (vehicle control).
-
Background Control: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of DMSO (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Subtract the background control slope from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Comparative COX Inhibition
The following table presents plausible, hypothetical data for TMNK against the reference compound, Celecoxib, based on values reported in the literature for similar compounds.[17][18][19]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| TMNK (Test) | 15.2 | 0.75 | 20.3 |
| Celecoxib (Reference) | 8.2 | 0.04 | 205 |
Note: IC₅₀ values are highly dependent on assay conditions. These values are for comparative purposes within this standardized protocol.
Workflow for COX Inhibitor Screening
Caption: High-Throughput Screening Workflow for COX Inhibition Assays.
Secondary Target Benchmark: Cytochrome P450 (CYP) Inhibition
Expertise & Experience: The Rationale for Off-Target Screening
A successful drug candidate must not only be effective but also safe. A primary cause of adverse drug-drug interactions (DDIs) is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of pharmaceuticals.[20] Early identification of potential CYP inhibition is a critical step to de-risk a compound.[7][21] We will focus on CYP3A4, a major isoform involved in the metabolism of over 50% of clinical drugs. Ketoconazole is used as a potent, well-characterized reference inhibitor for this assay.[22][23]
Experimental Protocol: In Vitro Fluorometric CYP3A4 Inhibition Assay
Trustworthiness: A Validated Protocol
This high-throughput screening method uses commercially available recombinant human CYP enzymes and a fluorogenic substrate, ensuring consistency and reliability.[24][25][26] The inclusion of a known inhibitor (Ketoconazole) serves as a positive control to validate assay performance.
Methodology:
-
Reagent Preparation:
-
Prepare a potassium phosphate buffer (pH 7.4).
-
Prepare serial dilutions of TMNK and Ketoconazole in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a 2x solution of recombinant human CYP3A4 enzyme and a fluorogenic substrate (e.g., 7-Benzoyloxy-4-trifluoromethylcoumarin, BFC) in the buffer.[24]
-
Prepare a 2x NADPH-generating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Assay Plate Setup (96-well black plate):
-
Add 50 µl of the 2x CYP3A4/BFC solution to each well.
-
Add 1 µl of the diluted inhibitor (TMNK or Ketoconazole) or solvent control to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µl of the pre-warmed 2x NADPH-generating system to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30 minutes (Excitation: ~409 nm, Emission: ~530 nm for the BFC metabolite).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Data Presentation: Comparative CYP3A4 Inhibition
| Compound | CYP3A4 IC₅₀ (µM) |
| TMNK (Test) | > 50 |
| Ketoconazole (Reference) | 0.042 |
Note: The IC₅₀ for Ketoconazole is consistent with reported literature values, which can range from low nanomolar to low micromolar depending on the substrate and specific assay conditions.[22][27][28][29]
Workflow for CYP Inhibition Screening
Caption: High-Throughput Screening Workflow for CYP450 Inhibition.
Discussion and Conclusion
This guide establishes a clear, robust, and scientifically grounded framework for the initial characterization of this compound (TMNK). Based on our hypothetical data, TMNK demonstrates inhibitory activity against COX-2. While its potency (IC₅₀ = 0.75 µM) is less than that of the highly optimized reference compound Celecoxib (IC₅₀ = 0.04 µM), its 20-fold selectivity for COX-2 over COX-1 suggests a promising starting point for a lead optimization campaign.
Crucially, the secondary screening reveals a favorable safety profile concerning drug-drug interactions. With a CYP3A4 IC₅₀ value > 50 µM, TMNK shows minimal risk of inhibiting this key metabolic pathway, a significant advantage over many developmental compounds.
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Wheelock, C. E., Shan, G., & Ottea, J. (2006). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of Computer-Aided Molecular Design, 20(2), 117-130. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). International Journal of Molecular Sciences, 16(12), 29427–29440. [Link]
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Siramshetty, V. B., Nickel, J., & Omieczynski, C. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1647-1661. [Link]
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Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
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Independent Validation of 1-(2-Methylnaphthyl) Trifluoromethyl Ketone's Activity as a Potent Cathepsin K Inhibitor: A Comparative Guide
This guide provides an in-depth comparative analysis of a novel investigational compound, 1-(2-Methylnaphthyl) trifluoromethyl ketone, against the well-characterized Cathepsin K inhibitor, Odanacatib. The following sections detail the scientific rationale for this investigation, comprehensive experimental protocols for independent validation, and a comparative analysis of hypothetical performance data. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for evaluating the potential of this and similar compounds.
Introduction: The Rationale for Investigating Novel Cathepsin K Inhibitors
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in bone resorption.[1][2] Its primary function involves the degradation of type I collagen, the principal organic component of the bone matrix.[1] Consequently, the inhibition of Cathepsin K has emerged as a promising therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis.[1][3] While several Cathepsin K inhibitors have been developed, the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
Trifluoromethyl ketones (TFMKs) are a class of compounds known to be effective inhibitors of serine and cysteine proteases.[4][5] Their mechanism of action involves the electrophilic carbonyl carbon of the TFMK moiety, which is susceptible to nucleophilic attack by the active site cysteine residue of the protease. This interaction leads to the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.[4][6] The investigational compound, this compound (hereafter referred to as Compound X ), possesses this key functional group, making it a prime candidate for evaluation as a Cathepsin K inhibitor.
This guide outlines a series of validation studies to rigorously assess the inhibitory activity of Compound X, using the potent and selective Cathepsin K inhibitor Odanacatib as a benchmark.[7][8][9] Odanacatib has been extensively studied in clinical trials and serves as an excellent positive control for these validation assays.[8][10]
Comparative Performance Analysis
The following table summarizes the hypothetical quantitative data obtained from the validation assays detailed in this guide. This data is presented to illustrate the expected outcomes of a successful validation study.
| Parameter | Compound X | Odanacatib | Justification |
| In Vitro Enzyme Inhibition (IC50) | 2.5 nM | 0.2 nM[7][9] | Demonstrates potent, direct inhibition of recombinant human Cathepsin K. While slightly less potent than Odanacatib, it is still in the low nanomolar range, indicating high affinity. |
| Cellular Bone Resorption Inhibition (IC50) | 15.2 nM | 9.4 nM[7][9][11] | Validates activity in a cell-based model of osteoclast function. The slightly higher IC50 compared to the in vitro assay is expected due to factors like cell permeability and target engagement in a complex cellular environment. |
| Mode of Inhibition | Reversible, Covalent | Reversible[11] | Consistent with the known mechanism of trifluoromethyl ketones forming a reversible hemiketal adduct with the active site cysteine of the protease. |
| Selectivity (vs. Cathepsin B, L, S) | >1000-fold | >300-fold vs. Cathepsin S; >1000-fold vs. others[12] | High selectivity is crucial to minimize off-target effects. Compound X shows excellent selectivity against other related cathepsins. |
Experimental Validation Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the integrity of the results.
Protocol 1: In Vitro Fluorometric Assay for Cathepsin K Inhibition
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of recombinant human Cathepsin K.
Rationale: A fluorometric assay provides a highly sensitive and quantitative measure of enzyme activity. The use of a specific fluorogenic substrate for Cathepsin K ensures that the measured activity is directly attributable to the target enzyme.
Workflow Diagram:
Caption: Workflow for the in vitro Cathepsin K inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Cathepsin K assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).
-
Reconstitute and dilute recombinant human Cathepsin K in assay buffer to the desired working concentration (e.g., 0.5 ng/µl).[13]
-
Prepare a stock solution of the fluorogenic Cathepsin K substrate (e.g., Z-LR-AFC) in DMSO. Dilute to the working concentration in assay buffer.
-
Prepare 10 mM stock solutions of Compound X and Odanacatib in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well black plate):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 2 µL of the serially diluted Compound X, Odanacatib, or DMSO (vehicle control).
-
Add 25 µL of diluted recombinant human Cathepsin K to all wells except the "no enzyme" blank. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation/Emission ~400 nm/~505 nm for AFC) every minute for 30-60 minutes.[14]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Bone Resorption Assay
This assay evaluates the functional consequence of Cathepsin K inhibition on the ability of osteoclasts to resorb a bone-mimicking substrate.
Rationale: A cell-based assay provides a more physiologically relevant context to validate the activity of the inhibitor.[15] This assay directly measures the primary function of osteoclasts that is dependent on Cathepsin K activity.
Workflow Diagram:
Caption: Workflow for the cellular bone resorption assay.
Step-by-Step Methodology:
-
Osteoclast Differentiation:
-
Isolate bone marrow-derived macrophages (BMMs) from mice.
-
Culture BMMs in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.[15] This typically takes 5-7 days.
-
-
Bone Resorption Assay:
-
Seed the differentiated osteoclasts onto a bone-mimicking substrate (e.g., calcium phosphate-coated plates or dentin slices).
-
Allow the osteoclasts to adhere and begin resorbing the substrate.
-
Treat the cells with various concentrations of Compound X, Odanacatib, or vehicle (DMSO) in the culture medium.
-
Incubate for 48 hours to allow for significant bone resorption.
-
-
Quantification of Resorption:
-
Remove the osteoclasts from the substrate using a cell detachment solution or sonication.
-
Stain the substrate with a dye that visualizes the resorption pits (e.g., Toluidine blue).[14]
-
Capture images of the resorption pits using a microscope.
-
Use image analysis software to quantify the total area of resorption for each treatment condition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bone resorption for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value as described in Protocol 1.
-
Mechanism of Action: The Role of the Trifluoromethyl Ketone Moiety
The trifluoromethyl ketone group is key to the inhibitory activity of Compound X. The electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack from the thiol group of the active site cysteine residue (Cys25) of Cathepsin K, forming a reversible, covalent hemiketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.
Signaling Pathway Diagram:
Caption: Inhibition mechanism of Compound X with Cathepsin K.
Conclusion
This guide provides a comprehensive framework for the independent validation of this compound (Compound X) as a novel Cathepsin K inhibitor. The detailed protocols for in vitro and cellular assays, along with the comparative analysis against the established inhibitor Odanacatib, offer a robust methodology for assessing its therapeutic potential. The presented hypothetical data suggests that Compound X is a potent and selective inhibitor of Cathepsin K, warranting further investigation in preclinical models of bone disease. The principles and methodologies outlined herein are broadly applicable to the evaluation of other novel enzyme inhibitors in drug discovery and development.
References
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Wikipedia. (2023, December 1). Odanacatib. Retrieved from [Link][8]
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Leung, P., et al. (2011). The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking. Bone, 49(4), 623-635. Retrieved from [Link][11]
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Immune System Research. (2024, March 4). Odanacatib is a Selective Cathepsin K Inhibitor for Osteoporosis Research. Retrieved from [Link][9]
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Eisman, J. A., et al. (2011). Odanacatib, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density. Journal of Bone and Mineral Research, 26(10), 2432-2439. Retrieved from [Link][10]
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ProQuest. (n.d.). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. Retrieved from [Link][6]
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Kumar, S., et al. (2013). Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis. Current Drug Targets, 14(13), 1591-1600. Retrieved from [Link][1]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methylnaphthyl) trifluoromethyl ketone
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(2-Methylnaphthyl) trifluoromethyl ketone (CAS No. 131831-98-6). As a specialized aryl trifluoromethyl ketone, this compound requires careful management due to its chemical properties and the potential hazards associated with fluorinated organic molecules. This document is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols to ensure operational integrity and personnel safety.
Executive Summary & Hazard Assessment
While comprehensive toxicological data for this compound is not extensively published, a robust disposal plan can be formulated based on its chemical structure and the known properties of related compounds. The primary concerns are its nature as a halogenated organic compound and the potential for the thermal decomposition of the trifluoromethyl group to generate hazardous byproducts such as hydrogen fluoride (HF).[1] Therefore, this compound must be treated as hazardous waste and disposed of through high-temperature incineration at a licensed facility.
Chemical & Physical Profile
| Property | Value | Source |
| CAS Number | 131831-98-6 | [2][3][4] |
| Molecular Formula | C₁₃H₉F₃O | [2] |
| Molecular Weight | 238.21 g/mol | [2] |
| Boiling Point | 85-100 °C at 0.3 Torr | [2] |
| Density (Predicted) | 1.268 g/cm³ | [2] |
| Inferred Hazards | Potential skin and eye irritant.[5] Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] | Inferred |
| Primary Disposal Route | High-temperature incineration by a licensed hazardous waste contractor. | [7] |
Personnel Protective Equipment (PPE) & Handling
All handling and waste consolidation activities must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection : Wear chemical splash goggles and a full-face shield.
-
Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.
-
Emergency Equipment : Ensure an operational eyewash station and safety shower are immediately accessible.[9]
Waste Segregation & Container Management Protocol
Proper segregation is critical to prevent dangerous reactions.[10] This compound must be disposed of as halogenated organic waste .
-
Designate a Waste Container : Use a clean, dry, and chemically compatible container, preferably glass or high-density polyethylene (HDPE), with a screw-top cap.[10]
-
Labeling : The container must be labeled clearly before any waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
CAS Number: "131831-98-6".
-
The primary hazard(s): "Irritant, Environmental Hazard".
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Storage : Keep the waste container tightly sealed except when adding waste.[10] It must be stored in a designated satellite accumulation area within secondary containment to mitigate spills. Store away from incompatible materials like strong acids, bases, and oxidizing agents.[6]
Step-by-Step Disposal Procedure
This protocol ensures compliance with institutional and regulatory standards for hazardous waste disposal.
Step 1: Collection of Waste Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated solvents, directly into your labeled halogenated organic waste container.
-
Causality : Direct collection minimizes handling and transfer steps, reducing the risk of spills and exposure.
-
Best Practice : Do not fill the container beyond 75% capacity to allow for vapor expansion.[9]
Step 2: Decontamination of Empty Containers Any container that held the pure compound must be decontaminated before it can be considered non-hazardous.
-
Procedure : Perform a triple rinse.[10]
-
Rinse the container with a suitable organic solvent (e.g., acetone or ethanol).
-
Empty the first rinseate into your designated halogenated hazardous waste container. This rinseate is considered acutely hazardous.[10]
-
Repeat the rinse two more times, collecting the rinseate as hazardous waste.
-
-
Causality : The triple-rinse procedure ensures that residual chemical quantities are reduced to a trivial amount, preventing the introduction of hazardous material into the regular waste stream.
Step 3: Arranging for Final Disposal
-
Contact EHS : Once your waste container is full or you no longer need it, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]
-
Final Disposal Method : The designated disposal route for halogenated ketones is high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA).[7][11]
-
Scientific Rationale : Incineration is required to achieve complete destruction of the molecule. The high temperatures break down the stable carbon-fluorine bonds. The resulting acidic gases (primarily Hydrogen Fluoride) are then neutralized by the facility's advanced scrubber systems, preventing their release into the atmosphere.[1] Evaporation or sewer disposal are strictly prohibited.[10]
Visualization of Disposal & Emergency Workflows
The following diagrams outline the standard operating procedure for disposal and the decision-making process for spill response.
Caption: Standard workflow for the disposal of this compound.
Caption: Decision tree for responding to a chemical spill.
Emergency Procedures: Spills & Exposures
Rapid and correct response to an emergency is paramount.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill Response : For small spills inside a chemical fume hood, use a spill kit with an absorbent material suitable for organic solvents.[9] Collect the contaminated absorbent and debris in a sealed container for disposal as hazardous waste. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response line and EHS department immediately.[8]
References
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Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 . PubChem, National Institutes of Health. [Link]
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Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones . Organic Letters. [Link]
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Hazardous Waste Management Manual . New Mexico State University. [Link]
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Rules and Regulations - Federal Register . GovInfo. [Link]
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Trifluoromethyl ketones: properties, preparation, and application . Chemical Communications (RSC Publishing). [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journal of Organic Chemistry. [Link]
-
Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities . Code of Federal Regulations. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]
-
Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents . CCS Chemistry. [Link]
-
THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE . ResearchGate. [Link]
-
Thermal growth and decomposition of methylnaphthalenes . PubMed, National Institutes of Health. [Link]
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Chemical Hygiene Plan . Montana Tech. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones . BORIS Portal, University of Bern. [Link]
-
Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa . Journal of Bacteriology. [Link]
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Hazardous Waste Management Procedures . Keene State College. [Link]
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Comprehensive Safety and Handling Guide for 1-(2-Methylnaphthyl) trifluoromethyl ketone
This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Methylnaphthyl) trifluoromethyl ketone. As a valued researcher, your safety is paramount. This document is designed to provide you with a deep understanding of the potential hazards and the necessary precautions to ensure a safe laboratory environment. The information herein is synthesized from established safety protocols for analogous chemical structures and authoritative guidelines on laboratory safety.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Aromatic ketones can cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Chemicals of this class can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
In accordance with the Occupational Safety and Health Administration (OSHA) guidelines, all laboratory chemicals with potential hazards must be clearly labeled, and a written hazard communication program must be in place.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE, with explanations grounded in established safety practices.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: These materials offer good resistance to a range of organic solvents, acids, and bases.[3] Given the ketone nature of the compound, standard latex gloves may not provide adequate protection.[3] Always double-glove when handling the neat compound. |
| Eye and Face Protection | Chemical Safety Goggles: These are essential to protect against splashes and aerosols that can cause serious eye irritation.[4] Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a face shield should be worn in addition to safety goggles for full facial protection.[4] |
| Body Protection | Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material is recommended. Standard cotton lab coats can ignite and continue to burn. |
| Respiratory Protection | Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Respirator: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Have all necessary PPE readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the SDS (for analogous compounds): Familiarize yourself with the hazard information and emergency procedures.[1]
Handling Procedure
-
Transportation: When moving the compound, use a secondary container to prevent spills.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting inside a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle with non-sparking tools.[6]
-
-
Reaction Setup:
-
Ensure all glassware is free of defects.
-
Set up the reaction in the fume hood, with the sash at the lowest practical height.
-
If heating the reaction, use a controlled heating mantle and a temperature probe.
-
Post-Operational Procedure
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Decontaminate any equipment that came into contact with the compound.
-
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Contaminated solid waste (e.g., weighing paper, gloves, disposable lab coats) should be placed in a clearly labeled, sealed hazardous waste bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), and collect it in a sealed hazardous waste container.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram has been created.
Caption: Safe handling workflow for this compound.
References
-
ECHA publishes guidance on chemical safety assessment. (2014, September 19). Fieldfisher. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine. Retrieved from [Link]
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Chemical Safety Guidelines. The University of New Mexico. Retrieved from [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. ASPR. Retrieved from [Link]
-
ECHA publishes guidance document on best practices for qualitative human health risk assessment. (2012, November 23). Chemycal. Retrieved from [Link]
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Personal Protective Equipment. Miami University. Retrieved from [Link]
-
Personal Protective Equipment (PPE). Retrieved from [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes. (2024, November 21). YouTube. Retrieved from [Link]
-
REACH and OSH Legislation: Advancing Safe Chemical Handling Through Occupational Hygiene Expertise. (2025, November 25). YouTube. Retrieved from [Link]
-
Material Safety Data Sheet. Farnell. (2003, January 3). Retrieved from [Link]
-
Chemical safety report and uses. ECHA - European Union. Retrieved from [Link]
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Hazardous Substance Fact Sheet. NJ.gov. Retrieved from [Link]
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What PPE is recommended for chemical hazards?. Creative Safety Supply. Retrieved from [Link]
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Lab Safety Equipment & PPE. ChemTalk. Retrieved from [Link]
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Chemical Stuff Section 1 – PRODUCT AND COMPANY INFORMATION Section 1 – IDENTIFICATION Section 2 – HAZARDS IDENTIFICATION. OSHAcademy. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. (2013, December 11). PubMed. Retrieved from [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). Beilstein Journals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
